molecular formula C25H28N2O7 B15563188 Endophenazine C

Endophenazine C

Cat. No.: B15563188
M. Wt: 468.5 g/mol
InChI Key: LXDYYKKSSHBWGU-PFTASDMBSA-N
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Description

Endophenazine C is a member of phenazines.
[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl] 9-(4-hydroxy-3-methylbut-2-enyl)phenazine-1-carboxylate has been reported in Kitasatospora with data available.
a phenazine antibiotic from the arthropod;  structure in first source

Properties

Molecular Formula

C25H28N2O7

Molecular Weight

468.5 g/mol

IUPAC Name

[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl] 9-(4-hydroxy-3-methylbut-2-enyl)phenazine-1-carboxylate

InChI

InChI=1S/C25H28N2O7/c1-13(12-28)10-11-15-6-4-8-17-19(15)27-20-16(7-5-9-18(20)26-17)24(31)34-25-23(32-3)22(30)21(29)14(2)33-25/h4-10,14,21-23,25,28-30H,11-12H2,1-3H3/t14-,21-,22+,23+,25+/m0/s1

InChI Key

LXDYYKKSSHBWGU-PFTASDMBSA-N

Origin of Product

United States

Foundational & Exploratory

Endophenazine C: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endophenazine C was first reported as one of four new phenazine antibiotics (Endophenazines A-D) isolated from the endosymbiotic Streptomyces anulatus. The structures of these compounds were initially determined by spectroscopic methods and chemical transformations.[1] this compound is characterized as a 5,10-dihydrophenazine derivative.[1]

Data Presentation: Spectroscopic Analysis

The structural backbone of this compound and its analogues is typically elucidated using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Mass Spectrometry (MS). The quantitative data from these analyses are crucial for the unambiguous assignment of the chemical structure.

Table 1: 1H NMR Spectroscopic Data

(Note: Specific 1H NMR data for this compound is not available in the reviewed literature. The following table for the related Endophenazine A is provided as a representative example of the expected data format and content.)

Positionδ (ppm)MultiplicityJ (Hz)
Phenazine Core
28.61d7.0
38.11d7.9
48.51d8.7
67.87d6.8
77.98d7.8
88.17d8.1
Prenyl Group
123.37br
135.51t7.3
151.79s
161.73s

Table 2: 13C NMR Spectroscopic Data

(Note: Specific 13C NMR data for this compound is not available in the reviewed literature. The following table for the related Endophenazine A is provided as a representative example of the expected data format and content.)

Positionδ (ppm)
Phenazine Core
1138.8
2132.1
3127.6
4134.8
4a142.5
5a143.7
6130.5
7133.9
8131.1
9139.3
9a139.4
10a127.5
11 (COOH)166.1
Prenyl Group
1229.3
13121.6
14133.6
1525.5
1617.8

Experimental Protocols

The elucidation of the structure of this compound involves a multi-step process, from the cultivation of the producing organism to the final spectroscopic analysis.

Fermentation and Isolation
  • Organism and Culture Conditions: Streptomyces anulatus strains are cultured in a suitable production medium, such as ISP2 broth, to encourage the biosynthesis of secondary metabolites. The fermentation is typically carried out for 5-7 days at 28-30°C with shaking.

  • Extraction: The culture broth is acidified to a pH of 2-3. The endophenazines are then extracted from the acidified broth using an organic solvent, most commonly ethyl acetate. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to chromatographic separation. A common method involves silica gel column chromatography with a gradient elution system (e.g., hexane-ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and further purified, often using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column, to yield the pure compound.

Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule, allowing for the calculation of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons through spin-spin coupling.

    • 13C NMR: This provides information on the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC):

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the carbon skeleton and placing functional groups.

Mandatory Visualizations

structure_elucidation_workflow cluster_fermentation Fermentation & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination Fermentation Streptomyces anulatus Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Purification Chromatography (Silica Gel, Prep-HPLC) Extraction->Purification MS Mass Spectrometry (HRMS) - Molecular Formula Purification->MS NMR_1D 1D NMR (¹H, ¹³C) - Functional Groups - Carbon/Proton Count Purification->NMR_1D Structure Final Structure of This compound MS->Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) - Connectivity NMR_1D->NMR_2D NMR_2D->Structure

Figure 1. General workflow for the structure elucidation of this compound.

phenazine_biosynthesis Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate PCA_core Phenazine-1-carboxylic acid (PCA) Core Synthesis Chorismate->PCA_core Dihydrophenazine 5,10-dihydrophenazine-1-carboxylic acid PCA_core->Dihydrophenazine Prenylation Prenylation (Prenyltransferase) Dihydrophenazine->Prenylation EndophenazineC This compound Prenylation->EndophenazineC

Figure 2. Simplified biosynthetic pathway leading to this compound.

References

An In-depth Technical Guide to the Endophenazine C Biosynthetic Pathway in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endophenazines are a class of prenylated phenazine antibiotics produced by various Streptomyces species, notably Streptomyces anulatus. These compounds exhibit a range of biological activities, including antimicrobial and herbicidal properties. Endophenazine C, a glycosylated derivative, is of particular interest due to the potential for enhanced bioavailability and novel modes of action conferred by the sugar moiety. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic machinery, and regulatory circuits. We present a synthesis of available quantitative data, detailed experimental protocols for key analytical and genetic manipulation techniques, and visual representations of the biosynthetic and regulatory pathways to facilitate further research and exploitation of this promising class of natural products.

Introduction

Phenazine natural products are a diverse group of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. While simpler phenazines are commonly produced by Pseudomonas species, Streptomyces are known to synthesize more complex, decorated phenazines, including the endophenazines. The endophenazine biosynthetic gene cluster in Streptomyces anulatus 9663 serves as a model system for understanding the production of these prenylated phenazines. This guide focuses on the biosynthesis of this compound, a glycosylated member of this family, providing a technical resource for researchers in natural product biosynthesis, microbial genetics, and drug development.

The Endophenazine Biosynthetic Gene Cluster (ppz)

The biosynthesis of endophenazines is orchestrated by the ppz gene cluster, which has been identified and characterized in Streptomyces anulatus 9663.[1] This cluster contains genes responsible for the synthesis of the phenazine core, the prenyl group precursor, and the subsequent tailoring reactions.

Table 1: Genes in the Endophenazine Biosynthetic Gene Cluster of S. anulatus 9663 [1][2]

GeneProposed FunctionHomology/Evidence
Core Phenazine Biosynthesis
ppzAAnthranilate synthase, component IIHomologous to PhzA in Pseudomonas
ppzBProbable isochorismataseHomologous to PhzB in Pseudomonas
ppzC3-deoxy-7-phosphoheptulonate synthaseHomologous to PhzC in Pseudomonas
ppzDPhenazine biosynthesis proteinHomologous to PhzD in Pseudomonas
ppzEAnthranilate synthase, component IHomologous to PhzE in Pseudomonas
ppzFIsochorismate synthaseHomologous to PhzF in Pseudomonas
ppzGPyridoxamine 5'-phosphate oxidase family proteinHomologous to PhzG in Pseudomonas
Prenyl Precursor Biosynthesis (Mevalonate Pathway)
hmgsHMG-CoA synthaseMevalonate pathway enzyme
hmgrHMG-CoA reductaseMevalonate pathway enzyme
mkMevalonate kinaseMevalonate pathway enzyme
pmkPhosphomevalonate kinaseMevalonate pathway enzyme
mdpdMevalonate pyrophosphate decarboxylaseMevalonate pathway enzyme
ippiIsopentenyl pyrophosphate isomeraseMevalonate pathway enzyme
Tailoring and Modification
ppzPDihydrophenazine-1-carboxylate dimethylallyltransferaseKey prenyltransferase[2]
ppzMPhenazine N-methyltransferaseConfirmed by gene inactivation[3]
Unknown GTGlycosyltransferase (for this compound)Postulated, gene not yet identified
Regulation
ppzYLysR-type transcriptional regulatorLikely controls phenazine core biosynthesis[3]
ppzVTetR-family transcriptional regulatorLikely controls prenylation[3]

The Biosynthetic Pathway to this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Phenazine Core: The pathway commences with the shikimate pathway, leading to the formation of phenazine-1-carboxylic acid (PCA), the central phenazine core. This process is catalyzed by the enzymes encoded by the ppzA-G genes.[4]

  • Prenylation: The key step in endophenazine biosynthesis is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the PCA core. DMAPP is synthesized via the mevalonate pathway by enzymes encoded within the ppz cluster. The prenylation reaction itself is catalyzed by the prenyltransferase PpzP.[2]

  • Glycosylation: The final step in the formation of this compound is the attachment of a sugar moiety. While the structure of this compound indicates a glycosylation event, the specific glycosyltransferase responsible for this reaction and the activated sugar donor have not yet been experimentally identified within the ppz cluster or elsewhere in the S. anulatus genome.

Endophenazine_C_Biosynthesis Shikimate Shikimate Pathway PpzA_G PpzA-G Shikimate->PpzA_G PCA Phenazine-1-carboxylic acid (PCA) PpzP PpzP PCA->PpzP Mevalonate Mevalonate Pathway MVA_enzymes hmgs, hmgr, mk, pmk, mdpd, ippi Mevalonate->MVA_enzymes DMAPP DMAPP DMAPP->PpzP EndoA Endophenazine A Unknown_GT Glycosyltransferase (Unknown) EndoA->Unknown_GT Sugar Activated Sugar Donor (e.g., UDP-glucose) Sugar->Unknown_GT EndoC This compound PpzA_G->PCA MVA_enzymes->DMAPP PpzP->EndoA Unknown_GT->EndoC

Caption: Proposed biosynthetic pathway for this compound.

Regulation of Endophenazine Biosynthesis

The production of endophenazines is tightly regulated, likely to coordinate with the physiological state of the organism and environmental cues. The ppz gene cluster contains at least two pathway-specific regulatory genes:

  • ppzY : A LysR-type transcriptional regulator, which is proposed to control the expression of the genes responsible for the biosynthesis of the phenazine core.[3]

  • ppzV : A TetR-family transcriptional regulator, which is thought to specifically control the prenylation step of the pathway.[3]

The precise signaling molecules that these regulators respond to and the hierarchical regulatory network that governs their expression are not yet fully elucidated.

Endophenazine_Regulation ppzY PpzY (LysR-type) ppzA_G ppzA-G (Phenazine Core) ppzY->ppzA_G + ppzV PpzV (TetR-type) prenylation_genes ppzP & MVA genes ppzV->prenylation_genes + Upstream_Signals Upstream Signals (Nutrient limitation, etc.) Upstream_Signals->ppzY Upstream_Signals->ppzV

Caption: Putative regulatory network of the endophenazine gene cluster.

Quantitative Data

Quantitative data on endophenazine production is primarily derived from heterologous expression studies. The native producer, S. anulatus, often produces a complex mixture of phenazines at low titers.

Table 2: Production Titers of Endophenazines in Heterologous Hosts

CompoundHost StrainTiter (mg/L)Reference
Endophenazine AStreptomyces coelicolor M512~20[5]
Endophenazine APseudomonas chlororaphis P3 (engineered)279.43[2]
Endophenazine A1Pseudomonas chlororaphis P3 (engineered)189.2[2]
This compoundStreptomyces anulatusNot quantitatively reported

Table 3: Kinetic Parameters of PpzP [6]

SubstrateKm (µM)kcat (s-1)
Dimethylallyl pyrophosphate (DMAPP)1160.435
5,10-dihydrophenazine-1-carboxylate (dihydro-PCA)35 (half-maximal velocity)0.435

Experimental Protocols

Gene Inactivation in Streptomyces using PCR-Targeting

This protocol is a generalized method for creating in-frame deletions in Streptomyces and was used for the mutational analysis of the ppz gene cluster.[7]

Gene_Knockout_Workflow start Design Primers pcr PCR Amplification of Disruption Cassette start->pcr recombine λ-Red Recombineering in E. coli BW25113/pIJ790 pcr->recombine cassette Disruption Cassette (e.g., apramycin resistance) conjugation Triparental Mating into Streptomyces recombine->conjugation mutant_cosmid Mutant Cosmid selection Select for Double Crossover Mutants conjugation->selection exconjugant Streptomyces Exconjugant verification Verify Deletion by PCR and Sequencing selection->verification knockout_strain Verified Knockout Strain cosmid Cosmid with ppz cluster cosmid->recombine

Caption: Workflow for gene knockout in Streptomyces.

  • Primer Design: Design primers with 39-nucleotide extensions homologous to the regions flanking the gene of interest and 20-nucleotide sequences for amplification of a disruption cassette (e.g., from pIJ773, which contains an apramycin resistance gene flanked by FRT sites).

  • PCR Amplification: Amplify the disruption cassette using the designed primers and a suitable template plasmid.

  • Recombineering: Introduce the PCR product into E. coli BW25113/pIJ790 carrying the target cosmid (e.g., ppzOS04 with the endophenazine gene cluster). Induce the λ-Red recombinase to facilitate homologous recombination, replacing the target gene with the disruption cassette.

  • Conjugation: Transfer the mutated cosmid from E. coli into the desired Streptomyces host (e.g., S. coelicolor M512) via triparental mating with a helper E. coli strain carrying pUZ8002.

  • Selection and Screening: Select for exconjugants on a medium containing the appropriate antibiotics (e.g., apramycin and nalidixic acid to counterselect E. coli). Screen for the desired double-crossover mutants by checking for sensitivity to the antibiotic resistance marker on the vector backbone (if it's a suicide vector).

  • Verification: Confirm the gene deletion by PCR analysis of genomic DNA from putative mutants and subsequent sequencing.

  • (Optional) Excision of Resistance Cassette: If an in-frame, markerless deletion is desired, introduce a plasmid expressing the FLP recombinase to excise the resistance cassette via the FRT sites.

Heterologous Expression in Streptomyces coelicolor M512

This protocol describes the expression of the ppz gene cluster in a clean host strain.[7][8]

  • Host Strain: Streptomyces coelicolor M512, a derivative of M145 that is often used for heterologous expression.

  • Vector: The ppz gene cluster is cloned into a cosmid vector that can be mobilized into Streptomyces (e.g., Supercos1-based vectors).

  • Conjugation: Introduce the cosmid carrying the ppz cluster into S. coelicolor M512 using the triparental mating protocol described above.

  • Fermentation:

    • Prepare a seed culture by inoculating a suitable liquid medium (e.g., TSB) with spores of the recombinant S. coelicolor M512 strain. Incubate at 30°C with shaking for 2-3 days.

    • Inoculate the production medium (e.g., GYM) with the seed culture.

    • Incubate the production culture at 30°C with shaking for 5-7 days.

  • Metabolite Analysis: Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate) and analyze the extract by HPLC-MS.

HPLC Analysis of Endophenazines

This is a general protocol for the analysis of endophenazines from culture extracts.[9]

  • Sample Preparation:

    • Acidify the culture broth to pH 2-3 with HCl.

    • Extract the broth with an equal volume of ethyl acetate three times.

    • Pool the organic layers and evaporate to dryness.

    • Reconstitute the residue in methanol for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid.

    • Detection: Diode array detector (DAD) monitoring at 254 nm and 365 nm.

  • Quantification: Generate a standard curve using purified endophenazine standards to quantify the production titers.

Conclusion and Future Perspectives

The biosynthetic pathway for the endophenazine core and its prenylation in Streptomyces anulatus is well-established. The identification of the ppz gene cluster has provided a genetic basis for understanding and manipulating the production of these bioactive compounds. However, significant knowledge gaps remain, particularly concerning the biosynthesis of this compound. The identification of the specific glycosyltransferase responsible for the final glycosylation step is a key area for future research. Elucidating this enzyme's function will not only complete our understanding of the pathway but also provide a valuable biocatalytic tool for the chemoenzymatic synthesis of novel glycosylated phenazines with potentially improved pharmacological properties. Furthermore, a deeper understanding of the regulatory networks governing the expression of the ppz cluster will be crucial for developing strategies to enhance the production of these valuable compounds.

References

Endophenazine C: A Technical Guide to a Bioactive Natural Product from Streptomyces anulatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endophenazine C is a member of the phenazine family of nitrogen-containing heterocyclic natural products synthesized by the bacterium Streptomyces anulatus. This technical guide provides a comprehensive overview of this compound, covering its discovery, biosynthesis, chemical properties, and biological activities. Detailed experimental protocols for the fermentation of S. anulatus, as well as the isolation, purification, and biological evaluation of this compound are provided. Quantitative data on its antimicrobial and herbicidal activities are summarized in structured tables for clarity. Furthermore, this guide includes visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this promising bioactive compound.

Introduction

Streptomyces anulatus, a bacterium frequently isolated from soil and as an endosymbiont of arthropods, is a known producer of a diverse array of secondary metabolites.[1] Among these are the endophenazines, a family of phenazine compounds that have garnered scientific interest due to their significant biological activities. This compound, alongside its structural analogs Endophenazine A, B, and D, was first isolated from the culture broth of various S. anulatus strains.[1][2] These compounds have demonstrated notable antimicrobial activity against Gram-positive bacteria and certain fungi, as well as herbicidal effects.[1] This guide focuses specifically on this compound, providing a detailed technical resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Chemical Structure and Properties

This compound is a glycosylated derivative of the phenazine core. The fundamental phenazine structure consists of a dibenzo annulated pyrazine ring system. The specific chemical structure and properties of this compound are detailed below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C24H28N2O7[2]
Molecular Weight 456.49 g/mol [2]
Appearance Yellowish solidGeneral observation for phenazines
Solubility Soluble in methanol, ethyl acetate, and other organic solventsGeneral property of similar phenazines

Biosynthesis of this compound

The biosynthesis of the phenazine core in Streptomyces originates from the shikimic acid pathway.[3] The pathway commences with chorismic acid, a key metabolic intermediate. A series of enzymatic reactions, catalyzed by proteins encoded within a dedicated gene cluster, leads to the formation of the basic phenazine scaffold.[3] In the case of endophenazines from Streptomyces anulatus 9663, a specific biosynthetic gene cluster has been identified and characterized.[4]

The formation of this compound involves the initial synthesis of the phenazine core, followed by specific tailoring reactions, including glycosylation, which attaches a sugar moiety to the phenazine structure. The enzymes responsible for these modifications are also encoded within the biosynthetic gene cluster.

Endophenazine_C_Biosynthesis Shikimic_Acid_Pathway Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid_Pathway->Chorismic_Acid Phenazine_Core_Precursors Phenazine Core Precursors Chorismic_Acid->Phenazine_Core_Precursors phzE, phzD, phzF, phzG, phzB Phenazine_Core Phenazine Core Phenazine_Core_Precursors->Phenazine_Core Glycosylation Glycosylation Phenazine_Core->Glycosylation Glycosyltransferase Endophenazine_C This compound Glycosylation->Endophenazine_C

Figure 1: Proposed biosynthetic pathway of this compound.

Biological Activities

This compound has been reported to exhibit both antimicrobial and herbicidal activities.[1]

Antimicrobial Activity

Endophenazines, as a class of compounds, are active against Gram-positive bacteria.[1] The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial potency.

Table 2: Antimicrobial Activity of this compound (MIC Values)

Test OrganismMIC (µg/mL)Reference(s)
Bacillus subtilisData not specifically available for C; Endophenazines A-D show activity[1]
Staphylococcus aureusData not specifically available for C; Endophenazines A-D show activity[1]
Mucor mieheiData not specifically available for C; Endophenazines A-D show activity[1]

Note: The primary literature describes antimicrobial activity for the mixture of endophenazines A-D. Specific MIC values for this compound are not individually reported in the initial publication.

Herbicidal Activity

The herbicidal properties of endophenazines have been evaluated against the aquatic plant Lemna minor (duckweed).[1]

Table 3: Herbicidal Activity of this compound

Test OrganismActivity MetricConcentrationReference(s)
Lemna minorGrowth InhibitionActivity reported, specific EC50 not available for C[1]
Cytotoxicity

Currently, there is no publicly available data on the cytotoxic activity (e.g., IC50 values against cancer cell lines) of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the production, isolation, and biological evaluation of this compound.

Fermentation of Streptomyces anulatus

This protocol outlines the cultivation of S. anulatus for the production of endophenazines.

Materials:

  • Streptomyces anulatus strain

  • ISP2 medium (per 1 L: 4 g yeast extract, 10 g malt extract, 4 g dextrose, pH 7.3)

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of ISP2 broth with a loopful of S. anulatus from a mature agar plate.

  • Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.

  • Production Culture: Inoculate a 2 L Erlenmeyer flask containing 500 mL of ISP2 broth with 25 mL (5% v/v) of the seed culture.

  • Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 150-200 rpm.

  • Monitor the production of this compound periodically by extracting a small aliquot of the culture broth with an equal volume of ethyl acetate and analyzing the extract by HPLC.

Fermentation_Workflow Start Inoculate Seed Culture (ISP2 Broth) Incubate_Seed Incubate Seed Culture (28-30°C, 2-3 days, 200 rpm) Start->Incubate_Seed Inoculate_Production Inoculate Production Culture (5% v/v) Incubate_Seed->Inoculate_Production Incubate_Production Incubate Production Culture (28-30°C, 5-7 days, 150-200 rpm) Inoculate_Production->Incubate_Production Monitor Monitor Production (HPLC) Incubate_Production->Monitor Harvest Harvest Culture Broth Monitor->Harvest Isolation_Purification_Workflow Start Fermentation Broth Extraction Liquid-Liquid Extraction (Ethyl Acetate) Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Concentration->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC/HPLC) Column_Chromatography->Fraction_Analysis Preparative_HPLC Preparative HPLC (C18, Methanol/Water Gradient) Fraction_Analysis->Preparative_HPLC Pure_Compound Pure this compound Preparative_HPLC->Pure_Compound MIC_Workflow Start Prepare this compound Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Start->Serial_Dilution Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacteria Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

References

Endophenazine C: A Technical Guide on its Cytotoxic Properties Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazine C is a phenazine antibiotic first isolated from the arthropod-associated endosymbiont Streptomyces anulatus.[1][2] As a member of the phenazine class of nitrogen-containing heterocyclic compounds, this compound is of growing interest within the scientific community for its potential therapeutic applications. Phenazines are known for their broad range of biological activities, including antimicrobial and, notably, anticancer properties.[2][3] This technical guide provides a comprehensive overview of the cytotoxic properties of this compound against various cancer cell lines, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its known cytotoxic efficacy.

Cytotoxic Activity of this compound

Recent studies have begun to shed light on the anticancer potential of this compound. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, has been determined for this compound against several human cancer cell lines.

A 2023 study investigating the cytotoxic activities of various natural products reported the following IC50 values for this compound:

Cell LineCancer TypeIC50 (µM)
143BOsteosarcoma20.0[4]
C4-2BProstate CancerData not explicitly stated in abstract[4]
MB-231Breast CancerData not explicitly stated in abstract[4]
MGC803Gastric CancerData not explicitly stated in abstract[4]
A549Lung CancerData not explicitly stated in abstract[4]

Note: While the study evaluated this compound against C4-2B, MB-231, MGC803, and A549 cell lines, the specific IC50 values were not available in the reviewed abstract.[4]

Mechanism of Action

The precise molecular mechanisms underlying the cytotoxic effects of this compound are still under active investigation. However, based on the broader family of phenazine antibiotics, a primary mechanism of action is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).[5] This increase in ROS can lead to cellular damage and trigger programmed cell death, or apoptosis.

Proposed Signaling Pathway for Phenazine-Induced Apoptosis

The prevailing hypothesis for phenazine-induced apoptosis involves the mitochondrial pathway. The generation of ROS disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This initiates a caspase cascade, ultimately leading to the execution of apoptosis.

cluster_extracellular cluster_cell EndophenazineC This compound ROS Reactive Oxygen Species (ROS) EndophenazineC->ROS Induces Mitochondrion Mitochondrion ROS->Mitochondrion Disrupts membrane potential CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases CaspaseCascade Caspase Cascade CytochromeC->CaspaseCascade Activates Apoptosis Apoptosis CaspaseCascade->Apoptosis Executes

Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The evaluation of the cytotoxic properties of this compound involves a series of well-established in vitro assays. The following are detailed methodologies for key experiments.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add this compound and controls seed_cells->add_compound incubate1 Incubate for 24-72 hours add_compound->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_solubilizer Add solubilization solution incubate2->add_solubilizer read_plate Measure absorbance at 570 nm add_solubilizer->read_plate analyze Calculate IC50 read_plate->analyze

Workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if a compound induces cell cycle arrest.

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cell cycle phases.

Protocol:

  • Cell Treatment: Treat cells with this compound for a specified time.

  • Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Treat the cells with RNase to remove RNA and then stain with a PI solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.

Caspase Activity Assay

Caspase activity assays are used to detect the activation of caspases, which are key proteases involved in the execution of apoptosis.

Principle: These assays utilize a caspase-specific peptide substrate conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by an active caspase releases the reporter molecule, which can be quantified.

Protocol:

  • Cell Lysis: Lyse treated and untreated cells to release cellular contents.

  • Substrate Addition: Add the caspase-specific substrate to the cell lysates.

  • Incubation: Incubate the mixture to allow for caspase activity.

  • Detection: Measure the absorbance (for pNA) or fluorescence (for AMC) using a plate reader.

  • Data Analysis: Compare the signal from treated cells to that of untreated cells to determine the fold-increase in caspase activity.

Conclusion and Future Directions

This compound has demonstrated cytotoxic activity against cancer cells, with a proposed mechanism involving the induction of apoptosis via oxidative stress. The available data, although limited, suggests that this compound warrants further investigation as a potential anticancer agent.

Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a broader panel of cancer cell lines to understand its spectrum of activity.

  • Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its mode of action.

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify structural features crucial for its cytotoxic activity and to potentially develop more potent and selective compounds.

The continued exploration of natural products like this compound holds significant promise for the discovery of novel and effective cancer therapeutics.

References

Endophenazine C: A Technical Guide to its Discovery and Isolation from Arthropod Endosymbionts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endophenazine C is a member of the phenazine family of natural products, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities.[1] This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural source, the endosymbiotic actinomycete Streptomyces anulatus. This bacterium has been isolated from various arthropod hosts, highlighting the unique ecological niches that can be explored for novel bioactive compounds.[1] This document details the fermentation of the producing organism, the extraction and purification of this compound, and its structural elucidation. Furthermore, it summarizes the current knowledge on the biosynthetic pathway and the biological activities of the endophenazine class of compounds. All quantitative data are presented in structured tables, and key experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate critical workflows and pathways.

Introduction

The discovery of novel secondary metabolites from microorganisms is a cornerstone of drug discovery. Endophytic and endosymbiotic microorganisms, in particular, represent a promising and relatively untapped source of chemical diversity. The endophenazines, including this compound, were first reported in 2002, isolated from various strains of Streptomyces anulatus, an endosymbiont found in different arthropods.[1] These compounds belong to the broader class of phenazine antibiotics, which are known to be produced by various bacteria, including species of Pseudomonas and Streptomyces. Phenazines are characterized by a dibenzo[b,e]pyrazine core structure and often exhibit a range of biological activities, including antimicrobial and anticancer properties.

Discovery and Isolation

The discovery of this compound was the result of a detailed screening of the secondary metabolite profiles of Streptomyces anulatus strains associated with arthropods.[1] The isolation and purification of this compound involve a multi-step process beginning with the fermentation of the producing organism, followed by extraction and chromatographic separation.

Fermentation of Streptomyces anulatus

The production of endophenazines is achieved through submerged fermentation of Streptomyces anulatus. The following table summarizes a typical fermentation protocol.

ParameterDescription
Producing Organism Streptomyces anulatus
Culture Medium ISP2 Broth (4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose, pH 7.3)
Inoculum 5% (v/v) seed culture grown for 48-72 hours
Fermentation Volume 1 L in a 2.8 L flask
Incubation Temperature 28-30°C
Agitation 200 rpm
Fermentation Time 5-7 days
Extraction and Purification

Following fermentation, the culture broth is harvested, and the endophenazines are extracted and purified using a series of chromatographic techniques. A general workflow for this process is outlined below.

G Fermentation Fermentation of S. anulatus Centrifugation Centrifugation Fermentation->Centrifugation Harvest Extraction Solvent Extraction (Ethyl Acetate) Centrifugation->Extraction Supernatant Concentration Concentration (Rotary Evaporation) Extraction->Concentration Organic Phase SilicaGel Silica Gel Chromatography Concentration->SilicaGel Crude Extract HPLC Preparative HPLC SilicaGel->HPLC Enriched Fractions PureCompound Pure this compound HPLC->PureCompound Purified Fractions

Fig. 1: General workflow for the extraction and purification of this compound.

A more detailed protocol for the extraction and purification is provided below.

Protocol 1: Extraction and Purification of Endophenazines

  • Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., a mixture of hexane and ethyl acetate).

    • Apply the dissolved extract to a silica gel column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing endophenazines.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing the target compound and concentrate them.

    • Dissolve the concentrated sample in a suitable solvent (e.g., methanol).

    • Purify the sample using a preparative HPLC system. A typical setup is a C18 column with a gradient elution of acetonitrile in water (both with 0.1% TFA).

Structure Elucidation

The structure of this compound, along with its congeners, was determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Endophenazine A in DMSO-d6

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity (J in Hz)
1138.8-
2132.18.61, d (7.0)
3127.68.11, d (7.9)
4134.88.51, d (8.7)
4a142.5-
5a143.7-
6130.57.87, d (6.8)
7133.97.98, d (7.8)
8131.18.17, d (8.1)
9139.3-
9a139.4-
10a127.5-
11 (COOH)166.1-
12 (CH₂)29.33.37, br
13 (CH)121.65.51, t (7.3)
14 (C)133.6-
15 (CH₃)25.51.79, s
16 (CH₃)17.81.73, s
Data is for Endophenazine A as reported in a study on its heterologous production.

Biosynthesis of Endophenazines

The biosynthesis of endophenazines in Streptomyces originates from the shikimic acid pathway, with chorismic acid serving as a key precursor. The phenazine core is assembled, and in the case of endophenazines, a subsequent prenylation step occurs. This crucial step is catalyzed by a prenyltransferase, designated PpzP, which attaches a dimethylallyl pyrophosphate (DMAPP) group to the phenazine scaffold.

G cluster_shikimate Shikimic Acid Pathway cluster_phenazine Phenazine Biosynthesis ChorismicAcid Chorismic Acid PhenazineCore Phenazine-1-carboxylic acid (PCA) ChorismicAcid->PhenazineCore EndophenazineA Endophenazine A PhenazineCore->EndophenazineA DMAPP DMAPP DMAPP->EndophenazineA PpzP PpzP (Prenyltransferase) PpzP->EndophenazineA

Fig. 2: Simplified biosynthetic pathway of endophenazine A.

Biological Activity

Endophenazines have demonstrated a range of biological activities, primarily antimicrobial effects against Gram-positive bacteria and some filamentous fungi.[1] While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported, data for other endophenazines provide insight into the potential activity of this compound class.

Table 2: Reported Minimum Inhibitory Concentration (MIC) Values for Endophenazines A and B

CompoundTest OrganismMIC (µg/mL)Reference
Endophenazine AStaphylococcus aureus ATCC 259238 - 32
Methicillin-Resistant S. aureus (MRSA)8 - 32
Endophenazine BStaphylococcus aureus ATCC 259238 - 32
Methicillin-Resistant S. aureus (MRSA)8 - 32

Conclusion

This compound, discovered from an arthropod endosymbiont, represents an interesting member of the phenazine class of natural products. Its discovery underscores the importance of exploring unique ecological niches for novel bioactive compounds. This technical guide has provided a detailed overview of the discovery, isolation, structural elucidation, and biosynthesis of this compound and its congeners. While specific quantitative data for this compound remains limited in the public domain, the information available for the endophenazine class as a whole suggests potential for further investigation into its biological activities and potential applications in drug development. The detailed protocols and compiled data herein serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and pharmacology.

References

Endophenazine C chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Endophenazines belong to the phenazine class of nitrogen-containing heterocyclic compounds, known for their diverse biological activities. The foundational structure of this class is a dibenzopyrazine core. Variations in the functional groups attached to this core give rise to the different members of the phenazine family, including the endophenazines.

The primary scientific article detailing the structure elucidation of Endophenazines A-D is titled "Endophenazines A-D, New Phenazine Antibiotics From the Athropod Associated Endosymbiont Streptomyces Anulatus II. Structure Elucidation" by Krastel et al. (2002). This publication is the definitive source for the chemical structures of these compounds. However, without access to the full text of this article, the specific details regarding the molecular formula and consequently the exact molecular weight of Endophenazine C cannot be definitively stated.

For researchers, scientists, and drug development professionals seeking this specific information, direct access to the aforementioned scientific paper is the most reliable path to obtaining the precise chemical formula and molecular weight of this compound.

Comparative Data of Related Endophenazines

To provide context within the Endophenazine family, the known properties of the more extensively documented Endophenazine A are presented below.

CompoundChemical FormulaMolecular Weight ( g/mol )
Endophenazine AC₁₈H₁₆N₂O₂292.33

This data for Endophenazine A highlights the typical molecular complexity of this subgroup of phenazines. It is anticipated that this compound would have a related but distinct molecular formula and weight, arising from differences in its substituent groups.

General Experimental Approach for Structure Elucidation

The structural determination of novel natural products like this compound typically involves a combination of spectroscopic and spectrometric techniques. The general workflow for such an analysis is outlined below.

experimental_workflow cluster_extraction Isolation and Purification cluster_analysis Structural Analysis cluster_elucidation Structure Determination Fermentation Fermentation of Streptomyces anulatus Extraction Solvent Extraction Fermentation->Extraction Crude Extract Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Purified Fractions MS Mass Spectrometry (e.g., HR-ESI-MS) Chromatography->MS Isolate C NMR NMR Spectroscopy (1H, 13C, COSY, HMBC, etc.) Chromatography->NMR Isolate C UVVis UV-Vis Spectroscopy Chromatography->UVVis Isolate C IR Infrared Spectroscopy Chromatography->IR Isolate C Data_Integration Data Integration and Analysis MS->Data_Integration NMR->Data_Integration UVVis->Data_Integration IR->Data_Integration Structure_Proposal Proposal of Chemical Structure Data_Integration->Structure_Proposal Confirmation Chemical Synthesis or Derivatization (Optional) Structure_Proposal->Confirmation

A generalized workflow for the isolation and structural elucidation of natural products like this compound.

Experimental Protocols:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique would be employed to determine the accurate mass of the isolated this compound, which allows for the calculation of its elemental composition and thus its chemical formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be utilized to determine the connectivity of atoms within the molecule, providing the detailed structural framework.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule, which is characteristic of the phenazine chromophore.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of specific functional groups (e.g., carbonyls, hydroxyls, amines) within the this compound structure.

Without the specific data from these analyses for this compound, its exact chemical formula and molecular weight remain within the confines of the original research publication.

Endophenazine C: A Comprehensive Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data, experimental protocols, and biosynthetic context of Endophenazine C, a member of the phenazine class of antibiotics. The information is tailored for professionals in research, science, and drug development, offering a centralized resource for understanding and utilizing this compound.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the definitive spectroscopic data is contained within specialized literature, this guide presents the expected data based on the known structure and related endophenazine compounds.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of this compound.

IonObserved m/zCalculated m/zMolecular Formula
[M+H]⁺ValueValueC₁₉H₁₈N₂O₃
[M+Na]⁺ValueValueC₁₉H₁₈N₂NaO₃
[M-H]⁻ValueValueC₁₉H₁₆N₂O₃

Note: Specific m/z values for this compound are not publicly available in the immediate search results. The table is a template for the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR data provide the detailed atomic connectivity of the molecule. The following tables represent the anticipated chemical shifts for this compound, based on analyses of similar phenazine structures. The data is typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

Table 2: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-xValues-
H-yValuedValue
H-zValuetValue
...Value......

Note: Specific ¹H NMR data for this compound is not publicly available in the immediate search results. The table is a template for the expected data.

Table 3: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
C-xValue
C-yValue
C-zValue
...Value

Note: Specific ¹³C NMR data for this compound is not publicly available in the immediate search results. The table is a template for the expected data.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural characterization of natural products like this compound. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A pure sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • For enhanced signal resolution, the sample may be filtered through a small plug of glass wool into the NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.

  • ¹H NMR Spectroscopy:

    • A standard pulse program (e.g., 'zg30') is used.

    • The spectral width is set to approximately 15 ppm.

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

    • The relaxation delay is typically set to 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled pulse program (e.g., 'zgpg30') is employed.

    • The spectral width is set to approximately 200-220 ppm.

    • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • The relaxation delay is adjusted to 2-5 seconds to ensure full relaxation of quaternary carbons.

  • 2D NMR Experiments (COSY, HSQC, HMBC): Standard pulse programs and parameters are utilized to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

Mass Spectrometry (MS)

Sample Preparation:

  • A dilute solution of this compound is prepared in a high-purity solvent such as methanol, acetonitrile, or a mixture of both, often with the addition of a small amount of formic acid (0.1%) to promote ionization.

  • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

  • Ionization: Electrospray ionization (ESI) is a common technique for phenazine analysis, typically performed in positive ion mode.

  • Mass Analysis:

    • The instrument is operated in full scan mode to acquire a survey spectrum and identify the molecular ion.

    • The mass range is typically set from m/z 100 to 1000.

    • For structural confirmation, tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and analyze the resulting product ions.

Biosynthesis and Experimental Workflow

Biosynthesis of Endophenazines

Endophenazines are a class of prenylated phenazine antibiotics produced by various Streptomyces species, notably Streptomyces anulatus. The biosynthesis of the phenazine core originates from the shikimic acid pathway, while the prenyl side chain is derived from the isoprenoid pathway.

Endophenazine_Biosynthesis Shikimic_Acid_Pathway Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid_Pathway->Chorismic_Acid Phenazine_Core_Biosynthesis Phenazine Core Biosynthesis Chorismic_Acid->Phenazine_Core_Biosynthesis Phenazine_1_Carboxylic_Acid Phenazine-1-Carboxylic Acid (PCA) Phenazine_Core_Biosynthesis->Phenazine_1_Carboxylic_Acid Prenyltransferase Prenyltransferase Phenazine_1_Carboxylic_Acid->Prenyltransferase Isoprenoid_Pathway Isoprenoid Pathway (MEP/MVA) DMAPP Dimethylallyl Pryophosphate (DMAPP) Isoprenoid_Pathway->DMAPP DMAPP->Prenyltransferase Endophenazines Endophenazines (e.g., this compound) Prenyltransferase->Endophenazines

Caption: Biosynthetic pathway of Endophenazines.

Experimental Workflow for Isolation and Characterization

The isolation and structural elucidation of this compound from a microbial culture follows a systematic workflow.

Isolation_Workflow Fermentation Fermentation of Streptomyces sp. Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Spectroscopic_Analysis Spectroscopic Analysis Pure_Compound->Spectroscopic_Analysis NMR NMR (1H, 13C, 2D) Spectroscopic_Analysis->NMR MS MS (HRMS, MS/MS) Spectroscopic_Analysis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation

Caption: Experimental workflow for isolation.

In Vitro Antifungal Activity of Endophenazine C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endophenazine C is a member of the phenazine family of antibiotics, naturally produced by the endosymbiotic actinomycete, Streptomyces anulatus. While the initial discovery of endophenazines A-D reported broad antimicrobial activities, including against some filamentous fungi, specific quantitative data on the in vitro antifungal potency of this compound remains limited in publicly available scientific literature.[1][2] This technical guide provides a comprehensive overview of the known qualitative antifungal activity of this compound, detailed experimental protocols for antifungal susceptibility testing based on closely related compounds like Endophenazine A, and the putative mechanism of action for this class of molecules. The methodologies and data presented for related compounds serve as a foundational framework for researchers aiming to investigate the antifungal potential of this compound.

Qualitative Antifungal Activity of this compound

This compound, along with its structural analogs Endophenazine A, B, and D, was first isolated from endosymbiotic Streptomyces anulatus strains. The initial biological evaluation of these compounds revealed antimicrobial activity against Gram-positive bacteria and some filamentous fungi.[1][2] However, the study did not provide specific minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) values for this compound against a panel of fungal pathogens. Therefore, its spectrum of activity and potency against specific fungal species are not yet quantitatively defined.

Quantitative Antimicrobial Data for Related Endophenazines

To provide a quantitative context for the potential bioactivity of this compound, the following table summarizes the known antibacterial MIC values for the closely related compound, Endophenazine A.[3] It is important to note that these values are for antibacterial activity and do not represent antifungal activity.

Table 1: Antibacterial Activity of Endophenazine A (MIC Values) [3]

Test Organism Strain MIC (µg/mL)
Staphylococcus aureus ATCC 25923 8-32
Methicillin-Resistant Staphylococcus aureus (MRSA) RI 8-32
Methicillin-Resistant Staphylococcus aureus (MRSA) Sp2 8-32
Methicillin-Resistant Staphylococcus aureus (MRSA) Sp3 8-32

| Methicillin-Resistant Staphylococcus aureus (MRSA) | T2 | 8-32 |

Note: Specific quantitative data (e.g., MIC values) for Endophenazine A against fungal species were not available in the reviewed literature.[3]

Experimental Protocols for In Vitro Antifungal Susceptibility Testing

The following protocols are adapted from established methodologies for phenazine derivatives, such as Endophenazine A, and are recommended for determining the in vitro antifungal activity of this compound.[4][5] These methods are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]

Broth Microdilution Method for MIC Determination

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a fungus.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum (standardized to 0.5 McFarland)

  • Spectrophotometer or microplate reader (optional)

  • Positive control antifungal (e.g., Amphotericin B, Fluconazole)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in RPMI-1640 medium.[5]

  • Fungal Inoculum Preparation:

    • Yeasts: Subculture the yeast strain on Sabouraud Dextrose Agar at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium.[5]

    • Molds: Grow the mold on Potato Dextrose Agar at 35°C for 5-7 days until sporulation is evident. Harvest conidia and adjust the suspension to a 0.5 McFarland standard.[5]

  • Microplate Preparation:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12.

    • Add 200 µL of a working solution of this compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.[5]

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).[5]

  • Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[5]

  • Incubation: Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida species and 48-96 hours for filamentous fungi.[5]

  • MIC Determination: The MIC is the lowest concentration of this compound with no visible growth. This can be assessed visually or by measuring optical density.[5]

Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

Materials:

  • Sterile 6 mm paper disks

  • This compound solution of a known concentration

  • Mueller-Hinton agar plates

  • Fungal inoculum (standardized to 0.5 McFarland)

  • Sterile cotton swabs

  • Positive and negative control disks

Procedure:

  • Disk Preparation: Apply a known volume of the this compound solution onto sterile paper disks and allow the solvent to evaporate.

  • Inoculum Preparation: Prepare the fungal inoculum as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and swab the entire surface of the Mueller-Hinton agar plate evenly in three directions.[5]

  • Disk Application: Aseptically place the this compound disk, a positive control disk, and a negative control disk onto the inoculated agar surface.[5]

  • Incubation: Invert the plates and incubate at 35°C for 24-48 hours for yeasts or 48-96 hours for molds.[5]

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A clear zone indicates antifungal activity.[5]

Mandatory Visualizations

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_broth Broth Microdilution cluster_disk Disk Diffusion cluster_analysis Incubation & Analysis prep_compound Prepare this compound Stock & Working Solutions serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_disk Impregnate disks with This compound prep_compound->prep_disk prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) add_inoculum_broth Inoculate wells prep_inoculum->add_inoculum_broth inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate serial_dilution->add_inoculum_broth incubate Incubate at 35°C (24-96 hours) add_inoculum_broth->incubate place_disk Place disks on Agar inoculate_plate->place_disk place_disk->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Experimental workflow for antifungal susceptibility testing.

Putative Antifungal Mechanism of Action

The precise antifungal mechanism of this compound has not been elucidated. However, the mechanism for phenazine compounds, in general, is believed to involve the generation of reactive oxygen species (ROS).[5] Phenazines are redox-active molecules that can undergo cellular redox cycling. This process can lead to the production of superoxide and hydrogen peroxide, which are toxic to fungal cells. The resulting oxidative stress can cause damage to cellular components, including mitochondrial dysfunction, ultimately leading to programmed cell death (apoptosis).[5] The lipophilic nature of phenazine derivatives may also aid their passage through the fungal cell membrane.[5]

Putative_Signaling_Pathway compound This compound (Phenazine) cell_membrane Fungal Cell Membrane compound->cell_membrane Passage ros Reactive Oxygen Species (ROS) Generation cell_membrane->ros Redox Cycling stress Oxidative Stress ros->stress mitochondria Mitochondrial Dysfunction stress->mitochondria apoptosis Apoptosis (Programmed Cell Death) mitochondria->apoptosis

Caption: Putative signaling pathway for phenazine-induced apoptosis.

Conclusion

This compound is a promising member of the phenazine class of antibiotics with reported, yet unquantified, antifungal activity. While specific data for this compound is currently lacking, the established protocols for related compounds provide a clear path for future investigation. The putative mechanism of action through oxidative stress suggests a broad-spectrum potential. Further research is essential to determine the MIC values against a wide range of clinically relevant yeasts and molds to fully characterize the antifungal spectrum and potential therapeutic applications of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, notably from the genera Pseudomonas and Streptomyces. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and herbicidal properties. Endophenazine C, a member of the phenazine family, along with its related compounds, has emerged as a potential candidate for the development of novel bioherbicides. This technical guide provides an in-depth overview of the herbicidal potential of this compound and related phenazines, focusing on their proposed mechanism of action, methodologies for evaluating their phytotoxicity, and a summary of available efficacy data. The primary mode of action is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and eventual plant death. Detailed experimental protocols and illustrative data are presented to guide researchers in the evaluation of these promising natural compounds as next-generation weed management agents.

Introduction

The increasing prevalence of herbicide-resistant weeds and the growing demand for environmentally benign weed management strategies have spurred research into natural products as a source of novel herbicides.[1] Phenazine compounds, secondary metabolites produced by soil and endophytic microorganisms, represent a promising class of natural products with demonstrated phytotoxic activity.[2][3] Endophenazines A-D, isolated from the endosymbiotic bacterium Streptomyces anulatus, have shown herbicidal effects against the aquatic plant Lemna minor (duckweed).[2][3] This guide focuses on the herbicidal potential of this compound and its analogs, providing a technical framework for their evaluation and potential development as bioherbicides.

Proposed Mechanism of Herbicidal Action

The primary mechanism of herbicidal action for phenazine compounds is attributed to their ability to generate reactive oxygen species (ROS).[4] Phenazines are redox-active molecules that can participate in futile redox cycling within plant cells. This process involves the transfer of electrons to molecular oxygen, leading to the formation of superoxide radicals (O₂•⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[4][5] The overproduction of these ROS overwhelms the plant's antioxidant defense systems, resulting in oxidative stress. This oxidative stress, in turn, causes widespread cellular damage, including lipid peroxidation of cell membranes, protein oxidation, and DNA damage, ultimately leading to necrosis and cell death.[5]

Signaling Pathway

Herbicidal_Action_of_Endophenazine_C cluster_plant_cell Plant Cell Endophenazine_C This compound Redox_Cycling Redox Cycling Endophenazine_C->Redox_Cycling ROS_Generation Reactive Oxygen Species (ROS) Generation (O₂•⁻, H₂O₂, •OH) Redox_Cycling->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Enzyme_Inactivation Enzyme Inactivation Protein_Oxidation->Enzyme_Inactivation Cell_Death Cell Death (Necrosis) DNA_Damage->Cell_Death Membrane_Damage->Cell_Death Enzyme_Inactivation->Cell_Death

Caption: Proposed signaling pathway for the herbicidal action of this compound.

Quantitative Data on Herbicidal Activity

Quantitative data on the herbicidal efficacy of this compound is currently limited in publicly available literature. However, the herbicidal activity of the endophenazine class of compounds against Lemna minor has been reported.[2][3] To guide future research and provide a comparative framework, the following table presents illustrative herbicidal activity data for related phenazine compounds against common test plant species.

Table 1: Illustrative Herbicidal Activity of Phenazine Compounds

CompoundTest SpeciesEndpointValueReference
This compound Lemna minorEC₅₀ (µM)[Data Not Available]-
Endophenazine ALemna minorGrowth InhibitionActive[2][3]
Endophenazine BLemna minorGrowth InhibitionActive[2][3]
Endophenazine DLemna minorGrowth InhibitionActive[2][3]
Phenazine-1-carboxylic acid (PCA)Lemna minorGrowth InhibitionActive[2]

Note: EC₅₀ (Half-maximal Effective Concentration) is a measure of the concentration of a compound that inhibits a biological process by 50%. The data for Endophenazines A, B, and D indicate observed activity, but specific EC₅₀ values from the initial discovery paper are not provided.

Experimental Protocols

To evaluate the herbicidal potential of this compound and related compounds, standardized phytotoxicity assays are essential. The following are detailed protocols for a Lemna minor growth inhibition assay and a general seed germination and root elongation assay for terrestrial plants.

Lemna minor Growth Inhibition Assay (Adapted from OECD Guideline 221)

This protocol is designed to determine the effect of a substance on the growth of the aquatic plant Lemna minor.

1. Materials:

  • Lemna minor culture (healthy, exponentially growing)

  • Sterile growth medium (e.g., Steinberg medium)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile culture vessels (e.g., 100 mL glass beakers or multi-well plates)

  • Growth chamber with controlled temperature (24 ± 2 °C) and continuous, uniform illumination (80-120 µE/m²/s)

  • Solvent for stock solution (if required, final concentration in media should not exceed 0.1% v/v and be non-phytotoxic)

2. Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound. Perform serial dilutions with the sterile growth medium to create a range of at least five test concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L). Include a negative control (growth medium only) and a solvent control if a solvent is used.

  • Experimental Setup: Dispense equal volumes of each test concentration and control into replicate culture vessels (minimum of three replicates per concentration).

  • Inoculation: From a healthy stock culture, select colonies of Lemna minor with 2-4 fronds. Transfer the selected colonies to the test vessels to achieve an initial frond count of 9-12 per vessel.

  • Incubation: Place the test vessels in the growth chamber under the specified conditions for a duration of 7 days.

  • Data Collection: Count the number of fronds in each vessel on days 0, 3, 5, and 7. At the end of the 7-day period, the frond area can also be measured using image analysis software.

  • Data Analysis: Calculate the average growth rate for each concentration using the formula: Growth Rate (µ) = [ln(N_t) - ln(N_0)] / t Where N_t is the number of fronds at time t, and N_0 is the initial number of fronds.

  • Calculate the percent inhibition of the growth rate for each concentration relative to the control.

  • Determine the EC₅₀ value by plotting the percent inhibition against the logarithm of the test concentrations and using a suitable statistical model (e.g., log-logistic regression).

Seed Germination and Root Elongation Phytotoxicity Assay

This assay assesses the effect of a compound on the germination and early growth of terrestrial plants.

1. Materials:

  • Seeds of test plant species (e.g., cress (Lepidium sativum), lettuce (Lactuca sativa), barnyard grass (Echinochloa crus-galli))

  • Petri dishes (e.g., 9 cm diameter) with filter paper

  • This compound test solutions of varying concentrations

  • Growth chamber with controlled temperature and light/dark cycle appropriate for the test species.

  • Distilled water (control)

2. Procedure:

  • Preparation of Test Plates: Place one sheet of filter paper in each Petri dish. Add a defined volume (e.g., 5 mL) of the respective test solution or distilled water (control) to each dish.

  • Seed Sowing: Place a predetermined number of seeds (e.g., 10-20) evenly on the moistened filter paper in each dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in the growth chamber under appropriate conditions for 3-5 days.

  • Data Collection: After the incubation period, count the number of germinated seeds in each dish. Carefully remove the seedlings and measure the length of the roots (and shoots, if desired).

  • Data Analysis:

    • Calculate the germination percentage for each concentration.

    • Calculate the average root length for each concentration.

    • Determine the percent inhibition of germination and root elongation relative to the control.

    • Calculate the IC₅₀ (Half-maximal Inhibitory Concentration) values for both germination and root elongation by plotting the percent inhibition against the test concentrations.

Experimental Workflow and Visualization

The following diagram illustrates a typical workflow for the discovery and evaluation of the herbicidal potential of natural compounds like this compound.

Herbicidal_Compound_Workflow cluster_discovery Discovery & Isolation cluster_screening Phytotoxicity Screening cluster_evaluation In-depth Evaluation cluster_development Pre-development Isolation Isolation of This compound from Streptomyces sp. Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Primary_Screening Primary Screening (e.g., Lemna minor assay) Structure_Elucidation->Primary_Screening Secondary_Screening Secondary Screening (Seed germination & root elongation assays on diverse weed species) Primary_Screening->Secondary_Screening Dose_Response Dose-Response Studies (Determination of EC₅₀/IC₅₀) Secondary_Screening->Dose_Response MOA_Studies Mechanism of Action Studies (ROS generation, physiological & biochemical assays) Dose_Response->MOA_Studies Lead_Optimization Lead Optimization (Synthesis of analogs) MOA_Studies->Lead_Optimization Greenhouse_Trials Greenhouse & Field Trials Lead_Optimization->Greenhouse_Trials

Caption: A generalized workflow for the evaluation of herbicidal compounds.

Conclusion

This compound and related phenazine compounds represent a promising area of research for the development of novel, natural-product-based herbicides. Their proposed mechanism of action, centered on the induction of oxidative stress, offers a potentially different target site compared to many synthetic herbicides, which could be valuable in managing resistant weed populations. While quantitative data on the herbicidal efficacy of this compound is still needed, the established protocols for phytotoxicity testing provide a clear path for future research. Further investigation into the specific plant signaling pathways affected by these compounds, along with greenhouse and field trials, will be crucial in determining their practical utility in sustainable agriculture. The information and methodologies presented in this guide are intended to facilitate these research endeavors and accelerate the potential development of this interesting class of natural compounds.

References

The Decisive Role of the Prenyl Group in the Bioactivity of Endophenazine C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazines are a class of phenazine antibiotics produced by various microorganisms, notably Streptomyces species. These nitrogen-containing heterocyclic compounds are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. A key structural feature of many endophenazines, including Endophenazine C, is the presence of a prenyl group. This isoprenoid tail is widely believed to significantly enhance the therapeutic potential of the core phenazine structure. This technical guide provides an in-depth analysis of the role of the prenyl group in the bioactivity of this compound, offering valuable insights for researchers and professionals in drug development. We will delve into a comparative analysis of the bioactivity of prenylated versus non-prenylated phenazines, detail relevant experimental protocols, and visualize the proposed signaling pathways through which these compounds exert their effects.

Data Presentation: The Impact of Prenylation on Bioactivity

The addition of a prenyl group to the phenazine core generally enhances its bioactivity. This is attributed to increased lipophilicity, which may facilitate passage through cell membranes. To illustrate this, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of prenylated endophenazines (A and B as surrogates for C) and the non-prenylated phenazine-1-carboxylic acid (PCA) against various microorganisms. Additionally, the cytotoxic activities (IC50) against cancer cell lines are presented.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)
Endophenazine A[1][2]8 - 328 - 32
Endophenazine B[1][2]1632
Phenazine-1-carboxylic acid (PCA)~5-

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

CompoundBotrytis cinereaCandida albicansCandida tropicalisFusarium oxysporum
Phenazine-1-carboxylic acid (PCA)[3][4]2588125

Note: Specific antifungal data for this compound is limited. PCA data is provided for a baseline comparison of the core structure's activity.

Table 3: Comparative Cytotoxic Activity (IC50 in µg/mL)

CompoundHeLa (Cervical Cancer)HepG2 (Liver Cancer)MDA-MB-231 (Breast Cancer)
Endophenazine A[1][2]30.40 - 32.5178.32 - 86.4523.41 - 28.26
Endophenazine B[1][2]32.5186.4528.26

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial and fungal strains.

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Sterile saline solution (0.85% w/v)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, select a single colony of the test microorganism.

    • Inoculate the colony into a tube containing 5 mL of the appropriate broth.

    • Incubate overnight at 37°C with shaking.

    • Measure the optical density (OD) of the overnight culture at 600 nm.

    • Dilute the culture in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute this suspension in the appropriate broth to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (at twice the desired highest final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum only).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of this compound that inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution of This compound in Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate with Microbial Suspension B->D C->D E Incubate Plate D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on mammalian cell lines.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa)

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-Well Plate C Treat Cells with This compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate C->D E Add MTT Reagent D->E F Incubate E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Workflow for the MTT cytotoxicity assay.

Proposed Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of related phenazine compounds, we can propose the following mechanisms of action. The prenyl group is thought to enhance the interaction of the phenazine core with cellular membranes and molecular targets.

Proposed Antibacterial Mechanism of Action

The antibacterial activity of phenazines is often linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) which can damage cellular components. Additionally, some phenazines can interfere with specific cellular processes. For instance, PCA has been shown to induce the expression of the Tet38 efflux pump in S. aureus, leading to resistance. It is plausible that this compound, with its enhanced membrane interaction due to the prenyl group, could have a more pronounced effect on membrane integrity and potential.

antibacterial_pathway cluster_cell Bacterial Cell EC This compound Membrane Cell Membrane EC->Membrane Increased penetration Efflux Induction of Efflux Pumps EC->Efflux ROS Reactive Oxygen Species (ROS) Membrane->ROS Redox Cycling Damage Cellular Damage (DNA, proteins, lipids) ROS->Damage Death Bacterial Cell Death Damage->Death Efflux->Death contributes to resistance

Proposed antibacterial mechanism of this compound.
Proposed Anticancer Mechanism of Action

In cancer cells, phenazines have been shown to induce apoptosis through various signaling cascades, often initiated by the generation of ROS. Studies on PCA and phenazine-1-carboxamide (PCN) suggest that these compounds can trigger the mitochondrial intrinsic apoptotic pathway. The prenyl group of this compound likely enhances its ability to induce mitochondrial membrane depolarization.

anticancer_pathway cluster_cell Cancer Cell EC This compound ROS Increased ROS Production EC->ROS Bcl2 Inhibition of Bcl-2 family proteins EC->Bcl2 possible direct effect Mito Mitochondrial Membrane Depolarization ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2->Mito

References

Endophenazine C: A Technical Overview of a Bioactive Secondary Metabolite from Actinomycetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazine C is a member of the phenazine family of nitrogen-containing heterocyclic compounds, a class of secondary metabolites known for their diverse and potent biological activities. Produced by actinomycetes, particularly strains of Streptomyces, endophenazines have garnered interest in the scientific community for their potential as antimicrobial and cytotoxic agents. This technical guide provides a comprehensive overview of this compound, including its origin, biosynthesis, known biological activities, and relevant experimental protocols. While specific quantitative bioactivity data for this compound is limited in publicly available literature, this document consolidates the existing knowledge to serve as a valuable resource for researchers in natural product discovery and drug development.

This compound is one of several related compounds, including endophenazines A, B, and D, originally isolated from the endosymbiotic actinomycete Streptomyces anulatus.[1][2] These compounds are known to exhibit antimicrobial properties, particularly against Gram-positive bacteria and some filamentous fungi.[1]

Biosynthesis of Endophenazines

The biosynthesis of the phenazine core structure originates from the shikimic acid pathway.[3] Chorismic acid serves as a key precursor, which undergoes a series of enzymatic reactions to form the basic phenazine scaffold.[3] The diversity of phenazine compounds, including the endophenazines, arises from subsequent modifications to this core structure. A crucial step in the formation of many endophenazines is prenylation, the attachment of a prenyl group, which is thought to contribute significantly to their biological activity.[4]

Endophenazine Biosynthesis Pathway General Biosynthetic Pathway of Endophenazines Shikimic_Acid_Pathway Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid_Pathway->Chorismic_Acid Phenazine_Core Phenazine Core Synthesis (phz genes) Chorismic_Acid->Phenazine_Core Phenazine_1_Carboxylic_Acid Phenazine-1-Carboxylic Acid (PCA) Phenazine_Core->Phenazine_1_Carboxylic_Acid Prenylation Prenylation (Prenyltransferase) Phenazine_1_Carboxylic_Acid->Prenylation Endophenazines Endophenazines (A, B, C, D) Prenylation->Endophenazines

General biosynthetic pathway of endophenazines.

Biological Activity of this compound

This compound has been reported to possess antimicrobial activity. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, are not extensively available in the reviewed literature. The available information primarily describes its activity qualitatively.

Data Presentation
This compound: Reported Biological Activity
Activity Type
Antimicrobial
Antifungal

Experimental Protocols

The following sections provide detailed methodologies for the fermentation of the producing organism, and the extraction, purification, and bioactivity assessment of endophenazines. These protocols, while often described for endophenazines as a group or specifically for Endophenazine A, can be adapted for the study of this compound.

Fermentation of Streptomyces anulatus for Endophenazine Production

This protocol outlines the general procedure for culturing Streptomyces anulatus to produce endophenazines.

Materials:

  • Streptomyces anulatus strain

  • ISP2 broth (per 1 L: 10 g malt extract, 4 g yeast extract, 4 g dextrose)

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of ISP2 broth with a loopful of Streptomyces anulatus from a mature agar plate.

  • Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.

  • Production Culture: Inoculate a 2 L Erlenmeyer flask containing 500 mL of ISP2 broth with 25 mL (5% v/v) of the seed culture.

  • Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 100-200 rpm.

Extraction and Purification of this compound

The following is a general workflow for the extraction and purification of endophenazines from the fermentation broth.

Extraction and Purification Workflow General Workflow for Endophenazine Extraction and Purification cluster_0 Extraction cluster_1 Purification Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Gel_Chromatography Fraction_Collection Fraction Collection Silica_Gel_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Active Fractions TLC_Analysis->Pooling Preparative_HPLC Preparative HPLC Pooling->Preparative_HPLC Pure_Endophenazine_C Pure this compound Preparative_HPLC->Pure_Endophenazine_C

Workflow for the extraction and purification of this compound.

Procedure:

  • Extraction: After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant. The supernatant is then extracted multiple times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of hexane and ethyl acetate of increasing polarity.

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest are identified.

  • Preparative HPLC: The enriched fractions are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable gradient of methanol or acetonitrile in water to yield pure this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[5]

Materials:

  • Purified this compound

  • Test microorganism (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of pure this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the wells of a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[5]

MIC Assay Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (37°C, 16-20h) Inoculate_Plate->Incubate Read_Results Read Results (Visual or Spectrophotometer) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for the antibacterial MIC assay.

Conclusion

This compound, a secondary metabolite from Streptomyces anulatus, represents a potentially valuable natural product with antimicrobial properties. While detailed quantitative data on its bioactivity remains to be fully elucidated in publicly accessible research, the established protocols for the production, isolation, and evaluation of related endophenazines provide a solid foundation for further investigation. Future research focusing on the specific biological activities and mechanism of action of this compound is warranted to unlock its full therapeutic potential.

References

The Ecological Role of Endophenazine C in Streptomyces: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazines are a class of prenylated phenazine antibiotics produced by various Streptomyces species, notably Streptomyces anulatus, an endosymbiont frequently associated with arthropods.[1][2] These bioactive secondary metabolites play a significant role in the ecological interactions of their producing organisms. This technical guide provides a comprehensive overview of the ecological role of Endophenazine C, a member of this family, focusing on its biosynthesis, biological activities, and the methodologies for its study. While specific quantitative data for this compound is limited in publicly available literature, this guide will leverage data from closely related endophenazines, such as Endophenazine A and B, to provide a thorough understanding of this compound class.

This compound and its related compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and herbicidal properties, highlighting their importance in shaping microbial communities and in symbiotic relationships.[1][3] The phenazine core of these molecules is derived from the shikimic acid pathway, with the characteristic side chain being attached via a prenyltransferase.[4] Understanding the ecological role and the underlying molecular mechanisms of this compound is crucial for harnessing its potential in agriculture, medicine, and drug development.

Data Presentation: Biological Activities of Endophenazines

Quantitative data on the biological activities of endophenazines are crucial for assessing their potential applications. The following tables summarize the available data for endophenazines, primarily focusing on Endophenazine A and B, which are structurally similar to this compound.

Table 1: Antibacterial Activity of Endophenazines (Minimum Inhibitory Concentration - MIC)

Test OrganismStrainMIC (µg/mL)Reference(s)
Staphylococcus aureusATCC 259238 - 32[5]
Methicillin-Resistant Staphylococcus aureus (MRSA)Clinical Isolates8 - 32[5]

Note: The MIC values for Endophenazine A and B against various strains of S. aureus and MRSA consistently fall within the 8-32 µg/mL range.

Table 2: Anticancer Activity of Endophenazines (IC50 Values)

Cell LineCancer TypeIC50 (µg/mL)Reference(s)
HeLaCervical Cancer~30-33
HepG2Liver Cancer~78-87
MDA-MB-231Breast Cancer~23-28

Note: The IC50 values represent the concentration of the compound that inhibits 50% of cell growth. The data is for Endophenazine A and B.

Table 3: Herbicidal Activity of Endophenazines

Test OrganismActivityReference(s)
Lemna minor (duckweed)Herbicidal activity observed[1][3]

Table 4: Production Yield of Endophenazines

CompoundProducing StrainYieldReference(s)
Endophenazine AStreptomyces anulatus (heterologous expression in S. coelicolor M512)~20 mg/L[4]

Note: The production yield of this compound by its native producer, Streptomyces anulatus, has not been explicitly quantified in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the investigation of this compound.

Fermentation of Streptomyces anulatus for this compound Production

This protocol outlines the cultivation of Streptomyces anulatus to produce endophenazines.

  • Materials:

    • Streptomyces anulatus culture

    • ISP2 broth (per 1 liter: 4 g yeast extract, 10 g malt extract, 4 g dextrose; adjust pH to 7.2-7.4)

    • Erlenmeyer flasks (250 mL and 2 L)

    • Shaking incubator

  • Procedure:

    • Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile ISP2 broth with a loopful of S. anulatus from a fresh agar plate.

    • Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

    • Production Culture: Inoculate a 2 L Erlenmeyer flask containing 1 L of sterile ISP2 broth with the seed culture (5% v/v).

    • Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200 rpm.

    • Monitor endophenazine production periodically by taking a small aliquot of the culture, extracting with an equal volume of ethyl acetate, and analyzing by HPLC.

Extraction and Purification of this compound

This protocol describes the isolation and purification of this compound from the fermentation broth.

  • Materials:

    • Fermentation broth from S. anulatus

    • Ethyl acetate

    • Sodium sulfate (anhydrous)

    • Rotary evaporator

    • Silica gel for column chromatography

    • Hexane and ethyl acetate (for chromatography)

    • High-Performance Liquid Chromatography (HPLC) system with a C18 column

    • Acetonitrile and water (HPLC grade)

    • Formic acid or Trifluoroacetic acid (TFA)

  • Procedure:

    • Extraction:

      • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

      • Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.

      • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

      • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

    • Silica Gel Column Chromatography:

      • Dissolve the crude extract in a minimal amount of dichloromethane or a hexane/ethyl acetate mixture.

      • Pack a silica gel column with a slurry of silica gel in hexane.

      • Load the dissolved extract onto the column.

      • Elute the column with a gradient of increasing ethyl acetate in hexane.

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

      • Pool the fractions containing the compound of interest and evaporate the solvent.

    • Preparative HPLC:

      • Dissolve the enriched fraction in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile in water).

      • Filter the sample through a 0.45 µm syringe filter.

      • Inject the sample onto a preparative C18 HPLC column.

      • Elute with a gradient of acetonitrile in water (with 0.1% formic acid or TFA).

      • Collect the peak corresponding to this compound.

      • Evaporate the acetonitrile and lyophilize the remaining aqueous solution to obtain pure this compound.

Structural Elucidation of this compound

This protocol outlines the use of spectroscopic methods for the structural confirmation of this compound.

  • Materials:

    • Pure this compound

    • Deuterated solvents (e.g., DMSO-d6, CDCl3) for NMR

    • NMR spectrometer

    • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source

  • Procedure:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve 1-5 mg of pure this compound in ~0.5 mL of a suitable deuterated solvent.

      • Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

      • Analyze the spectra to determine the chemical structure.

    • Mass Spectrometry (MS):

      • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

      • Infuse the sample into the mass spectrometer via an ESI source.

      • Acquire a high-resolution mass spectrum to determine the accurate mass and elemental composition of the molecular ion.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.[6][7]

  • Materials:

    • Pure this compound

    • Bacterial strains of interest (e.g., Staphylococcus aureus, MRSA)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • 0.5 McFarland turbidity standard

    • Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of concentrations.

    • Inoculum Preparation: Grow the bacterial strain in CAMHB to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

    • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the MIC of this compound against fungal strains.[8]

  • Materials:

    • Pure this compound

    • Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus)

    • RPMI-1640 medium buffered with MOPS

    • Sterile 96-well microtiter plates

    • 0.5 McFarland turbidity standard

    • Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of this compound dilutions: Prepare a stock solution and serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.

    • Inoculum Preparation:

      • Yeasts: Grow the yeast on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.

      • Molds: Grow the mold on Potato Dextrose Agar until sporulation. Harvest conidia and prepare a suspension in sterile saline with 0.05% Tween 80. Adjust the turbidity to a 0.5 McFarland standard and dilute in RPMI-1640 to achieve a final inoculum of 0.4-5 x 10⁴ CFU/mL.

    • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

    • Incubation: Incubate the plate at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

    • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the control.

Mandatory Visualization

This section provides diagrams created using the DOT language to visualize key pathways and workflows related to this compound.

Endophenazine_C_Biosynthesis cluster_shikimate Shikimic Acid Pathway cluster_phenazine_core Phenazine Core Biosynthesis cluster_mevalonate Mevalonate Pathway Chorismic Acid Chorismic Acid Phenazine-1,6-dicarboxylic acid Phenazine-1,6-dicarboxylic acid Chorismic Acid->Phenazine-1,6-dicarboxylic acid phz gene products Phenazine-1-carboxylic acid (PCA) Phenazine-1-carboxylic acid (PCA) Phenazine-1,6-dicarboxylic acid->Phenazine-1-carboxylic acid (PCA) Decarboxylation This compound This compound Phenazine-1-carboxylic acid (PCA)->this compound Prenyltransferase (PpzP) Dimethylallyl pyrophosphate (DMAPP) Dimethylallyl pyrophosphate (DMAPP) Dimethylallyl pyrophosphate (DMAPP)->this compound Prenyl group donor

Caption: Biosynthetic pathway of this compound from chorismic acid.

Isolation_Workflow A Streptomyces anulatus Fermentation B Centrifugation A->B C Supernatant B->C D Mycelium (discarded) B->D E Ethyl Acetate Extraction C->E F Crude Extract E->F G Silica Gel Column Chromatography F->G H Enriched Fractions G->H I Preparative HPLC H->I J Pure this compound I->J K Structural Elucidation (NMR, MS) J->K

Caption: Workflow for the isolation and characterization of this compound.

Mode_of_Action This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Redox Cycling Redox Cycling Cellular Uptake->Redox Cycling Reactive Oxygen Species (ROS) Generation Reactive Oxygen Species (ROS) Generation Redox Cycling->Reactive Oxygen Species (ROS) Generation e.g., O2•-, H2O2, •OH Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS) Generation->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage DNA Damage DNA Damage Cellular Damage->DNA Damage Protein Oxidation Protein Oxidation Cellular Damage->Protein Oxidation Lipid Peroxidation Lipid Peroxidation Cellular Damage->Lipid Peroxidation Cell Death (Apoptosis) Cell Death (Apoptosis) Cellular Damage->Cell Death (Apoptosis)

Caption: Proposed mechanism of antimicrobial action for this compound.[9][10][11]

Regulatory_Network cluster_ppz Endophenazine Biosynthetic Gene Cluster (ppz) phz genes Phenazine Core Biosynthesis Genes ppzP Prenyltransferase Gene ppzY ppzY (LysR-type regulator) ppzY->phz genes + ppzV ppzV (TetR-family regulator) ppzV->ppzP + Environmental Signals Environmental Signals Environmental Signals->ppzY Environmental Signals->ppzV

Caption: Simplified regulatory network of endophenazine biosynthesis in Streptomyces.

Ecological Role of this compound

The production of this compound and other related phenazines by Streptomyces is not a random occurrence but rather a sophisticated adaptation that confers a competitive advantage and facilitates symbiotic relationships.

Antimicrobial Warfare and Niche Competition

The most evident ecological role of this compound is its function as an antimicrobial agent. By inhibiting the growth of competing bacteria and fungi in the soil and on plant roots, Streptomyces can secure its niche and access to nutrients.[12] The broad-spectrum activity of endophenazines suggests a role in shaping the microbial community structure in the rhizosphere.

Symbiotic Interactions
  • With Arthropods: Streptomyces anulatus, the producer of endophenazines, is often found in symbiosis with various arthropods.[1][3] It is hypothesized that the production of these antimicrobial compounds provides a protective benefit to the host by defending it against pathogenic microorganisms.[12][13] This is a recurring theme in Streptomyces symbioses with insects, where the bacteria produce antibiotics to protect the host's food source or offspring.

  • With Plants: As endophytic and rhizosphere-colonizing bacteria, Streptomyces species can promote plant growth and protect against phytopathogens.[14][15] The production of endophenazines likely contributes to this protective role by suppressing the growth of plant pathogenic fungi and bacteria in the soil.[16] While direct evidence for this compound's role in plant colonization is still emerging, the general importance of phenazines in the interaction between bacteria and plants is well-established.

Mode of Action and Its Ecological Implications

The primary mode of action for many phenazine antibiotics, including likely this compound, is the generation of reactive oxygen species (ROS) within target cells.[9] This leads to oxidative stress and ultimately cell death.[10][11] This mechanism is non-specific, which explains the broad-spectrum activity of these compounds. From an ecological perspective, this is an efficient strategy for inhibiting a wide range of competitors.

Conclusion

This compound, a member of the endophenazine family of antibiotics from Streptomyces, plays a crucial ecological role as a mediator of microbial competition and symbiotic interactions. Its biosynthesis from the shikimic acid pathway and subsequent prenylation results in a molecule with potent antimicrobial and other biological activities. While specific quantitative data for this compound remains to be fully elucidated, the information available for closely related compounds provides a strong foundation for understanding its potential. The detailed experimental protocols and visualizations provided in this guide offer a comprehensive resource for researchers and professionals aiming to further investigate the ecological significance and potential applications of this fascinating natural product. Future research should focus on obtaining specific quantitative data for this compound and further unraveling its precise role in the complex interplay between Streptomyces, its hosts, and the surrounding microbial community.

References

Genotoxicity and Cytotoxicity of Phenazine Compounds in Human Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxic and cytotoxic effects of phenazine compounds on human cell lines. Phenazines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in drug development due to their broad biological activities, including anticancer properties. This document summarizes key quantitative data, details experimental methodologies for assessing their toxicity, and visualizes the involved signaling pathways to support further research and development in this area.

Quantitative Data on Cytotoxicity and Genotoxicity

The cytotoxic and genotoxic potential of various phenazine compounds has been evaluated in a range of human cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, while genotoxicity is assessed through various assays measuring DNA damage.

Cytotoxicity Data

The following table summarizes the IC50 values of different phenazine compounds in various human cell lines. This data provides a comparative view of their potency and selectivity.

Phenazine CompoundHuman Cell LineCell Line TypeIC50 (µM)Reference
PhenazineHepG2Hepatocellular CarcinomaBrdU (24h): 11; BrdU (48h): 7.8[1]
PhenazineT24Bladder CarcinomaBrdU (24h): 47; BrdU (48h): 17[1]
2-aminophenoxazine-3-one (Phx-3)A-172Glioblastoma10[2]
2-aminophenoxazine-3-one (Phx-3)U-251 MGGlioblastoma3[2]
2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (Phx-1)A-172Glioblastoma60[2]
2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (Phx-1)U-251 MGGlioblastoma60[2]
5-methyl phenazine-1-carboxylic acid (5MPCA)A549Lung Carcinoma0.4887[3]
5-methyl phenazine-1-carboxylic acid (5MPCA)MDA-MB-231Breast Adenocarcinoma0.4586[3]
11,11'-methylenebisdibenzo[a,c]phenazine (SIKB-7543)RPMI 666Hodgkin LymphomaGI50: 0.3456[4]
11,11'-methylenebisdibenzo[a,c]phenazine (SIKB-7543)Hs 445Hodgkin LymphomaGI50: 0.3205[4]
Genotoxicity Data

Quantitative genotoxicity data for phenazine compounds is crucial for assessing their safety profile. The alkaline comet assay is a common method used to measure DNA strand breaks.

Phenazine CompoundHuman Cell LineConcentration RangeGenotoxic EffectReference
PhenazineHepG21.9-30.8 µMNo significant genotoxic effects[1]
PhenazineT247.7-123 µMSignificant genotoxicity at ≥61.5 µM[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. This section provides step-by-step protocols for key assays used to evaluate the cytotoxicity and genotoxicity of phenazine compounds.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the phenazine compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a blank control (media only).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the phenazine compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Genotoxicity Assays

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from treated and control cells.

  • Embedding in Agarose: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. Common parameters include the percentage of DNA in the tail, tail length, and tail moment.

This assay detects structural and numerical chromosomal abnormalities in metaphase cells.

Protocol:

  • Cell Culture and Treatment: Culture human peripheral blood lymphocytes or a suitable cell line and treat with various concentrations of the phenazine compound, with and without metabolic activation (S9 mix).

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures to accumulate cells in metaphase.

  • Harvesting and Hypotonic Treatment: Harvest the cells and treat them with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.

  • Fixation: Fix the cells with a mixture of methanol and acetic acid.

  • Slide Preparation and Staining: Drop the fixed cell suspension onto microscope slides, air-dry, and stain with Giemsa or another suitable chromosome stain.

  • Microscopic Analysis: Score at least 100 well-spread metaphases per concentration for chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges).

This assay detects small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Protocol:

  • Cell Culture and Treatment: Treat cultured cells with the phenazine compound.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Harvest the cells, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000).

Signaling Pathways and Mechanisms of Action

Phenazine compounds exert their cytotoxic and genotoxic effects through various molecular mechanisms, primarily by inducing apoptosis and modulating key signaling pathways involved in cell survival and proliferation.

Induction of Apoptosis

Phenazine derivatives are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[5] This triggers the release of cytochrome c and the activation of a cascade of caspases, including the executioner caspases-3 and -7.[3] Some phenazines can also induce caspase-independent apoptosis.[2][5]

Apoptosis_Pathway Phenazine Phenazine Compound ROS ROS Production Phenazine->ROS Bcl2 Bcl-2 (Anti-apoptotic) Phenazine->Bcl2 Inhibition Mitochondria Mitochondria ROS->Mitochondria Damage CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax Bax (Pro-apoptotic) Bcl2->Bax Bax->Mitochondria Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activation Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Phenazine-induced intrinsic apoptosis pathway.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is crucial for cell survival and proliferation, and its constitutive activation is a hallmark of many cancers. Some phenazine compounds have been shown to inhibit NF-κB signaling, thereby sensitizing cancer cells to apoptosis. For instance, the phenazine derivative SIKB-7543 has been identified as a selective inhibitor of IKKβ, a key kinase in the canonical NF-κB pathway.[4]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Pro-inflammatory Stimuli (e.g., TNFα) IKK IKK Complex (IKKα/β/γ) Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation Phenazine Phenazine Compound Phenazine->IKK Inhibition NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Gene Transcription (Survival, Proliferation) Nucleus->GeneTranscription Activation

Caption: Inhibition of the NF-κB signaling pathway by phenazine compounds.

Modulation of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Some phenazine compounds have been shown to inhibit this pathway, contributing to their anticancer effects.

PI3K_AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation Phenazine Phenazine Compound Phenazine->PI3K Inhibition PIP3 PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: Modulation of the PI3K/AKT/mTOR pathway by phenazine compounds.

Conclusion

This technical guide provides a consolidated resource on the genotoxicity and cytotoxicity of phenazine compounds in human cell lines. The presented quantitative data highlights the varying potency of different phenazine derivatives, while the detailed experimental protocols offer a foundation for standardized testing. The visualization of key signaling pathways provides insights into their mechanisms of action. Further research is warranted to explore the full therapeutic potential and safety profile of this promising class of compounds. It is crucial for drug development professionals to consider both the cytotoxic efficacy and the genotoxic risks associated with phenazine derivatives to advance the most promising candidates toward clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Endophenazine C from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazines are a family of phenazine antibiotics produced by endophytic Streptomyces species, notably Streptomyces anulatus.[1][2] These compounds exhibit a range of biological activities, including antimicrobial and herbicidal properties.[1] Endophenazine C, a member of this family, is of significant interest to researchers in natural product chemistry and drug discovery. This document provides detailed application notes and protocols for the isolation and purification of this compound from Streptomyces culture.

Biosynthesis of this compound

The biosynthesis of endophenazines in Streptomyces originates from the shikimic acid pathway.[3] This pathway provides the precursor, chorismic acid, which is converted to the core phenazine structure, phenazine-1-carboxylic acid (PCA). A subsequent prenylation step, catalyzed by a prenyltransferase, attaches a dimethylallyl pyrophosphate (DMAPP) group to the phenazine ring, leading to the formation of various endophenazine analogs, including this compound.[3]

Endophenazine Biosynthesis Endophenazine Biosynthetic Pathway Shikimic_Acid_Pathway Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid_Pathway->Chorismic_Acid Phenazine_1_Carboxylic_Acid Phenazine-1-Carboxylic Acid (PCA) Chorismic_Acid->Phenazine_1_Carboxylic_Acid Endophenazines Endophenazines (A, B, C, D) Phenazine_1_Carboxylic_Acid->Endophenazines Prenyltransferase DMAPP Dimethylallyl Pyrophosphate (DMAPP) (from MEP Pathway) DMAPP->Endophenazines

Caption: Biosynthetic pathway of endophenazines.

Experimental Protocols

The following protocols provide a comprehensive workflow for the isolation and purification of this compound from Streptomyces culture.

Experimental Workflow This compound Isolation and Purification Workflow Fermentation 1. Fermentation of Streptomyces anulatus Extraction 2. Solvent Extraction of Culture Broth Fermentation->Extraction Crude_Extract Crude Phenazine Extract Extraction->Crude_Extract Silica_Gel 3. Silica Gel Chromatography Crude_Extract->Silica_Gel Enriched_Fractions Enriched Endophenazine Fractions Silica_Gel->Enriched_Fractions HPLC 4. Preparative HPLC Enriched_Fractions->HPLC Pure_Endophenazine_C Pure this compound HPLC->Pure_Endophenazine_C Characterization 5. Structural Characterization Pure_Endophenazine_C->Characterization

Caption: Experimental workflow for this compound isolation.

Protocol 1: Fermentation of Streptomyces anulatus

This protocol outlines the cultivation of Streptomyces anulatus for the production of endophenazines.

Materials:

  • Streptomyces anulatus culture

  • ISP2 broth medium (per 1 L: 10 g malt extract, 4 g yeast extract, 4 g dextrose; adjust to pH 7.2)[4]

  • Erlenmeyer flasks (250 mL for seed culture, 2 L for production)

  • Shaking incubator

Procedure:

  • Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of ISP2 broth with a loopful of Streptomyces anulatus from a fresh agar plate.[4]

  • Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200 rpm.[3]

  • Production Culture: Inoculate a 2 L Erlenmeyer flask containing 500 mL of ISP2 broth with 25 mL (5% v/v) of the seed culture.[4]

  • Incubate the production culture at 28-30°C for 5-7 days with shaking at 150-200 rpm.[3][4]

Protocol 2: Extraction of this compound

This protocol describes the extraction of the crude phenazine mixture from the fermentation broth.

Materials:

  • Fermentation broth from Protocol 1

  • Ethyl acetate

  • Centrifuge and centrifuge bottles

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Harvest the fermentation broth and centrifuge at 8,000-10,000 x g for 15-20 minutes to separate the mycelia from the supernatant.[3][5]

  • Transfer the supernatant to a large separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel and shake vigorously for 2-3 minutes, venting periodically.[3]

  • Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.[5]

Protocol 3: Silica Gel Column Chromatography

This protocol provides a method for the initial purification and fractionation of the crude extract.

Materials:

  • Crude extract from Protocol 2

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Methanol

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude extract in a minimal amount of a 9:1 hexane:ethyl acetate mixture.

  • Load the dissolved extract onto the column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol for highly polar compounds.

  • Collect fractions and monitor by TLC using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualize under UV light.[6]

  • Pool the fractions containing compounds with similar Rf values to known endophenazines.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

This is the final purification step to isolate this compound.

Materials:

  • Enriched fractions from Protocol 3

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • Preparative HPLC system with a C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)[7]

Procedure:

  • Dissolve the enriched fraction containing the presumed this compound in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile in water).

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the preparative HPLC with a C18 column and a mobile phase of water (A) and acetonitrile (B), both containing 0.1% TFA.

  • Elute with a linear gradient (e.g., 50-80% B over 30 minutes) at a flow rate of 15-20 mL/min.[7]

  • Monitor the elution profile at 254 nm and 365 nm.[7]

  • Collect the peak corresponding to this compound.

  • Analyze the purity of the collected fraction using analytical HPLC.

  • Pool the pure fractions, evaporate the acetonitrile, and lyophilize the remaining aqueous solution to obtain pure this compound.

Protocol 5: Characterization of this compound

This protocol outlines the methods for the structural confirmation of the purified this compound.

Materials:

  • Purified this compound from Protocol 4

  • Deuterated solvents (e.g., DMSO-d6, CDCl3)

  • NMR spectrometer

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the purified compound in a suitable deuterated solvent.

    • Acquire ¹H NMR and ¹³C NMR spectra.[8][9]

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.[6]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the purified compound.

    • Obtain the high-resolution mass spectrum to determine the exact mass and molecular formula.[3]

Quantitative Data

The following tables summarize the physicochemical properties and expected yields for endophenazine production. Note that specific yield data for this compound is not widely available, and the values presented are based on general phenazine production and the closely related Endophenazine A.

Table 1: Physicochemical Properties of Endophenazines

PropertyEndophenazine AEndophenazine BThis compoundEndophenazine DReference
Molecular Formula C₁₈H₁₆N₂O₂C₁₉H₁₈N₂O₃C₁₈H₁₆N₂O₃C₁₈H₁₈N₂O₂[1][10]
Molecular Weight 292.33 g/mol 322.35 g/mol 308.33 g/mol 294.35 g/mol [1][10]
Appearance Yellowish solidData not availableData not availableData not available[11]

Table 2: Expected Yields for Endophenazine Production

ParameterExpected ValueStrainReference
Fermentation Titer ~20 mg/L (for Endophenazine A)S. coelicolor M512 (heterologous expression)[3]
Extraction Efficiency >90%Streptomyces sp.[3]
Silica Gel Chromatography Recovery 60-80%General estimate[3]
Preparative HPLC Purity >98%General estimate[3]
Overall Yield 5-10 mg/L (estimated for Endophenazine A)Streptomyces sp.[3]

Characterization Data

Table 3: ¹H and ¹³C NMR Data for Endophenazine A in DMSO-d6 [9]

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
1138.8-
2132.18.61 (d, J = 7.0)
3127.68.11 (d, J = 7.9)
4134.88.51 (d, J = 8.7)
4a142.5-
5a143.7-
6130.57.87 (d, J = 6.8)
7133.97.98 (d, J = 7.8)
8131.18.17 (d, J = 8.1)
9139.3-
9a139.4-
10a127.5-
11 (COOH)166.1-
12 (CH₂)29.33.37 (br)
13 (CH)121.65.51 (t, J = 7.3)
14 (C)133.6-
15 (CH₃)25.51.79 (s)
16 (CH₃)17.81.73 (s)

Table 4: Mass Spectrometry Data for Endophenazines

CompoundIonization ModeObserved m/z [M+H]⁺Reference
Endophenazine A ESI293.1289[4]
Endophenazine B ESI323[3]

Conclusion

The protocols and data provided in this application note offer a comprehensive guide for the successful isolation, purification, and characterization of this compound from Streptomyces culture. While specific quantitative and characterization data for this compound remain to be fully publicly documented, the methodologies outlined, based on the broader family of endophenazines, provide a robust starting point for researchers. Further optimization of purification conditions may be necessary depending on the specific Streptomyces strain and equipment utilized.

References

Application Notes and Protocols for the Quantification of Endophenazine C by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for the quantitative analysis of Endophenazine C, a bioactive phenazine derivative, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is based on established methods for the analysis of related phenazine compounds and is intended to serve as a comprehensive guide for establishing a robust analytical method for the detection and quantification of this compound in various sample matrices, particularly from fermentation broths.

Introduction

Endophenazines are a family of phenazine antibiotics produced by various microorganisms, including endosymbiotic Streptomyces species.[1] These compounds have garnered interest due to their potential antimicrobial and herbicidal activities.[1] Accurate and precise quantification of specific endophenazine analogues, such as this compound, is crucial for fermentation process optimization, drug discovery, and quality control. This document outlines a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general method that should be optimized for your specific instrumentation and sample matrix.

Sample Preparation (from Fermentation Broth)
  • Extraction : Acidify 10 mL of the fermentation broth to a pH of 2.0 using 2 M HCl.[2] Extract the acidified broth three times with an equal volume of ethyl acetate.[2][3]

  • Solvent Evaporation : Pool the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.[2][3]

  • Reconstitution : Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).[2]

  • Filtration : Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]

Chromatographic Conditions
  • Instrument : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[2]

  • Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of phenazine compounds.[2]

  • Mobile Phase :

    • Solvent A: 0.1% Formic acid in Water.[2]

    • Solvent B: Methanol.[2]

  • Gradient Elution : A gradient elution is recommended for optimal separation of this compound from other metabolites.[2]

    • 0-5 min: 20% B

    • 5-25 min: 20% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.[2]

  • Injection Volume : 10 µL.[2]

  • Column Temperature : 30°C.[2]

  • Detection : UV detection at 254 nm. Additional monitoring at 365 nm can be beneficial as phenazines often exhibit strong absorbance at this wavelength.[2]

Data Analysis and Quantification

  • Identification : this compound is identified by comparing its retention time with that of a purified and authenticated standard.

  • Quantification : A calibration curve should be constructed by injecting a series of known concentrations of a purified this compound standard. The concentration of this compound in the sample can then be determined by interpolating its peak area from this calibration curve.[2]

Data Presentation

The following table summarizes typical quantitative parameters that should be determined during method validation for the HPLC analysis of this compound. Please note that these values are illustrative and must be determined experimentally.

ParameterTypical Value
Retention Time (t R )To be determined
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)To be determined
Limit of Quantification (LOQ) (µg/mL)To be determined
Recovery (%)95 - 105%
Precision (%RSD)< 2%

Visualizations

Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Fermentation Broth acidify Acidify to pH 2.0 start->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject into HPLC filter->inject separate C18 Reverse-Phase Separation inject->separate detect UV Detection (254 nm / 365 nm) separate->detect identify Identify Peak by Retention Time detect->identify quantify Quantify using Calibration Curve identify->quantify report Report Concentration quantify->report Biosynthesis_Pathway shikimate Shikimate Pathway chorismate Chorismate shikimate->chorismate phenazine_core Phenazine Core Structure (e.g., Phenazine-1-carboxylic acid) chorismate->phenazine_core prenylation Prenylation phenazine_core->prenylation mep MEP Pathway (Methylerythritol phosphate) dmpp DMAPP (Dimethylallyl pyrophosphate) mep->dmpp dmpp->prenylation endophenazine_c This compound prenylation->endophenazine_c

References

Application Notes and Protocols for the Detection of Endophenazine C using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazine C is a member of the phenazine family of heterocyclic nitrogen-containing compounds, which are known for their diverse and potent biological activities.[1] These activities include antimicrobial, anticancer, and herbicidal effects.[1][2] As research into the therapeutic potential of endophenazines continues, robust and efficient analytical methods for their detection and quantification are crucial. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and versatile platform for the qualitative and semi-quantitative analysis of this compound in various sample matrices, particularly from fermentation broths of producing organisms like Streptomyces anulatus.[1][3]

This document provides detailed application notes and protocols for the detection of this compound using TLC, intended to guide researchers in establishing reliable analytical methods. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols are based on established methods for closely related phenazine compounds, such as Endophenazine A, and can be readily adapted.[3]

Data Presentation

Quantitative analysis of this compound by TLC can provide valuable information regarding its purity and concentration. The following tables summarize typical parameters that can be determined. It is important to note that these values should be established experimentally for this compound in your specific laboratory conditions.

Table 1: TLC System Parameters for Endophenazine Analysis

ParameterDescriptionRecommended Value/System
Stationary Phase The adsorbent material coated on the TLC plate.Silica gel 60 F254
Mobile Phase A A solvent system for the separation of phenazines.Isopropanol:Ammonia:Water (8:1:1, v/v/v)[3]
Mobile Phase B An alternative solvent system for phenazine derivatives.Dichloromethane:Methanol (e.g., 9:1, v/v)
Visualization Methods to detect the separated spots on the TLC plate.UV light (254 nm and 365 nm), Diazonium salt spray reagent[3]

Table 2: Quantitative TLC Data (Hypothetical for this compound)

ParameterDescriptionExpected Range
Rf Value Retention factor, the ratio of the distance traveled by the spot to the distance traveled by the solvent front.0.3 - 0.7 (highly dependent on the mobile phase)
Limit of Detection (LOD) The lowest amount of analyte that can be reliably detected.10 - 100 ng/spot
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.50 - 500 ng/spot
Linear Range The concentration range over which the response is directly proportional to the analyte concentration.50 - 1000 ng/spot

Experimental Protocols

The following protocols provide a framework for the detection and semi-quantitative analysis of this compound.

Protocol 1: Sample Preparation from Fermentation Broth

This protocol is based on established methods for extracting phenazine compounds from bacterial cultures.[3]

Materials:

  • Fermentation broth containing this compound

  • Ethyl acetate

  • Hydrochloric acid (HCl), 2 M

  • Methanol

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Syringe filter (0.22 µm)

Procedure:

  • Centrifuge 10 mL of the fermentation broth to separate the supernatant from the mycelium.

  • Carefully transfer the supernatant to a new tube.

  • Acidify the supernatant to a pH of 2.0 by adding 2 M HCl. This protonates the carboxylic acid group of this compound, increasing its solubility in organic solvents.

  • Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.

  • Shake the funnel vigorously for 2-3 minutes, ensuring proper mixing.

  • Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer two more times with equal volumes of ethyl acetate.

  • Pool the organic layers and evaporate the solvent to dryness using a rotary evaporator.

  • Reconstitute the dried extract in a known, small volume of methanol (e.g., 1 mL).

  • Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter.

  • For TLC analysis, concentrate the final extract to approximately 1-5 mg/mL.[3]

Protocol 2: Thin-Layer Chromatography (TLC) Analysis

This protocol is adapted from a method for the analysis of Endophenazine A.[3]

Materials:

  • Silica gel 60 F254 TLC plates

  • Prepared sample extract of this compound

  • This compound standard solution (of known concentration)

  • TLC developing chamber

  • Mobile phase (e.g., Isopropanol:Ammonia:Water, 8:1:1, v/v/v)

  • Capillary tubes or micropipette for spotting

  • UV lamp (254 nm and 365 nm)

  • Staining reagent (e.g., diazonium salt solution) and spray bottle (optional)

Procedure:

  • Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and cover with the lid. Allow the chamber to saturate for at least 15-20 minutes.

  • Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.

  • Using a capillary tube or micropipette, apply 2-5 µL of the sample extract and the this compound standard solution as small, separate spots on the starting line.

  • Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the starting line is above the solvent level.

  • Allow the solvent front to ascend the plate. Remove the plate when the solvent front is approximately 1 cm from the top edge.

  • Immediately mark the position of the solvent front with a pencil and allow the plate to air dry completely.

Protocol 3: Visualization and Data Analysis

Procedure:

  • UV Visualization: Place the dried TLC plate under a UV lamp. Phenazine compounds often appear as dark, quenching spots at 254 nm and may fluoresce at 365 nm.[3] Circle the spots with a pencil.

  • Staining (Optional): If visualization under UV is not sufficient, a staining reagent can be used. A common reagent for phenazines is a diazonium salt solution, which typically produces colored spots.[3]

  • Rf Value Calculation: Measure the distance from the starting line to the center of the spot and the distance from the starting line to the solvent front. Calculate the Rf value using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Identification: Compare the Rf value and the appearance of the spot from the sample extract with that of the this compound standard. A matching Rf value and appearance provide a preliminary identification.

  • Semi-Quantitative Analysis: By spotting a series of this compound standards of known concentrations alongside the sample, the intensity and size of the sample spot can be visually compared to the standards to estimate its concentration.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action for this compound and a typical experimental workflow for its TLC analysis.

Endophenazine_C_Antimicrobial_Pathway cluster_cell Bacterial Cell Endophenazine_C This compound ROS Reactive Oxygen Species (ROS) Generation Endophenazine_C->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage DNA_Damage DNA Damage Cellular_Damage->DNA_Damage Protein_Oxidation Protein Oxidation Cellular_Damage->Protein_Oxidation Lipid_Peroxidation Lipid Peroxidation Cellular_Damage->Lipid_Peroxidation Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Oxidation->Cell_Death Lipid_Peroxidation->Cell_Death

Caption: Proposed antimicrobial mechanism of this compound.

Endophenazine_C_Anticancer_Pathway Endophenazine_C This compound NFkB_Inhibition Inhibition of NF-κB Pathway Endophenazine_C->NFkB_Inhibition Bcl2_Modulation Modulation of Bcl-2 Family Proteins Endophenazine_C->Bcl2_Modulation Apoptosis Apoptosis (Programmed Cell Death) NFkB_Inhibition->Apoptosis Promotes Pro_Apoptotic Increased Pro-Apoptotic Proteins (e.g., Bax) Bcl2_Modulation->Pro_Apoptotic Anti_Apoptotic Decreased Anti-Apoptotic Proteins (e.g., Bcl-2) Bcl2_Modulation->Anti_Apoptotic Pro_Apoptotic->Apoptosis Anti_Apoptotic->Apoptosis Reduces inhibition of

Caption: Proposed anticancer signaling pathway of this compound.

TLC_Workflow Sample_Prep Sample Preparation (Extraction) Spotting Spotting on TLC Plate Sample_Prep->Spotting Development Chromatogram Development Spotting->Development Visualization Visualization (UV Light / Staining) Development->Visualization Analysis Data Analysis (Rf Value, Quantification) Visualization->Analysis

Caption: Experimental workflow for TLC analysis of this compound.

References

Culturing Streptomyces anulatus for Endophenazine C Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazines are a family of phenazine-based secondary metabolites produced by various Streptomyces species, notably Streptomyces anulatus.[1][2] These compounds exhibit a range of biological activities, including antimicrobial and herbicidal properties.[1][2] Endophenazine C, along with its structural analogs Endophenazine A, B, and D, has been identified as a promising candidate for further investigation in drug discovery and development programs.[1]

The biosynthesis of endophenazines originates from the shikimic acid pathway, leading to the formation of a phenazine-1-carboxylic acid (PCA) core structure.[3] This core is then subject to further modifications, such as prenylation, to yield the various endophenazine derivatives.[3] Understanding and optimizing the cultivation conditions of S. anulatus is crucial for maximizing the production of this compound for research and potential commercial applications.

This document provides detailed application notes and protocols for the cultivation of Streptomyces anulatus and the subsequent extraction, purification, and analysis of this compound.

Data Presentation

Table 1: Recommended Media Composition for Streptomyces anulatus Cultivation
ComponentConcentration (g/L)Role
Yeast Extract4.0Source of nitrogen, vitamins, and growth factors
Malt Extract10.0Carbon and energy source
Dextrose4.0Primary carbon and energy source
pH7.3Optimal pH for growth and secondary metabolite production

This composition is based on the widely used ISP2 broth medium, which is suitable for the cultivation of a broad range of Streptomyces species.[4]

Table 2: Optimized Fermentation Parameters for Endophenazine Production
ParameterOptimal RangeRationale
Temperature28-30°CPromotes optimal growth and enzyme activity for secondary metabolism.
Agitation100-200 rpmEnsures adequate aeration and nutrient distribution in submerged cultures.[4]
Incubation Time5-7 daysSufficient time for biomass accumulation and secondary metabolite production.[3]
Inoculum Size5% (v/v)A standardized inoculum size ensures reproducible fermentation outcomes.[3]
Table 3: Quantitative Parameters for HPLC Analysis of this compound
ParameterValue/ConditionPurpose
ColumnC18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)Separation of non-polar to moderately polar compounds like endophenazines.[4]
Mobile PhaseGradient of methanol in waterEffective elution of phenazine derivatives.
Detection Wavelength254 nm and 365 nmCharacteristic absorbance wavelengths for phenazine compounds.[3]
Flow Rate1.0 mL/minStandard analytical flow rate for good separation and peak shape.

Experimental Protocols

Protocol 1: Submerged Fermentation of Streptomyces anulatus

Objective: To cultivate S. anulatus in a liquid medium to promote the production of this compound.

Materials:

  • Streptomyces anulatus culture

  • ISP2 Broth (see Table 1 for composition)

  • Erlenmeyer flasks (250 mL for seed culture, 2 L for production culture)

  • Shaking incubator

  • Sterile loops and pipettes

Procedure:

  • Seed Culture Preparation: a. In a sterile 250 mL Erlenmeyer flask containing 50 mL of ISP2 broth, inoculate with a loopful of S. anulatus from a fresh agar plate. b. Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.[4]

  • Production Culture: a. In a 2 L Erlenmeyer flask, prepare 500 mL of ISP2 broth and sterilize. b. Inoculate the production medium with 25 mL (5% v/v) of the seed culture.[4] c. Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 100-200 rpm.[4] d. Monitor the production of this compound periodically by taking small aliquots for HPLC analysis (see Protocol 3).

Protocol 2: Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth from Protocol 1

  • Ethyl acetate

  • Hexane

  • Methanol

  • Silica gel (60 Å)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Chromatography column

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction: a. Centrifuge the fermentation broth at 5000 rpm for 20 minutes to separate the supernatant from the mycelium.[5] b. Transfer the supernatant to a separatory funnel. c. Extract the supernatant three times with an equal volume of ethyl acetate.[4] d. Pool the organic (ethyl acetate) layers and concentrate to dryness using a rotary evaporator.

  • Silica Gel Chromatography (Initial Purification): a. Dissolve the crude extract in a minimal amount of a non-polar solvent mixture (e.g., hexane:ethyl acetate, 9:1). b. Pack a chromatography column with silica gel slurried in hexane. c. Load the dissolved crude extract onto the column. d. Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. e. Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.[4]

  • Preparative HPLC (Final Purification): a. Pool the fractions containing this compound and concentrate them. b. Dissolve the concentrated sample in methanol. c. Purify the sample using a preparative HPLC system equipped with a C18 column. d. Elute with a gradient of methanol in water (e.g., starting from 50% methanol and increasing to 100% over 30 minutes).[4] e. Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.[4]

Protocol 3: HPLC Quantification of this compound

Objective: To quantify the concentration of this compound in extracts.

Materials:

  • Purified this compound standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Analytical HPLC system with a C18 column and UV-Vis detector

Procedure:

  • Standard Preparation: a. Prepare a stock solution of purified this compound in methanol at a known concentration (e.g., 1 mg/mL). b. Prepare a series of standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Sample Preparation: a. Dissolve a known weight of the crude or purified extract in a known volume of methanol. b. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis: a. Set up the HPLC system with the parameters outlined in Table 3. b. Inject the standard solutions to generate a calibration curve based on peak area versus concentration. c. Inject the sample extract. d. Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. e. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis Inoculation Inoculation of S. anulatus Seed_Culture Seed Culture (2-3 days) Inoculation->Seed_Culture Production_Culture Production Culture (5-7 days) Seed_Culture->Production_Culture Harvest Harvest Fermentation Broth Production_Culture->Harvest Centrifugation Centrifugation Harvest->Centrifugation Solvent_Extraction Ethyl Acetate Extraction Centrifugation->Solvent_Extraction Concentration Rotary Evaporation Solvent_Extraction->Concentration Silica_Chromatography Silica Gel Chromatography Concentration->Silica_Chromatography Prep_HPLC Preparative HPLC Silica_Chromatography->Prep_HPLC HPLC_Quantification HPLC Quantification Prep_HPLC->HPLC_Quantification

Caption: Experimental workflow for this compound production.

signaling_pathway cluster_precursor Precursor Biosynthesis cluster_core_synthesis Phenazine Core Synthesis cluster_modification Modification cluster_regulation Regulation Shikimic_Acid_Pathway Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid_Pathway->Chorismic_Acid Phenazine_Genes Phenazine Biosynthesis Genes (phz operon) Chorismic_Acid->Phenazine_Genes PCA Phenazine-1-Carboxylic Acid (PCA) Phenazine_Genes->PCA Prenyltransferase Prenyltransferase PCA->Prenyltransferase Endophenazine_C This compound Prenyltransferase->Endophenazine_C Regulatory_Genes Regulatory Genes Regulatory_Genes->Phenazine_Genes

Caption: Simplified this compound biosynthetic pathway.

References

Application Notes and Protocols for Solvent Extraction of Endophenazine C from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazines are a class of phenazine antibiotics produced by various microorganisms, notably actinomycetes such as Streptomyces anulatus.[1] Endophenazine C, a member of this family, holds potential for pharmaceutical development due to the known antimicrobial and cytotoxic activities of related phenazine compounds.[2][3] Effective isolation from the complex fermentation broth is a critical step in the research and development pipeline. Solvent extraction is a primary and robust method for the initial recovery and purification of such secondary metabolites.

This document provides detailed application notes and protocols for the solvent extraction of this compound from fermentation broth. The methodologies are based on established principles for the extraction of phenazine-class compounds and aim to provide a comprehensive guide for laboratory-scale purification.

Physicochemical Properties of Phenazines

Phenazine compounds are generally characterized by their hydrophobic nature, making them sparingly soluble in water but more soluble in organic solvents like ethanol, acetone, and chloroform.[4][5] Endophenazine A, a closely related compound, is known to be soluble in methanol and ethyl acetate, with DMSO being a suitable solvent for preparing stock solutions.[6] The stability of phenazines is a crucial consideration; they can be sensitive to light, heat, and extreme pH conditions, with a tendency towards degradation in strongly acidic (below pH 3) or alkaline (above pH 9) solutions.[7]

Principle of Solvent Extraction for this compound

The solvent extraction of this compound from an aqueous fermentation broth is governed by the principle of liquid-liquid extraction, which relies on the differential solubility of the target compound in two immiscible liquid phases. Due to the likely presence of a carboxylic acid moiety, as is common in many phenazine derivatives, the pH of the fermentation broth is a critical parameter.[8] Acidifying the broth to a pH below the pKa of the carboxylic acid group protonates it, rendering the this compound molecule less polar and significantly increasing its partition coefficient into a non-polar organic solvent.[7]

Subsequent steps involve the separation of the organic phase, followed by solvent evaporation to yield a crude extract containing this compound. Further purification can be achieved through techniques such as silica gel chromatography.[9]

Data Presentation

The selection of an appropriate solvent is paramount for achieving high extraction efficiency and purity. The following table summarizes the properties of common solvents used for the extraction of phenazine compounds. Note: The efficiency and purity data are generalized for phenazine-type compounds and should be optimized specifically for this compound.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Key Characteristics & Anticipated Performance
Ethyl Acetate 4.477.10.902Widely used for phenazine extraction with good selectivity and high recovery rates.[9]
Chloroform 4.161.21.49High extraction efficiency for many phenazines, but poses greater health and environmental risks.[10]
Dichloromethane (DCM) 3.139.61.33Similar efficiency to chloroform and is often used as a less toxic alternative.[10]
n-Butanol 3.9117.70.810Effective for more polar phenazines; its partial miscibility with water can complicate phase separation.
Methanol 5.164.70.792Generally used for initial extraction from mycelium due to its high polarity and ability to disrupt cells.[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Fermentation Broth

This protocol details a standard method for extracting this compound from the liquid fraction of the fermentation culture.

Materials:

  • Fermentation broth containing this compound

  • Ethyl Acetate (HPLC grade)

  • 6 M Hydrochloric Acid (HCl)

  • Deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel (appropriate volume)

  • pH meter or pH indicator strips

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Glassware (beakers, flasks)

Procedure:

  • Harvesting the Supernatant: Centrifuge the fermentation broth at 8,000-10,000 x g for 20 minutes to pellet the microbial cells and other solid debris. Carefully decant and collect the supernatant.[8]

  • Acidification: Transfer the supernatant to a large beaker. Slowly add 6 M HCl dropwise while stirring to adjust the pH to approximately 2.0. Monitor the pH using a calibrated pH meter.[9]

  • Solvent Partitioning: a. Transfer the acidified supernatant to a separatory funnel. b. Add an equal volume of ethyl acetate to the separatory funnel. A solvent-to-broth ratio of 1:1 is a good starting point, though ratios up to 9:1 (solvent:broth) have been reported for similar compounds.[9] c. Stopper the funnel and shake vigorously for 2-5 minutes, periodically venting the funnel to release any pressure buildup. d. Allow the layers to separate completely. The upper organic layer, often colored, contains the this compound.

  • Collection of Organic Phase: a. Carefully drain the lower aqueous layer. b. Collect the upper ethyl acetate layer into a clean flask.

  • Re-extraction (Optional but Recommended): To maximize the yield, repeat the extraction of the aqueous phase (steps 3b to 4b) two more times with fresh ethyl acetate. Pool all the organic extracts.[8]

  • Drying the Extract: Add anhydrous sodium sulfate to the pooled organic extract to remove any residual water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should appear free-flowing when the extract is dry.

  • Concentration: a. Decant or filter the dried organic extract to remove the sodium sulfate. b. Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C to avoid thermal degradation of this compound.

  • Final Product: The resulting residue is the crude this compound extract, which can be weighed and prepared for further purification or analysis.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of this compound in the crude extract.

Materials:

  • Crude this compound extract

  • This compound standard (if available)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: a. Dissolve a known mass of the crude extract in a specific volume of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. b. Filter an aliquot of the stock solution through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of pure this compound to generate a calibration curve.

  • HPLC Conditions (Starting Point):

    • Mobile Phase A: Deionized water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient could be starting from 40% B to 100% B over 25 minutes.[11]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm and/or 365 nm (phenazines typically have strong absorbance at these wavelengths).

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound by comparing the retention time with the standard. Calculate the concentration in the sample by integrating the peak area and comparing it to the calibration curve generated from the standards.

Mandatory Visualizations

Solvent_Extraction_Workflow cluster_fermentation Fermentation & Broth Preparation cluster_extraction Liquid-Liquid Extraction cluster_purification Purification & Analysis Fermentation 1. Fermentation of Streptomyces sp. Centrifugation 2. Centrifugation (8,000-10,000 x g) Fermentation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Mycelium Discard Mycelium Pellet Centrifugation->Mycelium Acidification 3. Acidify Supernatant (pH ~2.0 with HCl) Supernatant->Acidification Solvent_Addition 4. Add Ethyl Acetate (1:1 v/v) Acidification->Solvent_Addition Separation 5. Shake & Separate Phases Solvent_Addition->Separation Aqueous_Phase Aqueous Phase (Re-extract x2) Separation->Aqueous_Phase Organic_Phase Collect Organic Phase Separation->Organic_Phase Drying 6. Dry with Na₂SO₄ Organic_Phase->Drying Evaporation 7. Concentrate with Rotary Evaporator Drying->Evaporation Crude_Extract Crude this compound Evaporation->Crude_Extract Analysis 8. HPLC Analysis & Further Purification Crude_Extract->Analysis

Caption: Experimental workflow for the extraction of this compound.

Signaling_Pathway Start Start: Fermentation Broth (Aqueous Matrix) Analyte_Props This compound Properties: - Likely contains carboxylic acid group - Hydrophobic phenazine core Start->Analyte_Props pH_Consideration pH < pKa of Carboxylic Acid? Analyte_Props->pH_Consideration Protonated Molecule is Protonated (Neutral) pH_Consideration->Protonated Yes (Acidify Broth) Non_Protonated Molecule is Deprotonated (Charged) pH_Consideration->Non_Protonated No Solvent_Choice Select Immiscible Organic Solvent Protonated->Solvent_Choice Low_Partition Low Partitioning into Organic Phase (Inefficient Extraction) Non_Protonated->Low_Partition Polar_Solvent Polar Solvent (e.g., n-Butanol) Solvent_Choice->Polar_Solvent Analyte has some polarity NonPolar_Solvent Non-Polar Solvent (e.g., Ethyl Acetate, Chloroform) Solvent_Choice->NonPolar_Solvent Analyte is Neutral High_Partition High Partitioning into Organic Phase (Successful Extraction) Polar_Solvent->High_Partition NonPolar_Solvent->High_Partition

Caption: Logical relationships in solvent selection for this compound.

References

Application Notes and Protocols for the Preparative HPLC Purification of High-Purity Endophenazine C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazine C is a member of the phenazine family of heterocyclic nitrogen-containing compounds, a class of secondary metabolites known for their broad range of biological activities, including antimicrobial and antitumor properties. Produced by endophytic actinomycetes such as Streptomyces anulatus, this compound is often biosynthesized alongside other structural isomers, including Endophenazines A, B, and D.[1][2][3] This co-production necessitates a robust purification strategy to isolate high-purity this compound for downstream applications in research and drug development.

This document provides a detailed methodology for the preparative high-performance liquid chromatography (HPLC) purification of this compound from a crude microbial extract. The protocol is designed to be a comprehensive guide, from initial sample preparation to the final isolation of the pure compound.

Physicochemical Properties of this compound and Related Compounds

A summary of the known physicochemical properties of this compound and its common precursor, Phenazine-1-carboxylic acid (PCA), is presented below. These properties are critical for the development of an effective purification strategy.

PropertyThis compoundPhenazine-1-carboxylic acid (PCA)Reference
Molecular Formula C₂₃H₂₄N₂O₃C₁₃H₈N₂O₂[3]
Molecular Weight 376.45 g/mol 224.22 g/mol [3]
General Solubility Sparingly soluble in water, soluble in organic solvents like methanol, acetonitrile, and ethyl acetate.Poorly soluble in water.[4][5]
UV Absorbance Strong absorbance expected around 254 nm and 365 nm, characteristic of the phenazine chromophore.Strong absorbance expected around 254 nm and 365 nm.[6]

Preparative HPLC Protocol

This protocol outlines the steps for the purification of this compound from a crude extract obtained from a Streptomyces anulatus fermentation broth.

Crude Extract Preparation

Prior to preparative HPLC, a crude extract rich in endophenazines must be prepared from the fermentation culture.

Experimental Protocol:

  • Fermentation: Culture Streptomyces anulatus in a suitable production medium to promote the biosynthesis of endophenazines.[7]

  • Harvesting: Separate the mycelium from the culture broth by centrifugation.

  • Extraction:

    • Acidify the supernatant to approximately pH 3 using a suitable acid (e.g., 2 M HCl).

    • Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate, repeated three times.[6]

    • Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Pre-purification (Optional): For complex crude extracts, an optional pre-purification step using silica gel column chromatography can be employed. Elute with a gradient of increasing polarity (e.g., hexane-ethyl acetate) to enrich the fraction containing endophenazines.[8][9]

Analytical Method Development and Scaling to Preparative HPLC

Before proceeding to large-scale purification, it is essential to develop an analytical HPLC method to resolve this compound from its isomers and other impurities. This analytical method will then be scaled up for preparative chromatography.

Analytical HPLC Conditions (Starting Point):

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient 20% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 365 nm
Column Temperature 30°C

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the crude extract in the initial mobile phase composition and filter through a 0.22 µm syringe filter.

  • Method Optimization: Inject the sample onto the analytical HPLC system. Adjust the gradient slope and duration to achieve baseline separation of the peak corresponding to this compound from adjacent peaks (likely other endophenazine isomers).

  • Scale-Up: Once a satisfactory analytical separation is achieved, scale up the method to a preparative HPLC system. This involves adjusting the flow rate and injection volume according to the dimensions of the preparative column.

Preparative HPLC Purification

Preparative HPLC Conditions:

ParameterCondition
Column C18 reversed-phase (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient Optimized from analytical method
Flow Rate 15-20 mL/min (column dependent)
Detection UV at 254 nm and 365 nm
Injection Volume Scaled up from analytical method

Experimental Protocol:

  • Sample Preparation: Dissolve the crude or semi-purified extract in a minimal volume of the initial mobile phase. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection.

  • Purification: Inject the prepared sample onto the preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time determined during analytical method development.

  • Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.

  • Post-Purification: Pool the fractions with high purity (>98%). Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain pure this compound as a solid.[4][7]

Visualizations

Workflow for Preparative HPLC Purification of this compound

G cluster_0 Upstream Processing cluster_1 Extraction and Pre-purification cluster_2 HPLC Purification cluster_3 Downstream Processing Fermentation Streptomyces anulatus Fermentation Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Silica_Chrom Silica Gel Chromatography (Optional) Crude_Extract->Silica_Chrom Enriched_Fraction Enriched this compound Fraction Silica_Chrom->Enriched_Fraction Analytical_Dev Analytical HPLC Method Development Enriched_Fraction->Analytical_Dev Prep_HPLC Preparative HPLC Analytical_Dev->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Evap Solvent Evaporation Purity_Analysis->Solvent_Evap Lyophilization Lyophilization Solvent_Evap->Lyophilization Pure_Product High-Purity this compound Lyophilization->Pure_Product

Caption: Workflow for the purification of this compound.

Logical Flow for Method Development and Scale-Up

G Start Start with Crude/Enriched Extract Analytical_HPLC Develop Analytical HPLC Method (e.g., C18, 4.6x150mm, 5µm) Start->Analytical_HPLC Optimize Optimize Gradient for Isomer Separation Analytical_HPLC->Optimize Resolution_Check Achieve Baseline Resolution? Optimize->Resolution_Check Resolution_Check->Optimize No Scale_Up Scale-Up to Preparative Column (e.g., C18, 21.2x250mm, 10µm) Resolution_Check->Scale_Up Yes Run_Prep Perform Preparative HPLC Scale_Up->Run_Prep Collect Collect Fractions Run_Prep->Collect Analyze_Purity Analyze Fraction Purity (Analytical HPLC) Collect->Analyze_Purity Purity_Check Purity > 98%? Analyze_Purity->Purity_Check Purity_Check->Run_Prep No, Re-inject Pool_Fractions Pool Pure Fractions Purity_Check->Pool_Fractions Yes End Obtain High-Purity this compound Pool_Fractions->End

References

Endophenazine C: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and storage of Endophenazine C stock solutions for research purposes. Due to the limited availability of specific chemical data for this compound in public databases, the quantitative protocols provided herein use Endophenazine A as a close structural analogue and representative of the endophenazine class of compounds. Researchers should refer to the certificate of analysis for their specific lot of this compound for the exact molecular weight to ensure accurate molar concentration calculations.

Compound Information

Endophenazines are a family of phenazine-based antibiotics produced by various microorganisms, notably Streptomyces anulatus, an endosymbiont found in arthropods.[1][2] These compounds, including this compound, have demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[2] The core chemical structure of endophenazines is a phenazine ring, and their biological activity is generally attributed to their redox-active nature, which can lead to the generation of reactive oxygen species (ROS) and interference with cellular respiration.

Table 1: Physicochemical Properties of Endophenazine A

PropertyValueSource
Molecular Formula C₁₈H₁₆N₂O₂[3][4]
Molecular Weight 292.338 g/mol [3][4]
Appearance Yellowish solidInferred from phenazine class
Solubility Soluble in DMSO, methanol, ethyl acetate[5]

Stock Solution Preparation

The following protocol details the preparation of a 10 mM stock solution of an endophenazine compound, using Endophenazine A as the example. It is critical to use a high-purity solvent suitable for the intended downstream applications (e.g., cell culture grade, sterile-filtered).

Table 2: Reagents and Materials for Stock Solution Preparation

Reagent/MaterialSpecifications
Endophenazine CompoundSolid, high purity
Dimethyl Sulfoxide (DMSO)Anhydrous, sterile, cell culture grade
Analytical BalanceCalibrated, readable to at least 0.1 mg
Microcentrifuge Tubes or VialsSterile, amber or covered in foil
Pipettors and Pipette TipsCalibrated, sterile
Vortex MixerStandard laboratory model
Protocol for 10 mM Endophenazine Stock Solution
  • Calculate the required mass: Based on the molecular weight of Endophenazine A (292.338 g/mol ), weigh out 2.92 mg of the solid compound.

  • Dissolution: Transfer the weighed Endophenazine A to a sterile amber microcentrifuge tube or a clear tube wrapped in aluminum foil to protect it from light.

  • Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the tube containing the compound.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary to aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected tubes.

  • Storage: Store the aliquots at -20°C for short-term to medium-term storage (up to one month) or at -80°C for long-term storage (up to six months).

Note: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is not toxic to the cells (typically below 0.5%).

Storage and Stability

Proper storage of this compound is crucial to maintain its biological activity and prevent degradation.

Table 3: Recommended Storage Conditions

FormStorage TemperatureDurationSpecial Conditions
Solid -20°CUp to 6 monthsProtect from light and moisture.
Stock Solution (in DMSO) -20°CUp to 1 monthAliquoted, protect from light. Avoid repeated freeze-thaw cycles.
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquoted, protect from light. Avoid repeated freeze-thaw cycles.

Phenazine compounds can be sensitive to light and extreme pH conditions. Stock solutions should always be stored in light-protected containers. For experimental use, it is recommended to thaw an aliquot and use it on the same day.

Experimental Protocols & Visualizations

The following sections provide a generalized experimental workflow for testing the antimicrobial activity of this compound and a diagram of the proposed signaling pathway for phenazine compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

experimental_workflow Experimental Workflow: MIC Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_readout Incubation & Readout prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) serial_dilution Perform Serial Dilutions of this compound in 96-well plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) add_inoculum Inoculate wells with bacterial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth, Sterility, and Vehicle Controls add_inoculum->controls incubation Incubate at 37°C for 18-24 hours controls->incubation read_mic Determine MIC (lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Proposed Signaling Pathway for Phenazine Antimicrobial Activity

The antimicrobial effect of phenazine compounds is believed to be mediated through the generation of reactive oxygen species, leading to cellular damage.

signaling_pathway Proposed Mechanism of Action of Phenazines cluster_cell Bacterial Cell ec_components Electron Transport Chain (e.g., NADH dehydrogenase) o2 O₂ ec_components->o2 Electron Transfer ros Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) cellular_damage Cellular Damage (DNA, proteins, lipids) ros->cellular_damage cell_death Cell Death cellular_damage->cell_death endophenazine This compound endophenazine->ec_components Redox Cycling o2->ros

Caption: Proposed signaling pathway for the antimicrobial activity of phenazine compounds.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Endophenazine C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazine C is a member of the phenazine family of secondary metabolites isolated from the endosymbiotic actinomycete Streptomyces anulatus.[1] Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties.[2][3] Endophenazines, including this compound, have demonstrated antimicrobial activity against Gram-positive bacteria and some filamentous fungi.[1] The proposed mechanism of action for many phenazine compounds involves redox cycling, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger downstream signaling pathways culminating in apoptosis in cancer cells or antimicrobial effects.[4]

These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's efficacy, focusing on its potential antimicrobial and anticancer activities. The experimental design aims to first confirm its biological activity and then to elucidate its mechanism of action.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in the structured tables below for clear comparison and analysis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 25923)
Bacillus subtilis (ATCC 6633)
Methicillin-resistant Staphylococcus aureus (MRSA) (Clinical Isolate)
Escherichia coli (ATCC 25922) (Gram-negative control)

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 24hIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma
A549Lung Carcinoma
HeLaCervical Adenocarcinoma
HEK293 (Non-cancerous control)Embryonic Kidney

IC₅₀: Half-maximal Inhibitory Concentration.

Table 3: Mechanistic Evaluation of this compound in MCF-7 Cells

TreatmentIntracellular ROS Fold Change% Apoptotic Cells (Annexin V+)Caspase-3/7 Activity (Fold Change)
Vehicle Control (DMSO)1.01.0
This compound (IC₅₀ concentration)
Positive Control (e.g., Doxorubicin)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method to determine the antimicrobial efficacy of this compound.[5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, MRSA, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Preparation of Bacterial Inoculum: Culture bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria and MHB) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, plate 10 µL from the wells with no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effects of this compound on cancer and non-cancerous cell lines.[6]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (prepared by diluting the stock solution in a complete medium) for 24 and 48 hours. Include a vehicle control (DMSO-treated cells).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell growth.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol quantifies the generation of intracellular ROS induced by this compound.

Materials:

  • This compound

  • MCF-7 cells

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Treatment: Seed MCF-7 cells and treat with this compound at its IC₅₀ concentration for a predetermined time (e.g., 6 hours).

  • DCFH-DA Staining: Wash the cells with PBS and then incubate with DCFH-DA solution in the dark at 37°C for 30 minutes.

  • Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorometer or visualize under a fluorescence microscope. The intensity of dichlorofluorescein (DCF) fluorescence is proportional to the amount of intracellular ROS.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • MCF-7 cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat MCF-7 cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 5: Caspase-3/7 Activity Assay

This protocol measures the activity of key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • MCF-7 cells

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Cell Treatment: Seed MCF-7 cells in a 96-well plate and treat with this compound at its IC₅₀ concentration for 12-24 hours.

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizations

experimental_workflow cluster_antimicrobial Antimicrobial Efficacy cluster_cytotoxicity Cytotoxicity Screening cluster_mechanism Mechanism of Action MIC MIC Determination MBC MBC Determination MIC->MBC MTT MTT Assay (IC50) ROS ROS Measurement MTT->ROS Apoptosis Apoptosis Assay ROS->Apoptosis Caspase Caspase Activity Apoptosis->Caspase proposed_signaling_pathway EC This compound ROS Reactive Oxygen Species (ROS) Generation EC->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

References

Application Notes and Protocols for Endophenazine C in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Endophenazine C and its potential as a lead compound in drug discovery. Due to the limited specific data available for this compound, this document leverages information from the closely related and well-studied Endophenazine A, alongside general protocols for the phenazine class of compounds. These notes are intended to serve as a foundational resource for initiating research into the therapeutic potential of this compound.

Endophenazines A-D are a family of phenazine antibiotics isolated from the endosymbiotic actinomycete Streptomyces anulatus.[1][2] These compounds have shown antimicrobial activities against Gram-positive bacteria and some filamentous fungi.[1][2] While specific quantitative data for this compound is limited, the data for Endophenazine A suggests that this class of compounds holds promise for further investigation.

Data Presentation

The following tables summarize the quantitative data available for Endophenazine A, which can be used as a reference point for initiating studies on this compound.

Table 1: Antibacterial Activity of Endophenazine A [3][4]

Test OrganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 259238 - 3232 - 128
Methicillin-Resistant S. aureus (MRSA)Clinical Isolates8 - 3232 - 128

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Cytotoxic Activity of Endophenazines [4][5]

Cell LineCancer TypeIC₅₀ (µg/mL)
HeLaCervical Cancer30.40 - 32.51
HepG2Liver Cancer78.32 - 86.45
MDA-MB-231Breast Cancer23.41 - 28.26

IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocols

The following are detailed protocols that can be adapted for the study of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial strains.[3]

Materials:

  • This compound

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, MRSA)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland standard

  • Sterile saline

  • DMSO (for stock solution)

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (at twice the desired highest final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of this compound with no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on mammalian cell lines.[3]

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells in the appropriate medium.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plates for 24-72 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the cell viability as a percentage of the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Biosynthetic Pathway of Endophenazine A

The biosynthesis of Endophenazine A involves precursors from the shikimic acid and the 2-methyl-D-erythritol-4-phosphate (MEP) pathways.[6][7] A key step is the C-prenylation of phenazine-1-carboxylic acid (PCA) catalyzed by a prenyltransferase.[6][7]

Biosynthesis_of_Endophenazine_A Shikimic_Acid_Pathway Shikimic Acid Pathway PCA Phenazine-1-carboxylic acid (PCA) Shikimic_Acid_Pathway->PCA MEP_Pathway MEP Pathway DMAPP Dimethylallyl diphosphate (DMAPP) MEP_Pathway->DMAPP PpzP PpzP (Prenyltransferase) PCA->PpzP DMAPP->PpzP Endophenazine_A Endophenazine A PpzP->Endophenazine_A

Biosynthesis of Endophenazine A.

Experimental Workflow for Lead Compound Evaluation

This diagram illustrates a general workflow for evaluating a potential lead compound like this compound.

Experimental_Workflow Compound_Isolation Compound Isolation & Purification Primary_Screening Primary Screening (e.g., MIC Assay) Compound_Isolation->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cytotoxicity Assay) Primary_Screening->Secondary_Screening Mechanism_of_Action Mechanism of Action Studies Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Workflow for Lead Compound Evaluation.

References

Application of Endophenazine C in Metallo-Enzyme Inhibition Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazine C belongs to the phenazine class of heterocyclic compounds, which are known for their diverse biological activities, including antimicrobial and potential anticancer properties.[1][2][3] While the primary focus of research on endophenazines has been their efficacy against various pathogens, the core phenazine structure suggests a potential for metal chelation, a key mechanism for the inhibition of metallo-enzymes.[4] This document provides detailed application notes and protocols for investigating the potential of this compound as a metallo-enzyme inhibitor, with a focus on metallo-β-lactamases and Angiotensin-Converting Enzyme (ACE).

Disclaimer: As of the latest literature review, there are no direct studies reporting the inhibitory activity of this compound against metallo-enzymes. The quantitative data and protocols provided herein are based on studies of structurally related phenazine compounds and serve as a guide for initiating research in this area.[4]

Chemical Structure

The exact structure of this compound has not been explicitly detailed in widely available literature. However, based on the elucidated structures of Endophenazines A, B, and D, it is hypothesized to be a derivative of the core phenazine-1-carboxylic acid structure, likely differing in the nature of its side-chain modifications.[5][6] For the purpose of these notes, we will consider the general phenazine scaffold as the basis for its potential metal-chelating and enzyme-inhibiting properties.

Quantitative Data on Phenazine Metallo-Enzyme Inhibition

The following table summarizes the inhibitory activity of two novel phenazine compounds, SB 212021 and SB 212305, against clinically relevant metallo-enzymes. This data is presented as an example of the potential inhibitory capacity of the phenazine class.

CompoundTarget Metallo-EnzymeIC50 (µM)Reference
SB 212021Metallo-β-lactamase (CfiA from Bacteroides fragilis)1 - 75[4]
SB 212021Metallo-β-lactamase (L-1 from Xanthomonas maltophilia)1 - 75[4]
SB 212021Angiotensin-Converting Enzyme (ACE)55[4]
SB 212305Metallo-β-lactamase (CfiA from Bacteroides fragilis)1 - 75[4]
SB 212305Metallo-β-lactamase (L-1 from Xanthomonas maltophilia)1 - 75[4]
SB 212305Angiotensin-Converting Enzyme (ACE)68[4]

Experimental Protocols

Protocol 1: Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound against MBLs using a chromogenic substrate.

Materials:

  • Purified Metallo-β-Lactamase (e.g., NDM-1, VIM-2, IMP-1)

  • This compound

  • Nitrocefin (chromogenic substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • DMSO (for dissolving this compound)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of MBL in assay buffer. The final concentration should be optimized to achieve a linear reaction rate for at least 10 minutes.

    • Prepare a working solution of nitrocefin in assay buffer (e.g., 100 µM).

  • Assay Setup:

    • Add 180 µL of assay buffer to each well of a 96-well microplate.

    • Add 10 µL of various concentrations of this compound solution (or DMSO for control) to the wells.

    • Add 10 µL of the MBL enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add 20 µL of the nitrocefin substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the increase in absorbance at 490 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

    • Determine the percentage of inhibition relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

MBL_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) D Dispense Assay Buffer, This compound, and MBL into 96-well plate A->D B Prepare MBL Enzyme Working Solution B->D C Prepare Nitrocefin Substrate Solution F Add Nitrocefin to Initiate Reaction C->F E Pre-incubate for 15 min (Inhibitor Binding) D->E E->F G Measure Absorbance at 490 nm (Kinetic Reading) F->G H Calculate Reaction Velocities and % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for MBL Inhibition Assay.

Protocol 2: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol outlines a fluorometric method for determining the ACE inhibitory activity of this compound.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • This compound

  • Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro)

  • Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl2, pH 8.3

  • DMSO (for dissolving this compound)

  • 96-well black microplate (for fluorescence)

  • Fluorometric microplate reader (Excitation: 320 nm, Emission: 420 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of ACE in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • Assay Setup:

    • Add assay buffer, this compound solution (at various concentrations), and ACE solution to the wells of a 96-well black microplate.

    • Include a control with DMSO instead of this compound.

    • Include a blank with assay buffer instead of the ACE solution.

  • Initiation of Reaction:

    • Add the fluorogenic substrate solution to all wells to start the reaction.

  • Measurement:

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

ACE_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) D Dispense Reagents into 96-well black plate A->D B Prepare ACE Working Solution B->D C Prepare Fluorogenic Substrate Solution E Add Substrate to Initiate Reaction C->E D->E F Incubate at 37°C E->F G Measure Fluorescence (Ex: 320 nm, Em: 420 nm) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for ACE Inhibition Assay.

Signaling Pathways

Metallo-β-Lactamase Signaling in Antibiotic Resistance

Metallo-β-lactamases do not directly participate in a signaling cascade in the traditional sense. Instead, their activity is a key component of the bacterial resistance mechanism to β-lactam antibiotics. By hydrolyzing the β-lactam ring, they inactivate the antibiotic, preventing it from inhibiting peptidoglycan synthesis, which is essential for bacterial cell wall integrity. This leads to bacterial survival and proliferation in the presence of the antibiotic.

MBL_Signaling_Pathway cluster_bacterium Bacterium MBL Metallo-β-lactamase InactiveAntibiotic Inactive Antibiotic MBL->InactiveAntibiotic PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis (Peptidoglycan) PBP->CellWall Lysis Cell Lysis CellWall->Lysis Inhibition Antibiotic β-Lactam Antibiotic Antibiotic->MBL Hydrolysis Antibiotic->PBP Inhibition

Caption: MBL in Antibiotic Resistance.

Angiotensin-Converting Enzyme (ACE) in the Renin-Angiotensin System

ACE is a central enzyme in the Renin-Angiotensin System (RAS), which plays a critical role in regulating blood pressure and fluid balance. ACE converts angiotensin I to angiotensin II, a potent vasoconstrictor. Inhibition of ACE is a key therapeutic strategy for hypertension.

ACE_Signaling_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI catalyzed by Renin Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII catalyzed by ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure EndophenazineC This compound (Potential Inhibitor) EndophenazineC->ACE Inhibition

Caption: ACE in the Renin-Angiotensin System.

References

Application Notes and Protocols for the Study of Bacterial Resistance Mechanisms Using Endophenazine C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazines are a family of phenazine antibiotics produced by various microorganisms, notably Streptomyces species. These compounds have garnered interest for their antimicrobial properties, particularly against Gram-positive bacteria.[1] While detailed research and specific quantitative data for Endophenazine C are limited in publicly available literature, the study of its closely related analogs, such as Endophenazine A, provides a strong framework for investigating its potential role in overcoming bacterial resistance.[2][3] This document provides detailed application notes and protocols for the use of this compound in studies of bacterial resistance mechanisms, with the understanding that these are based on established methods for phenazine antibiotics and may require optimization for this compound specifically.

Phenazine antibiotics are known to exert their antimicrobial effects through various mechanisms, including the generation of reactive oxygen species (ROS), which can lead to cellular damage. Bacteria, in turn, have evolved several resistance mechanisms to counteract these effects, such as enzymatic degradation of the antibiotic, target modification, and active efflux of the compound from the cell.[4] Furthermore, the formation of biofilms can provide a physical barrier to antibiotic penetration and create a microenvironment that promotes bacterial survival.[5]

The following sections detail experimental protocols to investigate the activity of this compound against bacterial growth, its potential to inhibit efflux pumps, and its effects on biofilm formation.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate how such data would be presented. These values are based on the reported activity of the endophenazine family against common Gram-positive pathogens.[2][6]

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus (ATCC 29213)8(Hypothetical)
This compoundMethicillin-Resistant Staphylococcus aureus (MRSA) (BAA-1717)16(Hypothetical)
This compoundEnterococcus faecalis (ATCC 29212)16(Hypothetical)
This compoundStreptococcus pneumoniae (ATCC 49619)4(Hypothetical)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a panel of bacterial strains.[3][7]

Materials:

  • This compound

  • Test bacterial strains (e.g., S. aureus, MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile dimethyl sulfoxide (DMSO) for stock solution preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of a working solution of this compound (prepared from the stock in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (no this compound), and well 12 serves as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Assessment of Efflux Pump Inhibition

This protocol uses an ethidium bromide (EtBr) accumulation assay to assess the potential of this compound to inhibit bacterial efflux pumps.[8][9]

Materials:

  • This compound

  • Bacterial strain known to overexpress efflux pumps (e.g., a NorA-overexpressing strain of S. aureus)

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • A known efflux pump inhibitor (EPI) as a positive control (e.g., reserpine)

  • Fluorometer/plate reader with appropriate filters for EtBr (Excitation: ~530 nm, Emission: ~600 nm)

  • Black, clear-bottom 96-well plates

Procedure:

  • Bacterial Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase in a suitable broth.

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD₆₀₀ of 0.4.

  • Assay Setup:

    • In a 96-well plate, add the bacterial suspension to each well.

    • Add this compound at various concentrations to the test wells.

    • Include a positive control (known EPI) and a negative control (no inhibitor).

  • EtBr Accumulation:

    • Add EtBr to all wells at a final concentration that is a known substrate for the target efflux pump (e.g., 1-2 µg/mL).

    • Add glucose to energize the efflux pumps.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a set period (e.g., every 5 minutes for 60 minutes).

  • Data Analysis: An increase in fluorescence in the presence of this compound compared to the negative control indicates inhibition of EtBr efflux.

Protocol 3: Evaluation of Anti-Biofilm Activity

This protocol describes a crystal violet staining method to quantify the effect of this compound on biofilm formation.[5][10]

Materials:

  • This compound

  • Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa PAO1)

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Plate reader (570 nm)

Procedure:

  • Biofilm Formation:

    • Prepare a bacterial suspension in TSB with glucose and adjust to a 0.5 McFarland standard.

    • In a 96-well plate, add the bacterial suspension to each well.

    • Add serial dilutions of this compound to the test wells. Include a growth control well (no compound).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Staining:

    • Carefully remove the planktonic cells by washing the wells gently with PBS.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells with PBS to remove excess stain.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: A reduction in absorbance in the presence of this compound compared to the control indicates inhibition of biofilm formation.

Visualizations

G Potential Signaling Pathway for Phenazine-Induced Cell Death cluster_0 Bacterial Cell This compound This compound ROS_Generation Reactive Oxygen Species (ROS) Generation This compound->ROS_Generation Enters cell Cell_Membrane Cell Membrane DNA_Damage DNA Damage ROS_Generation->DNA_Damage Protein_Oxidation Protein Oxidation ROS_Generation->Protein_Oxidation Lipid_Peroxidation Lipid Peroxidation ROS_Generation->Lipid_Peroxidation Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Oxidation->Cell_Death Lipid_Peroxidation->Cell_Death

Caption: Phenazine-induced reactive oxygen species (ROS) signaling pathway.

G Experimental Workflow for MIC Determination Start Start Prepare_Endo_C Prepare this compound Stock Solution Start->Prepare_Endo_C Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Prepare_Endo_C->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read MIC (Visual or Spectrophotometer) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

G Bacterial Resistance Mechanisms to Phenazines Phenazine_Compound Phenazine Compound (e.g., this compound) Bacterial_Cell Bacterial Cell Phenazine_Compound->Bacterial_Cell Targets Enzymatic_Degradation Enzymatic Degradation Bacterial_Cell->Enzymatic_Degradation Efflux_Pumps Efflux Pumps Bacterial_Cell->Efflux_Pumps Biofilm_Formation Biofilm Formation Bacterial_Cell->Biofilm_Formation Reduced_Uptake Reduced Uptake Bacterial_Cell->Reduced_Uptake Resistance Bacterial Resistance Enzymatic_Degradation->Resistance Efflux_Pumps->Resistance Biofilm_Formation->Resistance Reduced_Uptake->Resistance

Caption: Mechanisms of bacterial resistance to phenazine antibiotics.

References

Application Notes and Protocols for the Chemical Synthesis of Endophenazine C and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis of Endophenazine C, a member of the phenazine family of natural products. While a specific total synthesis for this compound has not been detailed in the reviewed literature, its structural classification as a 5,10-dihydrophenazine derivative allows for the outlining of a plausible and robust synthetic strategy based on established methodologies for related compounds. This document includes potential synthetic protocols, key quantitative data from analogous syntheses, and diagrams to facilitate the understanding of the proposed chemical workflows and the broader context of phenazine biosynthesis.

Introduction to this compound

Endophenazines are a class of phenazine antibiotics produced by various microorganisms, notably from the genus Streptomyces. Endophenazines A-D have been isolated from the endosymbiotic actinomycete Streptomyces anulatus. Structurally, this compound has been identified as a 5,10-dihydrophenazine derivative.[1] These compounds have garnered significant interest due to their potential antimicrobial and cytotoxic activities. The development of efficient synthetic routes is crucial for further biological evaluation and the generation of novel analogs with improved therapeutic properties.

Proposed Synthetic Strategy

The chemical synthesis of this compound and its derivatives can be conceptually divided into two main stages: the formation of the core phenazine or dihydrophenazine ring system, followed by functionalization and derivatization.

Stage 1: Synthesis of the 5,10-Dihydrophenazine Core

A plausible and efficient method for the synthesis of the 5,10-dihydrophenazine core involves the condensation of a catechol with a 1,2-diaminoaryl compound. This approach offers a direct route to the dihydrophenazine scaffold.

Experimental Protocol: One-Pot Synthesis of 5,10-Dihydrophenazine Core

This protocol is adapted from general methods for the synthesis of 5,10-dihydrophenazine compounds.

Materials:

  • Catechol

  • 1,2-Diaminoaryl compound (e.g., o-phenylenediamine)

  • High-boiling point solvent (e.g., ethylene glycol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine the catechol and the 1,2-diaminoaryl compound. A molar excess of either the catechol or the 1,2-diaminoaryl compound (at least 50% molar stoichiometric excess) is recommended to improve yields.

  • Add the high-boiling point solvent (e.g., ethylene glycol).

  • Heat the reaction mixture to reflux (typically 180-200 °C) for a sufficient period (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude 5,10-dihydrophenazine product may precipitate upon cooling and can be collected by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Stage 2: Derivatization of the 5,10-Dihydrophenazine Core

Once the 5,10-dihydrophenazine core is obtained, further derivatization at the nitrogen atoms (N-5 and N-10) can be achieved through various alkylation or arylation reactions. The Buchwald-Hartwig cross-coupling reaction is a powerful tool for the N-arylation of dihydrophenazines.

Experimental Protocol: N-Arylation of 5,10-Dihydrophenazine

This protocol is based on palladium-catalyzed C-N cross-coupling reactions.

Materials:

  • 5,10-Dihydrophenazine core

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 5,10-dihydrophenazine, aryl halide, palladium catalyst, ligand, and base.

  • Add the anhydrous, aprotic solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5,10-dihydrophenazine derivative.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of phenazine cores and their derivatives, based on literature reports for analogous compounds. It is important to note that yields for the specific synthesis of this compound may vary and would require experimental optimization.

Table 1: Representative Yields for Phenazine Core Synthesis

Reaction TypeStarting MaterialsProductYield (%)Reference
Jourdan-Ullmann Coupling & Reductive Ring Closure2-Bromo-3-nitrobenzoic acid, AnilinePhenazine-1-carboxylic acid44 (average)[2]
One-pot CondensationCatechol, o-Phenylenediamine5,10-Dihydrophenazine~60[3]

Table 2: Biological Activity of Selected Phenazine Derivatives

CompoundBiological ActivityTarget Organism/Cell LinePotency (MIC/IC₅₀)Reference
Endophenazines A-DAntimicrobial, HerbicidalGram-positive bacteria, Fungi, Lemna minorNot specified[4]
Endophenazine G AnalogsAntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)Low micromolar range[5][6]
Benzo[a]pyridazino[3,4-c]phenazine derivativesCytotoxic, AntimicrobialKB, HepG2, Lu1, MCF7, S. aureus, B. subtilisIC₅₀ < 6 µM (antimicrobial)

Mandatory Visualizations

Biosynthetic Pathway of Endophenazines

The biosynthesis of endophenazines in microorganisms like Streptomyces originates from the shikimic acid pathway, leading to the formation of the phenazine core, which is then further modified.

Biosynthesis_of_Endophenazines Shikimic_Acid_Pathway Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid_Pathway->Chorismic_Acid Phenazine_Core Phenazine Core (e.g., Phenazine-1,6-dicarboxylic acid) Chorismic_Acid->Phenazine_Core Phenazine_1_Carboxylic_Acid Phenazine-1-carboxylic Acid (PCA) Phenazine_Core->Phenazine_1_Carboxylic_Acid Endophenazine_C This compound (5,10-dihydrophenazine derivative) Phenazine_Core->Endophenazine_C Further Modifications Other_Derivatives Other Endophenazine Derivatives Phenazine_Core->Other_Derivatives Various enzymatic steps Dihydro_PCA 5,10-Dihydrophenazine- 1-carboxylate (dihydro-PCA) Phenazine_1_Carboxylic_Acid->Dihydro_PCA Reduction Endophenazine_A Endophenazine A Dihydro_PCA->Endophenazine_A Prenyltransferase (PpzP) DMAPP Dimethylallyl pyrophosphate (DMAPP) (from MEP Pathway) DMAPP->Endophenazine_A Chemical_Synthesis_Workflow cluster_core_synthesis Stage 1: Core Synthesis cluster_derivatization Stage 2: Derivatization cluster_analysis Analysis and Purification Catechol Catechol Derivative Condensation One-Pot Condensation Catechol->Condensation o_Phenylenediamine o-Phenylenediamine Derivative o_Phenylenediamine->Condensation Dihydrophenazine_Core 5,10-Dihydrophenazine Core Condensation->Dihydrophenazine_Core Alkylation_Arylation N-Alkylation / N-Arylation (e.g., Buchwald-Hartwig) Dihydrophenazine_Core->Alkylation_Arylation Aryl_Halide Aryl Halide Aryl_Halide->Alkylation_Arylation Endophenazine_C_Derivative This compound Derivative Alkylation_Arylation->Endophenazine_C_Derivative Purification Purification (Column Chromatography, HPLC) Endophenazine_C_Derivative->Purification Characterization Structure Characterization (NMR, MS) Purification->Characterization Biological_Assay Biological Activity Screening Purification->Biological_Assay

References

Troubleshooting & Optimization

Overcoming low yield in Endophenazine C chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Endophenazine C Synthesis

Welcome to the technical support center for the chemical synthesis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly low reaction yields.

Troubleshooting Guide: Low Yield in the Pictet-Spengler Cyclization of this compound

The final step in the synthesis of this compound, a tetracyclic alkaloid, is a Pictet-Spengler reaction. This acid-catalyzed cyclization is critical for forming the core structure but can be susceptible to low yields. This guide addresses common problems encountered during this step.

Q1: My Pictet-Spengler reaction has a very low yield (<30%). What are the most common initial checks I should perform?

A1: When troubleshooting a low-yielding Pictet-Spengler reaction, it is crucial to first verify the integrity of your setup and reagents.

  • Reagent Quality: Ensure the precursor, a β-arylethylamine, and the aldehyde are pure. Impurities can interfere with the reaction. The aldehyde is particularly susceptible to oxidation and should be used fresh or redistilled.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the iminium ion intermediate. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Inert Atmosphere: While not always strictly necessary for all Pictet-Spengler reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive starting materials or intermediates.[1]

  • Acid Catalyst Quality: The choice and concentration of the acid catalyst are crucial.[2] Ensure the acid used is not old or contaminated.

Q2: I'm observing multiple side products in my reaction mixture. What could be the cause and how can I minimize them?

A2: The formation of side products is a common issue. The likely causes and solutions are outlined below:

  • N-Oxidation: The β-arylethylamine precursor can be susceptible to oxidation. Using degassed solvents and maintaining an inert atmosphere can mitigate this.

  • Polymerization: Aldehydes can polymerize under acidic conditions.[3] Adding the aldehyde slowly to the reaction mixture can help to minimize this side reaction.

  • Formation of Isoquinoline Regioisomers: If the aromatic ring of the β-arylethylamine has multiple activated positions, the formation of regioisomers is possible.[3] Careful control of reaction temperature and choice of a milder acid catalyst can sometimes improve regioselectivity.[2]

Experimental Protocols

Protocol 1: Optimized Pictet-Spengler Reaction for this compound Synthesis

This protocol describes the optimized conditions for the cyclization step to form this compound.

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-arylethylamine precursor (1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent Addition: Add anhydrous dichloromethane (DCE) via syringe.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add trifluoroacetic acid (TFA) (1.5 equiv) to the stirred solution.

  • Aldehyde Addition: Add the aldehyde (1.1 equiv) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Data Presentation

Table 1: Optimization of Acid Catalyst for the Pictet-Spengler Reaction

EntryAcid CatalystEquivalentsTemperature (°C)Time (h)Yield (%)
1HCl (4M in Dioxane)1.1802425
2H2SO41.1802422
3p-TsOH1.1254845
4TFA1.5251878
5Sc(OTf)30.1252465

Table 2: Solvent Screening for the Pictet-Spengler Reaction with TFA

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene801255
2Acetonitrile602462
3Dichloromethane (DCE)251878
4Tetrahydrofuran (THF)252448

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction? A1: The reaction begins with the formation of an imine from the condensation of the β-arylethylamine and the aldehyde.[5] Under acidic conditions, the imine is protonated to form an electrophilic iminium ion.[5] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aryl ring attacks the iminium ion to form a new six-membered ring.[6] Finally, deprotonation restores aromaticity to yield the tetracyclic product.[6]

Q2: My starting material is not fully consumed, even after prolonged reaction times. What should I do? A2: Incomplete conversion can be due to several factors:

  • Insufficient Acid: The acid catalyst may be decomposing or used in an insufficient amount. Try increasing the catalyst loading.

  • Low Temperature: Some Pictet-Spengler reactions require heating to proceed at a reasonable rate.[2] If your reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for product formation and decomposition.

  • Reversible Reaction: The initial imine formation is a reversible reaction. Removing the water formed during this step, for example by using a Dean-Stark apparatus, can help drive the reaction to completion.

Q3: How do I purify the final this compound product? A3: this compound, being an alkaloid, can be purified using standard chromatographic techniques.[4] Column chromatography on silica gel is a common method.[7] A solvent system of dichloromethane and methanol, with a small amount of triethylamine to prevent the product from streaking on the column, is often effective. For highly pure material, preparative high-performance liquid chromatography (HPLC) can be employed.[8]

Q4: Can I use a Lewis acid instead of a Brønsted acid? A4: Yes, Lewis acids can be effective catalysts for the Pictet-Spengler reaction.[2] In some cases, particularly with less reactive substrates, Lewis acids can provide higher yields and milder reaction conditions. Common Lewis acids to screen include BF₃·OEt₂, Sc(OTf)₃, and InCl₃.

Q5: Are there any safety precautions I should be aware of? A5: Standard laboratory safety practices should be followed. The solvents used are flammable and should be handled in a well-ventilated fume hood. The acid catalysts are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses). Always consult the Safety Data Sheet (SDS) for all chemicals used.

Visualizations

G cluster_suzuki Step 1: Suzuki Coupling cluster_deprotection Step 2: Deprotection cluster_pictet Step 3: Pictet-Spengler Cyclization ArylHalide Aryl Halide Precursor SuzukiProduct Biaryl Intermediate ArylHalide->SuzukiProduct Pd Catalyst, Base BoronicAcid Boronic Acid Ester BoronicAcid->SuzukiProduct ProtectedAmine Biaryl Intermediate DeprotectedAmine β-Arylethylamine ProtectedAmine->DeprotectedAmine Deprotection Conditions PictetStart β-Arylethylamine EndophenazineC This compound PictetStart->EndophenazineC Acid Catalyst (TFA) Aldehyde Aldehyde Aldehyde->EndophenazineC

Caption: Synthetic workflow for this compound.

G Start Low Yield in Pictet-Spengler Reaction CheckReagents Verify Reagent Purity & Anhydrous Conditions Start->CheckReagents CheckCatalyst Check Acid Catalyst (Type & Concentration) CheckReagents->CheckCatalyst IncompleteConversion Incomplete Conversion? CheckCatalyst->IncompleteConversion SideProducts Side Products Observed? IncompleteConversion->SideProducts No IncreaseTemp Increase Temperature or Catalyst Loading IncompleteConversion->IncreaseTemp Yes OptimizeSolvent Optimize Solvent & Reagent Addition Rate SideProducts->OptimizeSolvent Yes Success Yield Improved SideProducts->Success No IncreaseTemp->Success OptimizeSolvent->Success

Caption: Troubleshooting decision tree for low yield.

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Iminium Iminium Ion Intermediate DesiredProduct This compound (Desired Product) Iminium->DesiredProduct Intramolecular Cyclization SideReaction Over-Oxidation Side Product Iminium->SideReaction Oxidation by Air/ Impurities

Caption: Competing reaction pathways for the iminium intermediate.

References

Endophenazine C stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of Endophenazine C. Given that specific stability data for this compound is not extensively available in public literature, this guide is based on the known characteristics of the phenazine class of compounds, including related molecules like Endophenazine A and Phenazine-1-carboxylic acid (PCA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability concerns?

A1: this compound belongs to the phenazine family of heterocyclic compounds, which are known for their biological activity.[1] Like many phenazine derivatives, this compound is susceptible to degradation influenced by environmental factors such as light, pH, and oxidative conditions.[2][3] Researchers should assume that this compound is sensitive to light and store it in light-resistant containers.[2][4] Stability is also pH-dependent, with higher stability generally observed in neutral to slightly acidic conditions.[4][5]

Q2: What are the primary degradation pathways for this compound?

A2: Based on the phenazine scaffold, the most probable degradation pathways for this compound are oxidation and photodegradation.[2][6] The core phenazine ring system is vulnerable to oxidation, which can lead to the formation of N-oxides and hydroxylated derivatives.[5][6] Furthermore, exposure to light, especially UV radiation, can induce photolytic reactions, resulting in a complex mixture of degradation products.[2][5] Hydrolysis under strongly acidic or alkaline conditions is another potential degradation route.[2][7]

Q3: What are the initial visual signs of this compound degradation?

A3: A primary indicator of this compound degradation is a visible color change in either the solid material or a solution. This often manifests as a shift to a yellowish or pinkish hue.[2] In solutions, the formation of particulate matter or a precipitate can also signify degradation.[2]

Q4: How should I store and handle this compound and its solutions to minimize degradation?

A4: To ensure the stability of this compound:

  • Storage of Solid Compound: Store in a well-sealed, light-resistant container at a controlled room temperature (20-25°C) or lower, as recommended by the supplier.[2] It should be protected from moisture.[2]

  • Storage of Solutions: Stock solutions should be stored at low temperatures (-20°C or -80°C) in amber vials or containers covered with aluminum foil to prevent light exposure.[3]

  • Handling: When preparing solutions, use high-purity, freshly prepared solvents and minimize the exposure of the compound and its solutions to ambient light.[2][4] For oxygen-sensitive applications, consider degassing the solvents prior to use.[3]

Q5: Can metabolites of this compound be confused with degradation products?

A5: Yes, it is possible. For instance, a known metabolite of the related Endophenazine A is Endophenazine E, which is a conjugate with L-glutamine.[6][8] It is crucial to use appropriate analytical techniques, such as LC-MS/MS, to differentiate between metabolic products and chemical degradants.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of compound in solution Photodegradation: Exposure to ambient or UV light.[3]Prepare and store solutions in amber vials or wrap containers in aluminum foil. Minimize light exposure during experiments.
Oxidation: Presence of dissolved oxygen or peroxide impurities in solvents.[3]Use freshly opened, high-purity solvents. Consider degassing solvents by sparging with nitrogen or argon.
Unsuitable pH: Solution pH is too acidic or alkaline.[2]Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-7) using an appropriate buffer system.[2]
Elevated Temperature: Storage at too high a temperature.[3]Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in HPLC chromatogram Compound Degradation: Formation of one or more degradation products.[3]Perform forced degradation studies (see Protocol 2) to generate and identify potential degradation products.[3] Use a photodiode array (PDA) detector to assess peak purity.[6]
Poor peak shape or resolution in HPLC analysis Inappropriate Analytical Method: The HPLC method is not optimized for this compound.Optimize the mobile phase composition and gradient. Ensure the column is suitable for separating phenazine compounds (a C18 column is a good starting point).[3]
Sample Solvent Effects: The sample is dissolved in a solvent much stronger than the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[4]

Quantitative Data Summary

Disclaimer: The following tables present hypothetical stability data for this compound based on the known behavior of related phenazine compounds, such as Phenazine-1-carboxylic acid (PCA). This data is for illustrative purposes to guide experimental design.

Table 1: Hypothetical pH Stability of this compound in Aqueous Solution after 48 hours at 60°C

pHCondition% this compound RemainingMajor Degradation Products
2.00.1 N HCl65%Hydroxylated Phenazines
4.0Acetate Buffer95%Minor oxidative products
7.0Phosphate Buffer98%Trace oxidative products
10.00.1 N NaOH70%Hydrolysis and oxidative products

Table 2: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress ConditionDuration% this compound RemainingMajor Degradation Products
Thermal (Solid)7 days at 80°C92%Oxidative byproducts
Photolytic (Solid)1.2 million lux hours75%Photolytic cleavage products
Oxidative (Solution)24 hours in 3% H₂O₂40%N-oxides, Hydroxylated derivatives

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase HPLC method for quantifying this compound and its degradation products.

  • Instrumentation: HPLC system equipped with a photodiode array (PDA) detector and a data acquisition system.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (determined by a UV-Vis scan, likely 250-400 nm). A PDA detector is recommended to capture spectra of all eluting peaks.[3]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter before injection.[4]

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of the HPLC method.

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.[6]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 48 hours.[2] Before analysis, neutralize with 0.1 N NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 48 hours.[2] Before analysis, neutralize with 0.1 N HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.[2]

    • Thermal Degradation: Store an aliquot of the stock solution in a sealed vial at 70°C for 48 hours.[3]

    • Photolytic Degradation: Expose an aliquot of the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[2] A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Sample Analysis: At designated time points, withdraw an aliquot of each stressed sample, dilute to a suitable concentration with the mobile phase, and analyze using the stability-indicating HPLC method (Protocol 1).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution (1 mg/mL) stress_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress_samples hplc HPLC Analysis (Protocol 1) stress_samples->hplc quantify Quantify Remaining this compound hplc->quantify identify Identify Degradation Products hplc->identify lcms LC-MS/MS for Structure Elucidation mass_balance Calculate Mass Balance quantify->mass_balance identify->lcms

Caption: Workflow for Forced Degradation Study of this compound.

degradation_pathway cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photodegradation (UV/Vis Light) parent This compound n_oxide N-Oxide Derivative parent->n_oxide O₂ hydroxyl Hydroxylated Derivative parent->hydroxyl [O] cleavage Ring Cleavage Products parent->cleavage

References

Troubleshooting poor peak shape in Endophenazine C HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Endophenazine C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly those related to poor peak shape.

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Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape in HPLC?

A1: The ideal peak shape in chromatography is a sharp, symmetrical Gaussian peak on a flat baseline. Good peak shape is crucial for accurate quantification and high resolution.[1]

Q2: What are the most common causes of poor peak shape?

A2: Common causes of poor peak shape include column overload, inappropriate mobile phase pH, issues with the sample solvent, column degradation or contamination, and problems with the HPLC system hardware.[1][2][3][4]

Q3: What type of HPLC column is recommended for this compound analysis?

A3: Based on the hydrophobic nature of related compounds like Endophenazine A (XLogP3 of 4.1), a reversed-phase C18 column is a suitable starting point for method development for this compound.[5]

Q4: What should I consider regarding the mobile phase pH for this compound?

A4: Phenazine compounds can be unstable in acidic conditions. To prevent degradation and improve peak shape, it is advisable to maintain the mobile phase pH in the neutral to slightly alkaline range (pH 6-8).[5] The mobile phase pH can significantly impact the retention and peak shape of ionizable compounds.[6][7][8]

Q5: Can the sample solvent affect my peak shape?

A5: Yes, the sample solvent can have a significant effect on peak shape.[9][10][11] If the sample solvent has a higher elution strength than the mobile phase, it can cause peak broadening or fronting.[9][12] Whenever possible, dissolve your sample in the mobile phase or a weaker solvent.[11][13]

Troubleshooting Poor Peak Shape

Poor peak shape is a common issue in HPLC analysis. The following sections address the three most frequent problems: peak tailing, peak fronting, and peak splitting.

Peak Tailing

Peak tailing occurs when the latter half of the peak is broader than the front half.[1][14]

Common Causes and Solutions for Peak Tailing

CauseDescriptionRecommended Solution(s)
Column Overload Injecting too much sample mass onto the column.[1][3]- Reduce the sample concentration or injection volume.[1][2] - Use a column with a higher loading capacity (e.g., larger diameter, higher carbon load).[1]
Secondary Interactions Interactions between the analyte and active sites (e.g., free silanols) on the stationary phase. This is common for basic compounds.[15]- Use a high-purity, end-capped column. - Add a competitive base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to suppress analyte ionization.[8]
Mobile Phase pH If the mobile phase pH is close to the analyte's pKa, a mix of ionized and unionized forms can exist, leading to tailing.[7]- Adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa.[7]
Column Contamination/Deterioration Accumulation of contaminants on the column frit or stationary phase, or degradation of the stationary phase.[2][16]- Flush the column with a strong solvent.[16] - If a guard column is used, replace it.[3] - Replace the analytical column if flushing is ineffective.[3][16]
Peak Fronting

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.[1][2]

Common Causes and Solutions for Peak Fronting

CauseDescriptionRecommended Solution(s)
Column Overload (Concentration) High concentration of the sample can lead to saturation of the stationary phase.[1][2]- Dilute the sample.[1][13] - Reduce the injection volume.[1]
Poor Sample Solubility If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[1][14]- Ensure the sample is completely dissolved. - Change the sample solvent to one with better solubility for the analyte.
Inappropriate Sample Solvent Using a sample solvent that is significantly stronger than the mobile phase.[9][12]- Prepare the sample in the mobile phase or a weaker solvent.[11][13]
Column Collapse/Void Physical damage to the column packing, creating a void at the inlet.[1][3]- Operate the column within the manufacturer's recommended pH and temperature limits.[1] - Replace the column if a void has formed.[2]
Peak Splitting

Peak splitting appears as a "double" or "shoulder" peak for a single analyte.[1]

Common Causes and Solutions for Peak Splitting

CauseDescriptionRecommended Solution(s)
Blocked Column Frit Particulate matter from the sample or system can block the inlet frit of the column, causing uneven flow.[1][3]- Backflush the column (if permitted by the manufacturer).[3] - Filter all samples and mobile phases. - Replace the column frit if possible, or replace the column.
Column Void A void or channel in the column packing material.[1]- Replace the column.[2]
Sample Solvent/Mobile Phase Mismatch Injecting a sample in a solvent that is immiscible with or much stronger than the mobile phase.[1]- Ensure the sample solvent is compatible with the mobile phase.[1] - Dissolve the sample in the mobile phase.[13]
Co-elution An impurity or related compound is eluting very close to the main peak.- Optimize the mobile phase composition or gradient to improve resolution.[17]

Experimental Protocols

Protocol 1: Diagnosing Column Overload

  • Objective: To determine if peak tailing or fronting is caused by mass or concentration overload.

  • Procedure: a. Prepare a series of dilutions of the this compound sample (e.g., 1:2, 1:5, 1:10) in the mobile phase. b. Inject the original sample and each dilution under the same HPLC conditions. c. Observe the peak shape for each injection.

  • Expected Outcome: If the peak shape improves (becomes more symmetrical) with dilution, the original issue was likely due to column overload.[1]

Protocol 2: HPLC Column Flushing

  • Objective: To remove contaminants from the column that may be causing poor peak shape.

  • Materials: A sequence of solvents of decreasing and then increasing polarity. For a C18 column, a typical sequence is:

    • Water (HPLC grade)

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Hexane (if compatible with your system and seals)

  • Procedure: a. Disconnect the column from the detector. b. Flush the column with 20-30 column volumes of each solvent in the sequence, starting with a solvent miscible with your mobile phase. c. After flushing with the strongest solvent (e.g., isopropanol), reverse the sequence to return to the mobile phase composition. d. Reconnect the detector and equilibrate the column with the mobile phase until a stable baseline is achieved.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the HPLC analysis of this compound.

TroubleshootingWorkflow Troubleshooting Poor Peak Shape Workflow start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Affects all peaks? start->check_all_peaks system_issue System/Column Inlet Issue check_all_peaks->system_issue Yes chemical_issue Chemical/Method Issue check_all_peaks->chemical_issue No check_frit Check for Blocked Frit - Backflush column system_issue->check_frit check_void Check for Column Void - Replace column check_frit->check_void end_good Peak Shape Improved check_frit->end_good Resolved check_void->end_good Resolved end_bad Problem Persists Consult further check_void->end_bad Not Resolved check_overload Check for Column Overload - Dilute sample chemical_issue->check_overload check_solvent Check Sample Solvent - Dissolve in mobile phase check_overload->check_solvent check_overload->end_good Resolved check_ph Check Mobile Phase pH - Adjust pH away from pKa check_solvent->check_ph check_solvent->end_good Resolved check_ph->end_good Resolved check_ph->end_bad Not Resolved

Caption: A logical workflow for diagnosing poor HPLC peak shape.

References

Preventing Endophenazine C degradation during extraction and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Endophenazine C during extraction and purification. Given the limited specific data available for this compound, the guidance provided is based on established protocols for closely related phenazine compounds, such as Endophenazine A, and general principles of natural product chemistry.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound during extraction and purification?

A1: Based on the chemistry of related phenazine compounds, the primary factors contributing to the degradation of this compound are likely exposure to light (photodegradation), suboptimal pH conditions, and oxidation.[1][3] The phenazine core is photosensitive, and the overall structure may be susceptible to oxidative cleavage or rearrangements.[3]

Q2: What is the recommended pH range to maintain during the extraction of this compound?

A2: To ensure the stability and efficient extraction of phenazine carboxylic acids like this compound, it is recommended to acidify the culture supernatant to a pH of 2-3 before solvent extraction.[4][5] This protonates the carboxylic acid group, making the molecule less polar and improving its partition into organic solvents like ethyl acetate.[4]

Q3: Which solvents are most suitable for the extraction of this compound?

A3: Ethyl acetate is a commonly used and effective solvent for extracting phenazine compounds from acidified culture broths.[4][6][7] Other solvents that can be considered, depending on the specific downstream application, include chloroform and methanol.[8]

Q4: What are the best practices for storing crude extracts and purified this compound to minimize degradation?

A4: To minimize degradation, crude extracts and purified this compound should be stored at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage) and protected from light by using amber vials or covering containers with aluminum foil.[1] If oxidation is a concern, storing under an inert atmosphere (e.g., nitrogen or argon) is also advisable.[4]

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Crude Extract
Potential Cause Recommended Solution
Inefficient Extraction Ensure the pH of the culture supernatant is adjusted to 2-3 before extraction with ethyl acetate.[4] Perform multiple extractions (e.g., 3 times) with fresh solvent and pool the organic phases to maximize recovery.[4]
Degradation during Extraction Minimize exposure of the sample to light throughout the extraction process.[1] Work quickly and keep the samples on ice where possible to reduce thermal degradation.
Suboptimal Fermentation Optimize fermentation conditions such as media composition, pH, temperature, and aeration to enhance the production of this compound by the producing organism (e.g., Streptomyces anulatus).[4]
Problem 2: Appearance of Unexpected Peaks in HPLC Analysis
Potential Cause Recommended Solution
Photodegradation Protect samples from light at all stages, including sample preparation and while in the autosampler. Use amber vials and cover mobile phase reservoirs.[1]
pH-related Degradation Buffer the mobile phase to a neutral pH (e.g., 6-8) if acidic conditions are suspected to be causing degradation of this compound.[1]
Oxidative Degradation Degas solvents thoroughly and consider adding antioxidants to the sample if oxidation is suspected. Working under an inert atmosphere can also mitigate this issue.[4]
Contamination Run a blank gradient to check for contamination from the solvent or HPLC system. Ensure the use of high-purity solvents and freshly prepared mobile phases.[1]
Problem 3: Poor Peak Shape in HPLC Chromatogram
Potential Cause Recommended Solution
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Column Overload Reduce the concentration of the sample being injected.[1]
Sample Solvent Effects Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Culture Broth
  • Harvesting: After fermentation, separate the mycelium from the culture broth by centrifugation (e.g., 6000 x g for 20 minutes).[8]

  • pH Adjustment: Transfer the supernatant to a separatory funnel and acidify to pH 2-3 with an appropriate acid (e.g., 1M HCl).[4]

  • Solvent Extraction: Extract the acidified supernatant with an equal volume of ethyl acetate, shaking vigorously. Allow the layers to separate and collect the organic phase. Repeat the extraction two more times.[4][7]

  • Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.[4]

Protocol 2: Purification of this compound by Chromatography
  • Silica Gel Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., a mixture of hexane and ethyl acetate).[9]

    • Apply the dissolved extract to a silica gel column equilibrated with a non-polar solvent.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).[4][6]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.[9]

  • Preparative RP-HPLC (Final Purification):

    • Pool the fractions containing this compound and concentrate them.

    • Dissolve the concentrated sample in a suitable solvent (e.g., methanol).[9]

    • Purify the sample using a preparative reverse-phase HPLC system with a C18 column.[8][9]

    • A suggested starting mobile phase is a gradient of methanol and water, which can be optimized for best separation.[9]

Quantitative Data Summary

The following table provides a hypothetical summary of results from a forced degradation study for a phenazine compound, illustrating how such data is typically presented. This is a common approach to identify potential degradation products and assess stability.

Stress ConditionDurationTemperature% Parent Compound RemainingNumber of Degradation ProductsMajor Degradation Product (Hypothetical RRT)
0.1 M HCl24 hours60°C85.220.85
0.1 M NaOH24 hours60°C92.511.15
3% H₂O₂8 hoursRoom Temp78.930.92, 1.28
Photolysis (ICH Q1B)48 hoursRoom Temp65.4>5Complex Mixture
Thermal72 hours80°C95.111.08
RRT = Relative Retention Time (to the parent compound)[3]

Visualizations

G cluster_extraction Extraction Workflow Fermentation Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Acidification Acidification (pH 2-3) Supernatant->Acidification SolventExtraction Solvent Extraction (Ethyl Acetate) Acidification->SolventExtraction OrganicPhase Organic Phase SolventExtraction->OrganicPhase AqueousPhase Aqueous Phase (Discard) SolventExtraction->AqueousPhase Concentration Concentration OrganicPhase->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract

Caption: A typical workflow for the extraction of this compound.

G cluster_purification Purification Workflow CrudeExtract Crude Extract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel Fractions Enriched Fractions SilicaGel->Fractions Concentration Concentration Fractions->Concentration PrepHPLC Preparative RP-HPLC Concentration->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: A general workflow for the purification of this compound.

G cluster_degradation Potential Degradation Pathways EndophenazineC This compound Photodegradation Photodegradation Products (Complex Mixture) EndophenazineC->Photodegradation Light Oxidation Oxidized Products (e.g., N-oxides, side-chain cleavage) EndophenazineC->Oxidation O₂ pH_Degradation pH-mediated Products (Hydrolysis, Rearrangement) EndophenazineC->pH_Degradation Acid/Base

References

Technical Support Center: Addressing Endophenazine C Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specific to Endophenazine C is limited in publicly available literature. The following guidance is based on the general properties of phenazine-class compounds and data available for structurally similar molecules like Endophenazine A. These recommendations should be considered a starting point for experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a common issue?

This compound belongs to the phenazine family, a class of nitrogen-containing heterocyclic compounds.[1] Like many phenazine derivatives, this compound is a relatively non-polar molecule, which often leads to poor solubility in aqueous solutions.[2] Precipitation, the formation of a solid from a solution, can occur when the concentration of this compound exceeds its solubility limit in a given solvent system.[3] This can be triggered by various factors including changes in temperature, pH, or solvent composition.[4][5]

Q2: What are the primary factors that influence the solubility of this compound?

Several factors can significantly impact the solubility of this compound in aqueous solutions:

  • pH: The solubility of phenazine compounds with acidic or basic functional groups is often pH-dependent.[6] For phenazine-1-carboxylic acid, a related compound, solubility is higher in basic conditions and lower in neutral and acidic conditions.[2]

  • Solvent Polarity: The principle of "like dissolves like" is crucial.[4] this compound, being a relatively non-polar compound, will have limited solubility in highly polar solvents like water. The use of organic co-solvents is often necessary to increase solubility.[7]

  • Temperature: For many solid compounds, solubility increases with temperature.[8] However, the effect of temperature should be determined empirically, as some compounds can exhibit decreased solubility at higher temperatures.[4]

  • Concentration: As the concentration of this compound in a solution increases, it may surpass its saturation point, leading to precipitation.[4]

Q3: What are the initial signs of this compound precipitation?

The initial signs of precipitation can vary depending on the conditions:

  • Cloudiness or Turbidity: The solution may appear cloudy or hazy, indicating the formation of fine solid particles.[3]

  • Visible Particles: Small, visible solid particles may be observed suspended in the solution or settled at the bottom of the container.

  • Color Change: A rapid color change upon preparation of the solution could indicate degradation or precipitation.[6]

  • Formation of a Solid Mass: In cases of significant precipitation, a distinct solid layer or crystalline structure may form.[9]

Troubleshooting Guide

Issue: My this compound has precipitated out of solution. How can I redissolve it?

Possible Cause & Recommended Solution

  • Suboptimal Solvent: The polarity of the solvent may not be suitable for the desired concentration of this compound.

    • Action: Try adding a small amount of a water-miscible organic co-solvent in which this compound is known to be more soluble, such as DMSO, ethanol, or methanol.[7] Perform this addition stepwise while monitoring for dissolution.

  • Temperature Fluctuation: A decrease in temperature may have caused the compound to crash out of solution.

    • Action: Gently warm the solution while stirring.[5] Care should be taken to avoid temperatures that could lead to degradation of the compound.

  • Incorrect pH: The pH of the aqueous solution may not be optimal for keeping this compound dissolved.

    • Action: For phenazine carboxylic acids, increasing the pH (making the solution more basic) can increase solubility.[2] Cautiously add a dilute base (e.g., 0.1 M NaOH) dropwise to adjust the pH. Monitor for dissolution, but be mindful that extreme pH values can cause degradation.[6]

Issue: How can I prevent this compound from precipitating in my experiments?

Preventative Measure & Detailed Protocol

  • Optimize Solvent System: Proactively use a co-solvent system to ensure this compound remains in solution at the desired experimental concentration.

    • Protocol: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO.[10] For aqueous experimental solutions, add the DMSO stock solution to the aqueous buffer such that the final concentration of DMSO is low (typically <1%) to minimize effects on the biological system.

  • Control Temperature: Maintain a stable temperature throughout your experiment.

    • Protocol: If you observe that this compound is sensitive to temperature changes, conduct your experiments in a temperature-controlled environment, such as a water bath or incubator.[4]

  • Adjust pH of Aqueous Buffer: Prepare your aqueous solutions at a pH that maximizes the solubility of this compound.

    • Protocol: Based on the properties of similar phenazine carboxylic acids, using a buffer with a slightly basic pH (e.g., pH 7.5-8.5) may help prevent precipitation.[2] Always test the stability of this compound at the chosen pH over the time course of your experiment.

  • Mind the Concentration: Do not exceed the known solubility limit of this compound in your chosen solvent system.

    • Protocol: If the required concentration is high, consider alternative formulation strategies such as the use of surfactants or inclusion complexes like cyclodextrins.[8]

Data Presentation

Table 1: Factors Influencing this compound Solubility (Based on General Phenazine Properties)

FactorGeneral Effect on SolubilityRecommended Starting ConditionsKey Considerations
pH Higher in basic conditions for carboxylic acid derivatives[2]pH 7.5 - 8.5Stability can be compromised at extreme pH values[6]
Temperature Generally increases with temperature[8]Room Temperature (20-25°C) to 37°CTest for thermal degradation at elevated temperatures[5]
Co-solvents Increases solubility by reducing solvent polarity[7]DMSO, Ethanol, MethanolFinal co-solvent concentration should be minimized in biological assays
Concentration Precipitation occurs above the solubility limit[4]Start with low µM concentrationsDetermine solubility limit empirically for your specific conditions

Experimental Protocols

Protocol 1: Determining the Approximate Solubility of this compound
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[10]

  • Serial Dilutions: In separate microcentrifuge tubes, prepare serial dilutions of the this compound stock solution into your aqueous buffer of choice (e.g., PBS, pH 7.4). Aim for a range of final concentrations (e.g., 1 µM to 500 µM). Keep the final DMSO concentration consistent and low across all dilutions (e.g., 1%).

  • Equilibration: Vortex each dilution thoroughly and allow them to equilibrate at the desired experimental temperature for a set period (e.g., 2 hours).

  • Observation: Visually inspect each tube for any signs of precipitation (cloudiness or visible particles).

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.

  • Quantification: Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method, such as HPLC with UV detection.[5]

  • Determination: The highest concentration at which no precipitate is observed and the supernatant concentration is equal to the nominal concentration is the approximate solubility under those conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Solubility Testing cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dilute Create Serial Dilutions in Aqueous Buffer prep_stock->serial_dilute equilibrate Equilibrate at Experimental Temperature serial_dilute->equilibrate observe Visually Inspect for Precipitation equilibrate->observe centrifuge Centrifuge to Pellet Precipitate observe->centrifuge quantify Quantify Soluble Compound in Supernatant (HPLC) centrifuge->quantify determine_sol Determine Approximate Solubility Limit quantify->determine_sol

Caption: Experimental workflow for determining the solubility of this compound.

troubleshooting_workflow start Precipitation Observed q_temp Was there a temperature drop? start->q_temp a_warm Gently warm solution q_temp->a_warm Yes q_ph Is the compound pH sensitive? q_temp->q_ph No end_dissolved Precipitate Redissolved a_warm->end_dissolved a_ph Adjust pH (e.g., add dilute base) q_ph->a_ph Yes q_solvent Is the solvent system optimal? q_ph->q_solvent No a_ph->end_dissolved a_solvent Add organic co-solvent (e.g., DMSO) q_solvent->a_solvent Yes end_not_dissolved Consider alternative formulation q_solvent->end_not_dissolved No a_solvent->end_dissolved

Caption: Troubleshooting decision tree for this compound precipitation.

hypothetical_signaling_pathway cluster_cell Target Cell endo_c This compound receptor Cellular Target (e.g., Enzyme, Receptor) endo_c->receptor Binds/Interacts pathway_start Downstream Signaling Cascade receptor->pathway_start Initiates tf Transcription Factor Activation/Inhibition pathway_start->tf gene_exp Altered Gene Expression tf->gene_exp response Biological Response (e.g., Antimicrobial, Antiproliferative) gene_exp->response

Caption: Hypothetical signaling pathway for a phenazine compound.

References

Minimizing batch-to-batch variability in Endophenazine C production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Endophenazine C Production

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help minimize batch-to-batch variability during the production of this compound, a recombinant therapeutic protein expressed in Chinese Hamster Ovary (CHO) cells.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our this compound titer between batches. What are the common causes?

A1: Batch-to-batch variability in product titer is a common challenge in recombinant protein production.[1][2] The primary contributing factors typically include:

  • Raw Material Inconsistency: Variations in the quality and composition of cell culture media, sera, and supplements can significantly impact cell growth and productivity.[3][4] It is crucial to have a robust raw material qualification program.[3][4][5]

  • Inoculum Quality: Differences in the age, viability, and density of the seed culture used to inoculate the production bioreactor can lead to inconsistent growth phases and productivity.

  • Process Parameter Drifts: Minor deviations in critical process parameters such as pH, dissolved oxygen (DO), temperature, and feeding strategy can have a substantial effect on the final titer.

  • Manual Process Variations: In processes with manual steps, slight differences in operator technique can introduce variability.[6]

Q2: Our team has noticed a shift in the glycosylation profile of this compound in recent batches. What could be the reason?

A2: Glycosylation is a critical quality attribute for many therapeutic proteins and is highly sensitive to the cell culture environment.[7][8] Factors that can alter the glycosylation profile include:

  • Cell Culture Conditions: Changes in pH, temperature, and dissolved oxygen can affect the expression and activity of glycosylating enzymes.[7][9]

  • Media Composition: The availability of specific nutrients, such as manganese, and nucleotide sugar precursors in the culture media can directly impact glycan structures.[9][10]

  • Cellular Metabolism: Shifts in cellular metabolism, which can be influenced by nutrient availability and waste product accumulation, may alter the energy state of the cells and affect glycosylation pathways.

Q3: What is the recommended approach to investigate the root cause of batch-to-batch variability?

A3: A systematic approach is essential for identifying the root cause. We recommend the following:

  • Data Review: Conduct a thorough review of historical batch records, focusing on process parameters, raw material lots, and any recorded deviations.

  • Risk Assessment: Perform a risk assessment to identify and prioritize potential sources of variability.[11]

  • Targeted Experiments: Design and execute experiments to test the impact of high-risk factors. This may include side-by-side comparisons of different raw material lots or a Design of Experiments (DoE) to study process parameter interactions.[12][13][14][15]

  • Analytical Testing: Utilize advanced analytical techniques, such as spent media analysis, to gain deeper insights into the cellular environment and metabolism.[16][17][18]

Troubleshooting Guides

Issue 1: Inconsistent Cell Growth and Viability

Q: We have observed slower cell growth and a drop in viability in our latest batch of this compound. How can we troubleshoot this?

A: Inconsistent cell growth and viability can be traced back to several factors. Follow these steps to identify the root cause:

  • Verify Inoculum Quality:

    • Ensure that the seed culture used for inoculation meets all specifications for viability (e.g., >95%) and cell density.

    • Standardize the age of the seed culture to ensure cells are in a consistent metabolic state.

  • Check Raw Materials:

    • Quarantine and test the new lots of media and supplements used in the problematic batch.

    • Refer to the Raw Material Qualification Protocol to compare new lots against a qualified standard.

  • Review Process Parameters:

    • Audit the bioreactor control system for any alarms or deviations in pH, DO, and temperature.

    • Ensure that the nutrient feeding strategy was executed correctly.

  • Perform Spent Media Analysis:

    • Analyze samples from the affected batch to check for nutrient depletion or the accumulation of inhibitory metabolites like lactate and ammonia.[16][19][20] Compare these results to a reference batch with normal growth.

Troubleshooting Data: Comparison of Good vs. Poor Growth Batches

ParameterGood Batch (Batch A)Poor Growth Batch (Batch B)
Peak Viable Cell Density (VCD) 15.2 x 10^6 cells/mL8.9 x 10^6 cells/mL
Day 10 Viability 92%75%
Lactate at Peak VCD 2.5 g/L4.8 g/L
Ammonia at Peak VCD 3.1 mM5.9 mM
Issue 2: Variable Product Titer

Q: Our this compound titer has dropped by 30% in the last two batches, despite consistent cell growth. What steps should we take?

A: A drop in titer with consistent growth often points to issues with cellular productivity or product degradation.

  • Investigate Media Performance:

    • Even with qualified raw materials, subtle lot-to-lot variations can impact productivity. Perform small-scale shake flask studies comparing the performance of the current media lot with a previous, high-performing lot.

  • Conduct a Process Parameter Sensitivity Study:

    • Product expression can be sensitive to minor shifts in process parameters. A Design of Experiments (DoE) approach can help identify which parameters have the most significant impact on titer.[12][21]

  • Analyze Product Quality:

    • Assess the integrity of the expressed this compound. Increased levels of product aggregation or degradation could indicate a suboptimal cellular environment.

Troubleshooting Data: Media Lot Comparison

Media LotPeak VCD (x 10^6 cells/mL)This compound Titer (g/L)
Lot X (Previous) 14.92.1
Lot Y (Current) 15.11.4

Experimental Protocols

Protocol 1: Raw Material Qualification

Objective: To qualify new lots of critical raw materials (e.g., basal media, feed supplements) to ensure consistent performance.

Methodology:

  • Physicochemical Testing: Test the new lot for pH, osmolality, and appearance. Ensure results are within the established specifications.

  • Small-Scale Performance Testing: a. Prepare three small-scale shake flask cultures for each condition: i. Control: Previously qualified lot of media. ii. Test: New lot of media. b. Inoculate all flasks with cells from the same seed culture at a standardized density. c. Culture the cells under standard process conditions for the full duration of the production process. d. Monitor viable cell density and viability daily. e. At the end of the culture, measure the this compound titer.

  • Acceptance Criteria: The new lot is considered qualified if the peak viable cell density and final product titer are within ±15% of the control lot.

Protocol 2: Spent Media Analysis

Objective: To analyze the consumption of nutrients and the production of metabolites over the course of the cell culture process.[16][18]

Methodology:

  • Sample Collection: a. Aseptically collect a 2 mL sample from the bioreactor every 24 hours. b. Centrifuge the sample at 500 x g for 5 minutes to pellet the cells. c. Collect the supernatant (spent media) and store it at -80°C until analysis.

  • Analysis: a. Use an appropriate analytical platform (e.g., HPLC, LC-MS) to quantify the concentrations of key analytes. b. Key Analytes to Monitor:

    • Nutrients: Glucose, glutamine, essential amino acids.
    • Metabolites: Lactate, ammonia.

  • Data Interpretation: a. Plot the concentration of each analyte over time. b. Compare the profiles of a low-titer batch to a high-titer batch to identify significant differences in nutrient consumption or metabolite production.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nutrient_A Nutrient A Receptor_A Receptor A Nutrient_A->Receptor_A Growth_Factor Growth Factor Receptor_B Receptor B Growth_Factor->Receptor_B Kinase_1 Kinase 1 Receptor_A->Kinase_1 Kinase_2 Kinase 2 Receptor_B->Kinase_2 TF_Activation Transcription Factor Activation Kinase_1->TF_Activation Kinase_2->TF_Activation Gene_Expression This compound Gene Expression TF_Activation->Gene_Expression

Caption: Hypothetical signaling pathway for this compound expression.

Experimental Workflow

Experimental_Workflow Start Batch-to-Batch Variability Observed Data_Review Review Historical Batch Data Start->Data_Review Risk_Assessment Perform Risk Assessment (Raw Materials, Process Parameters) Data_Review->Risk_Assessment Hypothesis Formulate Hypothesis (e.g., Media Lot Variation) Risk_Assessment->Hypothesis DoE Design of Experiments (DoE) Hypothesis->DoE Execute Execute Small-Scale Experiments DoE->Execute Analyze Analyze Titer & Quality Attributes Execute->Analyze Root_Cause Identify Root Cause Analyze->Root_Cause Implement_CAPA Implement Corrective and Preventive Action (CAPA) Root_Cause->Implement_CAPA End Variability Minimized Implement_CAPA->End

Caption: Workflow for investigating batch-to-batch variability.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Low this compound Titer Check_Growth Is Cell Growth Comparable to Control? Start->Check_Growth Troubleshoot_Growth Troubleshoot Cell Growth: - Inoculum Quality - Media Contamination - Bioreactor Parameters Check_Growth->Troubleshoot_Growth No Check_Productivity Is Specific Productivity (qP) Reduced? Check_Growth->Check_Productivity Yes Investigate_Media Investigate Media Performance: - Raw Material Qualification - Spent Media Analysis Check_Productivity->Investigate_Media Yes Check_Degradation Is Product Degradation Observed? Check_Productivity->Check_Degradation No Optimize_Harvest Optimize Harvest Time & Downstream Processing Check_Degradation->Optimize_Harvest Yes Contact_Support Contact Advanced Technical Support Check_Degradation->Contact_Support No

Caption: Decision tree for troubleshooting low product titer.

References

Technical Support Center: Forced Degradation Studies of Endophenazine C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Endophenazine C. The information presented is based on established principles of forced degradation studies and data from the closely related compound, Endophenazine A, due to the limited publicly available information on this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are forced degradation studies important?

A1: this compound is a phenazine derivative, a class of compounds known for their broad biological activities.[1][2] Forced degradation studies, or stress testing, are crucial to identify potential degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[3][4] This information is vital for developing stable formulations and establishing appropriate storage conditions and shelf life.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the phenazine structure, the primary degradation pathways for this compound are expected to be oxidation and photolysis.[5] The phenazine ring system is susceptible to oxidation, which can lead to the formation of N-oxides and other related impurities. Exposure to light, particularly UV radiation, can cause photolytic cleavage and the formation of colored degradants.[5]

Q3: What are the initial signs of this compound degradation?

A3: A visual indicator of degradation is often a color change of the solid material or solution, typically to a yellowish or pinkish hue.[5] The appearance of particulate matter in a solution can also indicate degradation. Analytically, the most definitive sign of degradation is the appearance of new peaks in HPLC chromatograms.[5]

Q4: How does pH affect the stability of this compound in solution?

A4: this compound is expected to exhibit pH-dependent stability, similar to other phenazine compounds. It is likely most stable in slightly acidic to neutral conditions (pH 4-7).[5] In strongly acidic or alkaline solutions, it is prone to hydrolysis and oxidative degradation, with the degradation rate increasing significantly at pH values below 3 and above 9.[5]

Q5: What are the recommended storage and handling conditions for this compound?

A5: this compound should be stored in well-closed, light-resistant containers at controlled room temperature (20-25°C).[5] It is crucial to protect it from light and moisture. When preparing solutions, use fresh, high-purity solvents and minimize exposure to ambient light by working in a shaded area or using amber glassware.[5][6]

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor, prolong the exposure time, or elevate the temperature. A target degradation of 5-20% is generally recommended.[7]
Complete degradation of this compound. Stress conditions are too harsh.Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature.[7]
Poor peak shape (tailing, fronting) in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column contamination or degradation.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Reduce the sample concentration. 3. Flush the column with a strong solvent or replace the column if necessary.[7]
Inconsistent potency results between replicates. 1. Non-homogeneous sample. 2. Inaccurate dilutions. 3. Degradation during sample preparation.1. Ensure thorough mixing of the stock solution before taking aliquots. 2. Use calibrated pipettes and volumetric flasks. 3. Prepare samples under low light conditions and analyze them promptly.[5]
Mass balance is less than 95% in forced degradation studies. 1. Formation of non-UV active degradants. 2. Precipitation of degradants. 3. Adsorption of the compound or degradants onto the container surface.1. Use a mass-sensitive detector (e.g., MS) in conjunction with UV detection.[5] 2. Check for any visible precipitate in the stressed samples. 3. Use silanized glassware to minimize adsorption.[5][6]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for forced degradation studies of this compound, based on typical results for phenazine compounds.

Table 1: Summary of Forced Degradation Results

Stress ConditionParameters% Assay RemainingNumber of Degradants
Acidic0.1 M HCl, 60°C, 24 hours85.22
Alkaline0.1 M NaOH, 60°C, 24 hours92.51
Oxidative3% H₂O₂, Room Temp, 8 hours78.93
PhotolyticICH Q1B, 48 hours65.4>5
Thermal80°C, 72 hours95.11

Table 2: Chromatographic Data of Degradation Products

Stress ConditionDegradant PeakRelative Retention Time (RRT)
AcidicDP-A10.85
DP-A21.10
AlkalineDP-B11.15
OxidativeDP-O10.92
DP-O21.28
DP-O31.35
ThermalDP-T11.08

Experimental Protocols

Protocol 1: Preparation of Stock Solution

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.[7]

Protocol 2: Forced Degradation Studies

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.[7] Incubate the solution at 60°C for a specified time, monitoring for degradation.[7] Neutralize the solution with 0.1 M NaOH before analysis.[7]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.[7] Incubate at 60°C for a specified duration.[7] Neutralize with 0.1 M HCl prior to analysis.[7]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.[7] Keep the solution at room temperature for a defined period.[7]

  • Thermal Degradation: Heat the stock solution in a thermostatically controlled oven at 80°C for a specified duration.[7]

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines, for a defined period.[7] A control sample should be kept in the dark to shield it from light.[7]

Protocol 3: Stability-Indicating HPLC Method

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector.[6]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient mixture of acetonitrile and water or a suitable buffer like ammonium acetate. A typical starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound, likely in the 250-400 nm range.[6]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 10 µL.[7]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidative Degradation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Degradation (80°C) prep_stock->thermal photo Photolytic Degradation (ICH Q1B) prep_stock->photo neutralize Neutralize (if necessary) & Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data_eval Data Evaluation: - % Assay Remaining - Identify Degradants - Mass Balance hplc->data_eval G cluster_pathways Degradation Pathways cluster_products Potential Degradation Products Endo_C This compound Oxidation Oxidation (e.g., H₂O₂) Endo_C->Oxidation Hydrolysis Hydrolysis (Acid/Base) Endo_C->Hydrolysis Photolysis Photolysis (UV/Vis Light) Endo_C->Photolysis N_Oxides N-Oxides Oxidation->N_Oxides Sulfoxides Sulfoxides Oxidation->Sulfoxides Hydrolyzed_Products Hydrolyzed Products Hydrolysis->Hydrolyzed_Products Photolytic_Fragments Photolytic Fragments Photolysis->Photolytic_Fragments

References

Identifying and characterizing unknown peaks in Endophenazine C chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and characterize unknown peaks in Endophenazine C chromatograms.

Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak in my this compound chromatogram. What are the most common causes?

A1: Unexpected peaks, often called extraneous or ghost peaks, can originate from several sources.[1][2] The most common causes include:

  • System Contamination: Buildup of residues in the injector, pump seals, or detector cell can leach out during a run.[1]

  • Mobile Phase Impurities: Contaminants in solvents or buffers, or the degradation of mobile phase components, can appear as peaks, especially in gradient elution.[1][3]

  • Sample Contamination: Impurities can be introduced during sample preparation from contaminated glassware, pipettes, or vials.[1]

  • Carryover: Residual sample from a previous, more concentrated injection can elute in a subsequent run.[1]

  • Degradation Products: this compound, like other phenazines, may degrade under certain conditions (e.g., exposure to light, heat, or oxidative stress), forming new compounds that appear as separate peaks.[4][5][6]

  • Related Compounds/Metabolites: The peak could represent a biosynthetic precursor, a metabolite, or a closely related phenazine derivative from the source organism.[7][8]

Q2: How can I determine if an unknown peak is a contaminant, a degradation product, or a related impurity?

A2: A systematic approach is required to classify an unknown peak. Key steps include:

  • Run a Blank Injection: Inject your mobile phase (and sample solvent if different) without the analyte.[1][9] If the peak is still present, its source is likely the system or the mobile phase.[3]

  • Perform a Placebo Injection: If analyzing a formulation, inject a sample containing all excipients except this compound. This helps rule out formulation components as the source of the peak.[1]

  • Conduct Forced Degradation Studies: Intentionally stress a pure sample of this compound with acid, base, heat, light, and oxidizing agents.[4][5] If the unknown peak appears or increases in the stressed samples, it is likely a degradation product.

  • Use Mass Spectrometry (LC-MS): This is the most direct way to gain information. The molecular weight of the unknown peak can help determine if it is related to this compound (e.g., an N-oxide, a demethylated version, or a conjugate).[10][11]

  • Review Synthesis/Biosynthesis Pathways: Understanding how this compound is produced can provide clues about potential impurities or related compounds that may be present.[8][12]

Q3: My unknown peak has a poor shape (tailing, fronting, or split). What should I check first?

A3: Poor peak shape can indicate several issues.[13]

  • Tailing Peaks: Often caused by secondary interactions between the analyte and the column's stationary phase (e.g., silanol interactions). Try adjusting the mobile phase pH.[14] Tailing that affects all peaks may suggest a column void or a blocked frit.[14]

  • Fronting Peaks: This is commonly a result of column overload (injecting too much sample) or poor sample solubility in the mobile phase.[15] Try diluting the sample or dissolving it in a weaker solvent.[16]

  • Split Peaks: This often points to a problem at the head of the column, such as a partially blocked inlet frit or a void in the packing material.[13][14] It can also be caused by dissolving the sample in a solvent much stronger than the mobile phase.[16]

Q4: What are the likely degradation pathways and related compounds for this compound?

A4: While specific data for this compound is limited, based on the phenazine class of compounds, likely degradation pathways include oxidation and photodegradation.[5][6] The phenazine ring is susceptible to forming N-oxides, and side chains can be sites of oxidative cleavage.[17] Related compounds could include precursors from the shikimic acid pathway or conjugates.[8][12] For example, Endophenazine A is known to form a glutamine conjugate, Endophenazine E.[5][7]

Troubleshooting Guides

Guide 1: Systematic Workflow for Unknown Peak Identification

This guide provides a logical workflow for investigating and identifying an unknown peak in your this compound chromatogram.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Source Identification cluster_2 Phase 3: Characterization cluster_3 Phase 4: Resolution start Unknown Peak Detected check_repro Is the peak reproducible? start->check_repro check_repro->start No (Random Noise/Artifact) check_blank Inject Blank (Mobile Phase/Solvent) check_repro->check_blank Yes peak_present Is peak present in blank? check_blank->peak_present system_contam Source is System or Mobile Phase Contamination peak_present->system_contam Yes sample_related Peak is Sample-Related peak_present->sample_related No clean_system Clean System, Use Fresh Mobile Phase system_contam->clean_system forced_degradation Perform Forced Degradation Study sample_related->forced_degradation peak_increase Does peak appear/increase? forced_degradation->peak_increase degradation_prod Likely a Degradation Product peak_increase->degradation_prod Yes impurity Likely an Impurity or Metabolite peak_increase->impurity No lcms Perform LC-MS/MS Analysis degradation_prod->lcms impurity->lcms structure Elucidate Structure (MW, Fragmentation) lcms->structure isolate_nmr Isolate for NMR for Definitive Identification structure->isolate_nmr

Caption: Logical workflow for identifying an unknown peak.

Guide 2: Differentiating Contamination Sources

Use this guide to pinpoint the origin of a contaminating peak.

Problem Diagnostic Test Positive Result (Indicates Source) Solution
System Contamination Inject a blank gradient after flushing the system with a strong solvent (e.g., isopropanol).[16]The peak disappears or is significantly reduced.Thoroughly clean the injector, tubing, and detector flow cell. Replace pump seals if necessary.[3]
Mobile Phase Contamination Prepare fresh mobile phase using high-purity (HPLC-grade) solvents and a different water source.[9]The peak is absent in the run with the fresh mobile phase.Always use freshly prepared, filtered, and degassed mobile phase from high-purity sources.[3]
Sample Preparation Contamination Prepare the sample using a new set of glassware (vials, pipettes) and a fresh aliquot of sample solvent.The peak disappears in the newly prepared sample.Ensure all glassware is scrupulously clean. Use dedicated glassware for specific analyses if possible.[1]
Carryover Inject a blank immediately following a high-concentration sample injection.The unknown peak appears in the blank at the same retention time, usually with a smaller area.Optimize the injector wash procedure, using a stronger solvent and/or increasing the wash volume and duration.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is used to intentionally degrade this compound to help identify potential degradation products.[4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[6]

    • Thermal Degradation: Keep a vial of the stock solution in an oven at 70°C for 48 hours.[4]

    • Photodegradation: Expose a vial of the stock solution to a UV light source (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil and keep it alongside the exposed sample.[5]

  • Sample Analysis: At the end of the incubation period, neutralize the acid and base samples if necessary, then dilute all samples to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the stressed samples using a stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify new peaks.[4]

Protocol 2: Suggested Starting Method for RP-HPLC Analysis

This is a general starting method for analyzing this compound and its related unknown peaks. It should be optimized for your specific instrument and sample matrix.[4][18]

Parameter Recommendation
Instrumentation HPLC system with a UV/PDA detector. An LC-MS system is highly recommended for characterization.[10]
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol
Gradient 0-5 min: 20% B5-25 min: 20% to 95% B25-30 min: 95% B30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min[4]
Column Temperature 25-30°C[4]
Injection Volume 10-20 µL[4]
Detection Wavelength Monitor at 254 nm and 365 nm. Use a PDA detector to acquire full UV spectra for peak purity analysis.[18]
Protocol 3: Sample Preparation for LC-MS Analysis

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.

  • Initial Analysis: Run the sample on a standard HPLC-UV system to determine the approximate concentration of the unknown peak relative to the main this compound peak.

  • Concentration Adjustment: If the unknown peak is a minor component, prepare a more concentrated sample to ensure a sufficient amount of the unknown is injected for MS detection. Be careful to avoid overloading the column with the main peak.

  • Solvent and Buffer Selection: Ensure the mobile phase is compatible with mass spectrometry. Volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile phosphate buffers.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove particulates that could clog the system.[9]

  • Injection: Inject the prepared sample into the LC-MS system. Collect data in both positive and negative ion modes if the ionization properties of the unknown are not known.

Visualizations

G cluster_pathway Potential this compound Degradation/Metabolism EPC This compound Oxidation Oxidation (e.g., H2O2) EPC->Oxidation Photolysis Photodegradation (UV Light) EPC->Photolysis Conjugation Metabolic Conjugation (e.g., Glutamine) EPC->Conjugation N_Oxide This compound N-Oxide Oxidation->N_Oxide Side_Chain_Cleavage Side-Chain Cleavage Products Oxidation->Side_Chain_Cleavage Photoproducts Complex Photoproducts Photolysis->Photoproducts EPC_Conjugate This compound Conjugate Conjugation->EPC_Conjugate

References

Technical Support Center: Enhancing Heterologous Expression of Endophenazine C Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the heterologous expression of Endophenazine C and related phenazine biosynthetic gene clusters (BGCs). This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question: I have successfully cloned the this compound biosynthetic gene cluster into my expression host, but I am not detecting any product. What are the possible reasons for this?

Answer: Several factors could contribute to the lack of this compound production. Consider the following possibilities:

  • Inefficient Transcription: The native promoters of the this compound BGC may not be recognized or may be weakly expressed in your heterologous host.

    • Solution: Replace the native promoters with strong, well-characterized promoters known to function efficiently in your chosen host organism (e.g., E. coli, Pseudomonas putida, or Streptomyces species)[1][2]. Inducible promoters can also be used to control the timing of gene expression, potentially reducing the metabolic burden on the host during its growth phase[2].

  • Codon Usage Mismatch: The codon usage of the this compound genes, which are native to Streptomyces, may not be optimal for your expression host, leading to poor translation efficiency.[2][3]

    • Solution: Synthesize the genes with codons optimized for your expression host.[2][3] Several online tools and services are available for codon optimization.[3][4][5]

  • Lack of Precursors: The biosynthesis of this compound requires specific precursor molecules, namely from the shikimate pathway and the mevalonate or MEP pathway for the prenyl group.[6][7] Your heterologous host may not produce these precursors in sufficient quantities.

    • Solution: Engineer the host's metabolic pathways to increase the supply of chorismate (from the shikimate pathway) and dimethylallyl diphosphate (DMAPP)[6][8]. This can be achieved by overexpressing key enzymes in these pathways.[9]

  • Toxicity of the Product or Intermediates: this compound or its biosynthetic intermediates may be toxic to the heterologous host, inhibiting growth and production.[2]

    • Solution: Use an inducible expression system to delay gene expression until a sufficient cell density is reached.[2] Additionally, consider using a host organism with higher tolerance to phenazine compounds, such as Pseudomonas putida.[2][10]

  • Incorrect BGC Assembly: Errors during the cloning and assembly of the large this compound BGC can lead to non-functional pathways.

    • Solution: Verify the integrity of your entire cloned BGC using sequencing. Techniques like Transformation-Associated Recombination (TAR) in yeast can facilitate the direct cloning of large BGCs with higher fidelity.[11][12]

Question: My engineered strain is producing phenazines, but the yield of this compound is very low. How can I improve the production titer?

Answer: Low yield is a common challenge in the heterologous production of natural products. The following strategies can help boost your this compound titers:

  • Optimize Culture Conditions: The composition of the culture medium and fermentation parameters significantly impact secondary metabolite production.

    • Solution: Systematically optimize factors such as carbon and nitrogen sources, temperature, pH, and aeration.[13] For instance, a richer medium can lead to higher cell densities and increased product formation.[9][10]

  • Enhance Precursor Supply: As mentioned previously, increasing the intracellular pool of precursors is a powerful strategy.

    • Solution: Overexpress key genes in the shikimate and MEP/mevalonate pathways to channel more metabolic flux towards this compound biosynthesis.[8][9]

  • Balance Pathway Gene Expression: Imbalanced expression of genes within the BGC can create metabolic bottlenecks and limit the overall pathway efficiency.

    • Solution: Use promoters of varying strengths to tune the expression levels of different genes or operons within the BGC.[14][15] This can help prevent the accumulation of toxic intermediates and ensure a smooth metabolic flow.

  • Host Strain Selection and Engineering: The choice of the heterologous host is critical.

    • Solution: If you are using a host like E. coli, consider switching to a host that is more suited for phenazine production, such as Pseudomonas chlororaphis or Pseudomonas putida.[9][10] These hosts are often more tolerant to phenazines and may have a more suitable native metabolism.[2] Additionally, you can engineer the host to knockout competing metabolic pathways that divert precursors away from this compound synthesis.[8]

Question: I am observing the production of other phenazine derivatives but not this compound. What could be the issue?

Answer: The production of incorrect phenazine derivatives suggests that the core phenazine scaffold is being synthesized, but the subsequent modification steps specific to this compound are not occurring efficiently.

  • Missing or Inactive Modifying Enzymes: this compound is a prenylated phenazine, requiring the activity of a specific prenyltransferase (PpzP).[6]

    • Solution: Ensure that the gene encoding the prenyltransferase (ppzP) is present in your construct and is being expressed.[6] Verify the protein's expression and activity if possible.

  • Insufficient Prenyl Precursor (DMAPP): The prenylation step requires dimethylallyl diphosphate (DMAPP) as a substrate.

    • Solution: As with other precursor limitations, engineer the host to overproduce DMAPP by upregulating the mevalonate or MEP pathway.[9]

  • Competition from Other Modifying Enzymes: The host organism may possess native enzymes that modify the phenazine core structure, leading to the formation of different derivatives.

    • Solution: If known competing pathways exist in your host, consider knocking out the genes encoding these enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the typical size of the this compound biosynthetic gene cluster, and what are the key genes involved?

A1: The this compound BGC from Streptomyces anulatus is approximately 27 kb in size.[6] Key genes include those for the biosynthesis of the phenazine core (homologous to the phz operon in Pseudomonas) and a crucial prenyltransferase gene, ppzP, which attaches the dimethylallyl group to the phenazine scaffold.[6] The cluster also contains regulatory genes, such as ppzV and ppzY.[6]

Q2: Which host organisms are recommended for the heterologous expression of this compound genes?

A2: Several hosts can be considered, each with its own advantages and disadvantages:

  • Streptomyces species: As the native producers of endophenazines, Streptomyces hosts are well-suited for the expression of these genes. They often have the necessary precursors and cellular machinery.

  • Pseudomonas species (P. chlororaphis, P. putida): These are excellent hosts for phenazine production due to their high tolerance and efficient synthesis of the phenazine core.[2][9][10] P. putida is particularly attractive as it does not naturally produce phenazines, providing a "clean" background for heterologous production.[10]

  • Escherichia coli: While a common workhorse for metabolic engineering, E. coli can be sensitive to the toxicity of phenazines.[2] However, with careful engineering, such as promoter tuning and co-expression of tolerance-enhancing genes, it can be a viable option.[6][14]

Q3: What are the primary metabolic precursors for this compound biosynthesis?

A3: The biosynthesis of this compound draws from two main pathways:

  • The shikimate pathway , which provides chorismic acid for the synthesis of the core phenazine-1-carboxylic acid (PCA) scaffold.[6]

  • The 2-methyl-D-erythritol-4-phosphate (MEP) pathway or the mevalonate pathway , which produces dimethylallyl diphosphate (DMAPP), the prenyl donor for the final modification step.[7]

Q4: How can I clone and express a large BGC like the one for this compound?

A4: Cloning large BGCs can be challenging. Modern techniques that have proven effective include:

  • Transformation-Associated Recombination (TAR) in Yeast: This method allows for the direct cloning of large DNA fragments from genomic DNA into an expression vector within Saccharomyces cerevisiae.[11][12]

  • CRISPR/Cas-based methods: Techniques like CATCH (Cas9-assisted targeting of chromosome segments) or CAT-FISHING (CRISPR/Cas12a-based cloning) enable the precise excision and cloning of large BGCs.[13][16]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on phenazine production, providing a reference for expected yields and the impact of different engineering strategies.

Table 1: Heterologous Production of Phenazines in Various Engineered Hosts

Phenazine ProductHost OrganismEngineering StrategyTiter (mg/L)Reference
Endophenazine APseudomonas chlororaphis P3Introduction of ppzP, metabolic engineering, and medium optimization279.43[9]
Pyocyanin (PYO)Escherichia coliPathway balancing and co-expression of Vitreoscilla hemoglobin18.8[6][14]
Phenazine-1-carboxylic acid (PCA)Pseudomonas putida KT2440Expression of phz operon from P. aeruginosa PA1480[17][18]
1-HydroxyphenazinePseudomonas chlororaphis H18Semi-rational design of PhzS, blocking branch pathways, enhancing precursors3600[8]

Experimental Protocols

Protocol 1: Direct Cloning of a BGC using Transformation-Associated Recombination (TAR) in Yeast

This protocol is adapted from established TAR cloning methodologies.[11][12]

1. Vector Preparation: a. Design a TAR vector specific to your BGC. The vector should contain yeast replication and selection markers, as well as "homology arms" (typically 50 bp) that are homologous to the 5' and 3' ends of the target BGC. b. Linearize the TAR vector by restriction digest between the homology arms.

2. Yeast Spheroplast Preparation: a. Grow Saccharomyces cerevisiae to the early- to mid-log phase. b. Harvest the cells and wash them with sterile water and a sorbitol solution. c. Digest the cell wall using zymolyase to generate spheroplasts. d. Gently wash and resuspend the spheroplasts in a sorbitol-based buffer.

3. Transformation: a. Combine the prepared yeast spheroplasts, the linearized TAR vector, and high-quality genomic DNA from the native this compound producer (Streptomyces anulatus). b. Add a polyethylene glycol (PEG) solution to facilitate DNA uptake. c. Incubate the mixture to allow for transformation and homologous recombination.

4. Selection and Screening: a. Plate the transformation mixture onto a selective medium that allows for the growth of yeast cells containing the re-circularized plasmid. b. Screen the resulting yeast colonies by PCR using primers specific to the BGC to confirm the presence of the full-length cluster.

5. Plasmid Rescue: a. Isolate the plasmid DNA from the positive yeast colonies. b. Transform the rescued plasmid into E. coli for amplification and subsequent transfer to the final expression host.

Visual Diagrams

Diagram 1: General Workflow for Heterologous Expression of a BGC

G cluster_0 Phase 1: BGC Acquisition cluster_1 Phase 2: Host Engineering cluster_2 Phase 3: Production & Analysis cluster_3 Phase 4: Optimization BGC Identification BGC Identification gDNA Isolation gDNA Isolation BGC Identification->gDNA Isolation BGC Cloning BGC Cloning gDNA Isolation->BGC Cloning Host Selection Host Selection BGC Cloning->Host Selection Vector Transfer Vector Transfer Host Selection->Vector Transfer Fermentation Fermentation Vector Transfer->Fermentation Host Modification Host Modification Host Modification->Vector Transfer Product Extraction Product Extraction Fermentation->Product Extraction Analysis (HPLC/MS) Analysis (HPLC/MS) Product Extraction->Analysis (HPLC/MS) Yield Improvement Yield Improvement Analysis (HPLC/MS)->Yield Improvement Yield Improvement->Host Modification Metabolic Engineering Yield Improvement->Fermentation Process Optimization

Caption: A generalized workflow for heterologous expression of biosynthetic gene clusters.

Diagram 2: Troubleshooting Logic for No Product Formation

G Start Start No Product Detected No Product Detected Start->No Product Detected Check Transcription Check Transcription No Product Detected->Check Transcription Is mRNA present? Check Translation Check Translation Check Transcription->Check Translation Yes Promoter Engineering Promoter Engineering Check Transcription->Promoter Engineering No/Low Check Precursors Check Precursors Check Translation->Check Precursors Protein Present Codon Optimization Codon Optimization Check Translation->Codon Optimization No/Low Protein Check Host Viability Check Host Viability Check Precursors->Check Host Viability Sufficient Metabolic Engineering Metabolic Engineering Check Precursors->Metabolic Engineering Limiting Optimize Conditions Optimize Conditions Check Host Viability->Optimize Conditions Toxicity/Stress

Caption: A decision tree for troubleshooting the absence of product in heterologous expression.

References

Technical Support Center: Scaling Up Endophenazine C Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable production of Endophenazine C. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this compound fermentation from laboratory to industrial scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its scalable production important?

This compound belongs to the phenazine family of heterocyclic nitrogen-containing compounds.[1] Phenazines are known for their broad range of biological activities, including antimicrobial and herbicidal properties.[1] Scalable production of this compound is crucial for further investigation into its potential therapeutic applications and for commercial viability in the pharmaceutical and agrochemical industries.

Q2: What are the primary challenges encountered when scaling up this compound fermentation?

Scaling up fermentation processes from the laboratory to an industrial setting presents several significant challenges.[2][3][4] These include:

  • Maintaining optimal production physiology: Microbial metabolism can be sensitive to changes in the environment. What works in a small flask may not translate directly to a large bioreactor.[5]

  • Process variability and reproducibility: Ensuring consistent product yield and quality across different batch sizes can be difficult.[4][6]

  • Mass and heat transfer limitations: In large bioreactors, inefficient mixing can lead to gradients in nutrients, dissolved oxygen, and temperature, all of which can negatively impact cell growth and product formation.[5][7]

  • Shear stress: Increased agitation in large vessels can cause cellular damage, particularly to filamentous organisms like Streptomyces.[7]

  • Contamination risk: Larger and more complex systems with longer run times are more susceptible to contamination.[7]

Q3: Which microorganisms are typically used to produce Endophenazines?

Endophenazines A-D were first isolated from the endosymbiotic bacterium Streptomyces anulatus.[1] While specific strains for high-yield this compound production may be proprietary, research on related phenazines often utilizes Streptomyces species or genetically engineered strains of organisms like Pseudomonas chlororaphis.[8][9]

Troubleshooting Guide

Issue 1: Decreased this compound Yield at Larger Scale

Q: We are observing a significant drop in this compound titer after moving from a 5L benchtop fermenter to a 50L pilot-scale bioreactor. What are the likely causes and how can we troubleshoot this?

A: A decrease in yield is a common challenge during scale-up.[2] The root cause often lies in the altered physical and chemical environment of the larger bioreactor. Here’s a systematic approach to troubleshoot this issue:

Possible Causes & Solutions:

  • Oxygen Limitation: Oxygen transfer is often a limiting factor in large-scale fermentation.[7]

    • Troubleshooting:

      • Monitor Dissolved Oxygen (DO): Ensure your pilot-scale bioreactor is equipped with a reliable DO probe. Track DO levels throughout the fermentation. A sharp drop in DO that does not recover may indicate an oxygen transfer limitation.

      • Increase Agitation and/or Aeration: Gradually increase the agitation speed and/or the airflow rate. Be cautious of excessive shear stress.

      • Oxygen-Enriched Air: Consider using oxygen-enriched air to improve the driving force for oxygen transfer.

  • Inadequate Mixing: Poor mixing can lead to zones of nutrient depletion and metabolite accumulation, stressing the cells and reducing productivity.[5][7]

    • Troubleshooting:

      • Review Bioreactor Geometry: Ensure the impeller type and placement are appropriate for the vessel geometry and the viscosity of your culture broth.

      • Computational Fluid Dynamics (CFD): For a more advanced analysis, CFD modeling can simulate the fluid dynamics within your bioreactor and identify areas of poor mixing.[5]

  • Nutrient Feed Strategy: A feeding strategy that works at a small scale may not be optimal for a larger volume.

    • Troubleshooting:

      • Re-evaluate Feed Rates: Adjust the nutrient feed rates based on the real-time metabolic activity of the culture (e.g., based on DO spikes or pH changes).

      • Fed-Batch Strategy: If not already in use, implementing a fed-batch strategy can help maintain optimal nutrient concentrations and prevent the accumulation of inhibitory byproducts.

Logical Troubleshooting Workflow for Decreased Yield

G cluster_0 Start: Decreased Yield at Scale cluster_1 Oxygen Transfer cluster_2 Mixing & Homogeneity cluster_3 Nutrient Availability cluster_4 Resolution Start Decreased Yield Observed Check_DO Monitor Dissolved Oxygen (DO) Start->Check_DO Is_DO_Low Is DO < 20%? Check_DO->Is_DO_Low Increase_O2 Increase Agitation/Aeration or use O2-enriched air Is_DO_Low->Increase_O2 Yes Check_Mixing Evaluate Mixing Efficiency (e.g., mixing time studies, CFD) Is_DO_Low->Check_Mixing No Resolved Yield Restored Increase_O2->Resolved Is_Mixing_Poor Is Mixing Inadequate? Check_Mixing->Is_Mixing_Poor Modify_Impeller Modify Impeller Speed/Type or Baffling Is_Mixing_Poor->Modify_Impeller Yes Review_Feed Review Nutrient Feeding Strategy Is_Mixing_Poor->Review_Feed No Modify_Impeller->Resolved Is_Feed_Optimal Is Feed Strategy Optimal for Scale? Review_Feed->Is_Feed_Optimal Adjust_Feed Implement Fed-Batch or Adjust Feed Rate Is_Feed_Optimal->Adjust_Feed No Is_Feed_Optimal->Resolved Yes Adjust_Feed->Resolved

Caption: Troubleshooting workflow for decreased product yield during scale-up.

Issue 2: Altered Impurity Profile

Q: HPLC analysis of our pilot-scale batch shows new, unidentified peaks and a different ratio of known impurities compared to our lab-scale batches. What could be causing this and how do we address it?

A: Changes in the impurity profile are a serious concern, particularly in pharmaceutical production. This often points to shifts in metabolic pathways due to environmental stress or different reaction kinetics at a larger scale.

Possible Causes & Solutions:

  • Metabolic Shift: The altered physical environment in the large bioreactor can stress the microorganisms, causing them to shunt precursors into different metabolic pathways, leading to the formation of new byproducts.

    • Troubleshooting:

      • Re-optimize Key Parameters: Revisit and optimize critical fermentation parameters such as pH, temperature, and nutrient concentrations at the larger scale. Even small deviations can have a significant impact on metabolism.

      • Precursor Feeding: Consider feeding the direct precursors of this compound to encourage its synthesis over the formation of related impurities.

  • Product Degradation: The longer processing times and potentially higher temperatures or shear forces in a large bioreactor can lead to the degradation of the target molecule.

    • Troubleshooting:

      • Harvest Time Optimization: Determine the optimal harvest time to maximize product titer while minimizing degradation.

      • Temperature Control: Ensure that the cooling system of the bioreactor is adequate to dissipate the heat generated by the larger culture volume.

  • Extraction and Purification Inefficiencies: The impurity profile can also be affected by the downstream processing.

    • Troubleshooting:

      • pH Adjustment: The pH of the fermentation broth is critical for the efficient extraction of phenazines. Ensure the pH is adjusted appropriately before extraction. For similar compounds like Endophenazine A, acidification to pH 2-3 is recommended.[10]

      • Solvent Selection: The choice of extraction solvent and its purity can influence which compounds are co-extracted with your product. Re-evaluate the solvent system at the larger scale.

Data Presentation: Fermentation Parameter Comparison

The following table provides a comparison of typical fermentation parameters for phenazine production at different scales. Note that these are starting points and optimal conditions for this compound must be determined empirically.

ParameterLab Scale (1-10L)Pilot Scale (50-500L)Key Scale-Up Consideration
Temperature (°C) 28 - 3228 - 32Heat removal becomes critical at a larger scale due to the lower surface-area-to-volume ratio.[7]
pH 6.5 - 7.5 (controlled)6.5 - 7.5 (controlled)Maintaining a homogenous pH is more challenging in large vessels; requires efficient mixing and acid/base addition systems.[7]
Agitation (rpm) 200 - 400100 - 250Tip speed is a more reliable scale-up parameter than RPM to maintain similar shear environments.
Aeration (vvm) 0.5 - 1.50.5 - 1.0Maintaining adequate dissolved oxygen is a major challenge; sparger design and gas flow rates are critical.[7]
Dissolved Oxygen (%) > 20%> 20%Requires more aggressive aeration and agitation strategies to maintain at a larger scale.
Nutrient Feed Bolus or simple continuousFed-batch, often controlled by DO or pH signalsFeed strategy must be adapted to the metabolic rate of the high-density culture.

Experimental Protocols

Protocol 1: Inoculum Development

A robust and healthy inoculum is critical for a successful fermentation.

  • Step 1: Aseptic Technique: Perform all steps in a laminar flow hood to prevent contamination.

  • Step 2: Seed Flask: Inoculate 50 mL of seed medium (e.g., Tryptic Soy Broth) in a 250 mL baffled flask with a cryopreserved vial of the production strain.

  • Step 3: Incubation: Incubate at 30°C on a rotary shaker at 250 rpm for 48-72 hours, or until the culture reaches the late exponential growth phase.

  • Step 4: Intermediate Flask: Aseptically transfer the contents of the seed flask to a larger flask containing 500 mL of the same medium (a 10% v/v transfer).

  • Step 5: Final Incubation: Incubate under the same conditions for another 24-48 hours. The final inoculum should be actively growing and free of contaminants.

  • Step 6: Transfer to Bioreactor: Use this culture to inoculate the pilot-scale bioreactor, typically at a 5-10% (v/v) ratio.

Protocol 2: Extraction of this compound from Fermentation Broth

This protocol is adapted from methods used for similar phenazine compounds.[10]

  • Step 1: Cell Separation: After fermentation, separate the mycelium from the culture broth by centrifugation (e.g., 5000 rpm for 20 minutes).[10]

  • Step 2: pH Adjustment: Acidify the supernatant to a pH of 2-3 using 1M HCl. This is crucial for protonating the phenazine carboxylic acid group, making it less polar and more extractable into an organic solvent.[10]

  • Step 3: Solvent Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes.

    • Allow the layers to separate and collect the upper organic phase.

    • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.[10]

  • Step 4: Concentration: Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Step 5: Purification: The crude extract can be further purified using techniques such as column chromatography.[10]

Visualization of Key Pathways

Generalized Phenazine Biosynthetic Pathway

The biosynthesis of phenazines generally starts from the shikimic acid pathway, leading to the formation of the core phenazine structure, which can then be further modified to produce derivatives like this compound.

G cluster_0 Core Metabolism cluster_1 Shikimic Acid Pathway cluster_2 Phenazine Biosynthesis E4P Erythrose 4-phosphate Shikimate Shikimic Acid E4P->Shikimate Multiple Steps PEP Phosphoenolpyruvate PEP->Shikimate Multiple Steps Chorismate Chorismic Acid Shikimate->Chorismate PCA Phenazine-1-carboxylic acid (PCA) Chorismate->PCA phz genes Endo_C This compound PCA->Endo_C Post-modification enzymes (e.g., prenyltransferase)

Caption: Generalized biosynthetic pathway for phenazine compounds.

References

Technical Support Center: Endophenazine C Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the preparation of Endophenazine C samples for mass spectrometry analysis.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or Low Signal Intensity Sample concentration is too low.Prepare a more concentrated stock solution. See Table 1 for recommended concentration ranges.
Ionization suppression from contaminants.Include an additional solid-phase extraction (SPE) cleanup step in your protocol. Ensure all solvents are HPLC or MS grade.
Inefficient ionization of this compound.Try a different ionization source (e.g., switch from ESI to APCI) or modify the solvent system to include additives that promote ionization (e.g., 0.1% formic acid for positive mode ESI).
Inconsistent Results/Poor Reproducibility Incomplete sample dissolution.Vortex the sample for at least 1 minute and visually inspect for any particulate matter before injection. Gentle heating or sonication may aid dissolution.
Sample degradation.Prepare samples fresh and analyze them immediately. If storage is necessary, store at -80°C and minimize freeze-thaw cycles. Evaluate sample stability over time.
Pipetting errors.Calibrate your pipettes regularly. Use reverse pipetting for viscous solvents.
High Background Noise or Contaminant Peaks Contaminated solvents, vials, or pipette tips.Use only MS-grade solvents and high-quality, low-bleed consumables. Run a blank (solvent only) to identify sources of contamination.
Carryover from previous injections.Implement a rigorous needle and injection port washing protocol between samples. Injecting a blank after a high-concentration sample can confirm carryover.
Plasticizer contamination (e.g., phthalates).Avoid using plastic containers or vials whenever possible. If necessary, use polypropylene (PP) instead of other plastics.
Adduct Formation (e.g., [M+Na]+, [M+K]+) Presence of sodium or potassium salts in the sample or mobile phase.Minimize the use of glassware, as it can be a source of sodium ions. Use high-purity solvents and additives. If adducts are unavoidable and consistent, they can be used for quantification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound for a typical LC-MS analysis?

A1: For initial screening and method development, we recommend a starting concentration range of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of your mass spectrometer and the ionization efficiency of the compound. Refer to Table 1 for more details.

Q2: Which ionization technique, ESI or APCI, is more suitable for this compound?

A2: Electrospray ionization (ESI) is generally the preferred method for moderately polar compounds like this compound. However, if you experience poor ionization efficiency or significant matrix effects with ESI, Atmospheric Pressure Chemical Ionization (APCI) may provide better results, particularly for less polar analogues.

Q3: How should I store my this compound stock solutions?

A3: Stock solutions of this compound should be stored in amber glass vials at -80°C to minimize degradation from light and temperature. For daily use, a working solution can be kept at 4°C for no longer than 24-48 hours. Always perform stability tests to confirm storage conditions.

Q4: I am observing significant peak tailing in my chromatogram. What could be the cause?

A4: Peak tailing can result from several factors. With this compound, potential causes include secondary interactions with the stationary phase or sample overload. Try reducing the injection volume or sample concentration. Modifying the mobile phase pH with a small amount of formic acid (for reversed-phase chromatography) can also improve peak shape by ensuring the analyte is in a single ionic form.

Q5: Can I use a protein precipitation method to extract this compound from a biological matrix like plasma?

A5: Yes, protein precipitation is a common first step for extracting small molecules from plasma. A typical protocol involves adding 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to 1 volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins. The resulting supernatant, containing this compound, can then be further purified if necessary.

Quantitative Data Summary

Table 1: Recommended Sample Preparation Parameters

ParameterRecommended ValueNotes
Stock Solution Concentration 1 mg/mLDissolve in DMSO or Methanol.
Working Solution Concentration 1-10 µg/mLDilute from stock solution with mobile phase.
Injection Volume 1-5 µLDependent on column dimensions and MS sensitivity.
Mobile Phase Additive (ESI+) 0.1% Formic AcidPromotes protonation for positive ion mode.
Solid-Phase Extraction (SPE) Sorbent C18 or Mixed-Mode Cation ExchangeFor cleanup of complex matrices.

Experimental Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol describes the cleanup of a plasma sample containing this compound for LC-MS analysis.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of ultrapure water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Visualizations

EndophenazineC_Workflow plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant spe Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) supernatant->spe evap Evaporation (Nitrogen Stream) spe->evap reconstitute Reconstitution (Mobile Phase) evap->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Workflow for this compound sample preparation from plasma.

Validation & Comparative

A Comparative Guide to Phenazine Antibiotics: Endophenazine C, Pyocyanin, and Phenazine-1-Carboxylic Acid (PCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of three phenazine antibiotics: Endophenazine C, Pyocyanin, and Phenazine-1-carboxylic acid (PCA). The information presented is curated from experimental data to assist in research and development efforts in the fields of microbiology and oncology.

Performance Data at a Glance

The following tables summarize the antimicrobial and cytotoxic profiles of this compound, Pyocyanin, and PCA. It is important to note that direct comparison of absolute values should be approached with caution, as the data has been aggregated from various studies that may have employed different experimental conditions.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundMicroorganismMIC (µg/mL)[1][2][3][4][5][6][7]
Endophenazine A *Staphylococcus aureus ATCC 259238 - 32[1][8][9]
Methicillin-Resistant S. aureus (MRSA)8 - 32[1][8][9]
Pyocyanin Staphylococcus aureus31.25 - 125[4][10]
Bacillus species31.25 - 125[4][10]
Streptococcus species31.25 - 125[4][10]
Escherichia coli250 - 1000[4]
Salmonella typhi21.7[5]
Klebsiella pneumoniae183.4[5]
Phenazine-1-carboxylic acid (PCA) Vibrio anguillarum50
Botrytis cinerea25
Candida albicans8[6]
Aspergillus flavus64[6]
Fusarium oxysporum125[6]

Note: Data for Endophenazine A is used as a proxy for this compound due to the limited availability of specific data for this compound.

Table 2: Cytotoxicity (IC₅₀)

| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) |[1][4][11][12][13][14] | |---|---|---|---| | Endophenazine A * | HeLa | Cervical Cancer | 30.40 - 32.51 |[1] | | | HepG2 | Liver Cancer | 78.32 - 86.45 |[1] | | | MDA-MB-231 | Breast Cancer | 23.41 - 28.26 |[1] | | Pyocyanin | A549 | Lung Cancer | 130 |[4] | | | MDA-MB-231 | Breast Cancer | 105 |[4] | | | Caco-2 | Colon Cancer | 187.9 |[4] | | | HCT-116 | Colon Cancer | 31.2 |[11] | | | HepG2 | Liver Cancer | 12.5 |[11] | | | Panc-1 | Pancreatic Cancer | 118.5 - 287.4 |[13] | | Phenazine-1-carboxylic acid (PCA) | DU145 | Prostate Cancer | Not available | | | | A549 | Lung Cancer | ~47 (as pCNP-PCA at 24h) |[14] |

Note: Data for Endophenazine A is used as a proxy for this compound due to the limited availability of specific data for this compound.

Mechanism of Action

Phenazine antibiotics exert their biological effects through a variety of mechanisms, with the generation of reactive oxygen species (ROS) being a central theme. This oxidative stress damages cellular components, leading to cell death in both bacteria and cancer cells.

This compound

The specific signaling pathways affected by this compound are not well-documented. However, like other phenazines, its activity is believed to be linked to the induction of oxidative stress.

Pyocyanin

Pyocyanin is known to interfere with the mitochondrial electron transport chain, leading to the generation of superoxide and hydrogen peroxide.[15] This redox activity disrupts cellular respiration and activates pro-inflammatory signaling pathways. In human airway epithelial cells, pyocyanin has been shown to induce the expression of interleukin-8 (IL-8) through the activation of MAP kinase (MAPK) and NF-κB pathways.[16][17] It also promotes mucus hypersecretion by activating the EGFR-AKT/ERK1/2 and IL-4/IL-13-STAT6 signaling pathways.[16][18]

Phenazine-1-carboxylic acid (PCA)

PCA is also a redox-active compound that generates ROS, leading to cellular damage.[19] In human prostate cancer cells, PCA has been shown to induce apoptosis through a mitochondrial-related pathway.[19][20] This involves the activation of pro-apoptotic JNK signaling, depolarization of the mitochondrial membrane, and the release of cytochrome c.[19][20]

Signaling Pathway Diagrams

Pyocyanin_Inflammatory_Pathway Pyocyanin Pyocyanin ROS ROS Pyocyanin->ROS MAPK MAPK ROS->MAPK NFkB NFkB ROS->NFkB IL8 IL8 MAPK->IL8 NFkB->IL8

Pyocyanin-induced IL-8 expression pathway.

PCA_Apoptosis_Pathway PCA PCA ROS ROS PCA->ROS JNK JNK ROS->JNK Bax Bax JNK->Bax + Bcl2 Bcl2 JNK->Bcl2 - Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

PCA-induced mitochondrial apoptosis pathway.

Biosynthesis Pathways

All three phenazine antibiotics share a common biosynthetic origin, starting from chorismic acid, an intermediate in the shikimate pathway.

Phenazine_Biosynthesis cluster_core Core Phenazine Biosynthesis cluster_pyocyanin Pyocyanin cluster_endophenazine This compound (Proposed) Chorismic_Acid Chorismic_Acid PhzE PhzE Chorismic_Acid->PhzE ADIC ADIC PhzE->ADIC PhzD PhzD ADIC->PhzD DHHA DHHA PhzD->DHHA PhzF PhzF DHHA->PhzF PhzB PhzB PhzF->PhzB PhzG PhzG PhzB->PhzG PCA PCA PhzG->PCA PhzM PhzM PCA->PhzM PpzP Prenyltransferase PCA->PpzP PhzS PhzS PhzM->PhzS Pyocyanin Pyocyanin PhzS->Pyocyanin Endophenazine_A Endophenazine_A PpzP->Endophenazine_A Glycosyltransferase Glycosyltransferase Endophenazine_A->Glycosyltransferase Endophenazine_C Endophenazine_C Glycosyltransferase->Endophenazine_C DMAPP DMAPP DMAPP->PpzP

Comparative biosynthesis of phenazine antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method in 96-well microtiter plates.

  • Preparation of Antibiotic Solutions: A two-fold serial dilution of the test compound (this compound, Pyocyanin, or PCA) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (approximately 5 x 10⁵ colony-forming units/mL) is prepared from an overnight culture.

  • Inoculation: The wells of the microtiter plate containing the serially diluted antibiotic are inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC₅₀) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve of cell viability versus compound concentration.

Conclusion

Pyocyanin and PCA are well-characterized phenazine antibiotics with demonstrated broad-spectrum antimicrobial and anticancer activities. Their mechanisms of action are primarily driven by the induction of oxidative stress, leading to the activation of specific cellular signaling pathways. This compound, a glycosylated phenazine, also shows promise as a bioactive compound. However, a comprehensive understanding of its biological activity is currently limited by the lack of specific experimental data. The use of data from the closely related Endophenazine A provides a valuable, albeit preliminary, assessment. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

Comparative Analysis of the Antibacterial Spectrum of Endophenazines A, B, C, and D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial properties of Endophenazines A, B, C, and D, a family of phenazine antibiotics. The information is compiled from available experimental data to offer an objective overview of their performance and support further research and development.

Performance Data: Antibacterial Activity

Table 1: Comparative Antibacterial Activity of Endophenazines A and B (MIC & MBC Values)

CompoundTest OrganismStrainMIC (µg/mL)MBC (µg/mL)
Endophenazine A Staphylococcus aureusATCC 25923832
Methicillin-Resistant S. aureus (MRSA)-1664
Endophenazine B Staphylococcus aureusATCC 259231664
Methicillin-Resistant S. aureus (MRSA)-32128
Data sourced from a study on endophenazines from Streptomyces prasinus ZO16.[3]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of Endophenazine compounds, a key measure of their antibacterial potency.

Minimum Inhibitory Concentration (MIC) Assay Protocol: Broth Microdilution Method

This protocol is designed to determine the lowest concentration of an Endophenazine compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Endophenazine A, B, C, or D

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, MRSA)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile saline solution (0.85% w/v)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4]

    • Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Endophenazine Dilutions:

    • Prepare a stock solution of the Endophenazine compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in MHB in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted Endophenazine compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the Endophenazine compound in which there is no visible bacterial growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) of each well can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the growth control.

Visualizations

Biosynthesis of Endophenazines

The biosynthesis of the phenazine core, from which endophenazines are derived, originates from the shikimate pathway.[3]

Biosynthesis of Phenazine Core Shikimate\nPathway Shikimate Pathway Chorismic Acid Chorismic Acid Shikimate\nPathway->Chorismic Acid Phenazine\nCore Structure Phenazine Core Structure Chorismic Acid->Phenazine\nCore Structure

Caption: A simplified diagram illustrating the origin of the phenazine core from the shikimate pathway.

General Mechanism of Action of Phenazine Antibiotics

Phenazine compounds are known to exert their antimicrobial effects through redox cycling, which generates reactive oxygen species (ROS), leading to cellular damage.

General Mechanism of Phenazine Antibiotics cluster_cell Bacterial Cell Phenazine Phenazine Redox Cycling Redox Cycling Phenazine->Redox Cycling ROS\n(Reactive Oxygen Species) ROS (Reactive Oxygen Species) Redox Cycling->ROS\n(Reactive Oxygen Species) Cellular Damage Cellular Damage ROS\n(Reactive Oxygen Species)->Cellular Damage Cell Death Cell Death Cellular Damage->Cell Death

Caption: A diagram showing the general mechanism of action for phenazine antibiotics.

Experimental Workflow for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized workflow to assess the potency of an antimicrobial agent.[5]

Experimental Workflow for MIC Assay Prepare Bacterial\nInoculum Prepare Bacterial Inoculum Inoculate Microplate Inoculate Microplate Prepare Bacterial\nInoculum->Inoculate Microplate Serial Dilution of\nEndophenazine Serial Dilution of Endophenazine Serial Dilution of\nEndophenazine->Inoculate Microplate Incubate Incubate Inoculate Microplate->Incubate Read Results (MIC) Read Results (MIC) Incubate->Read Results (MIC)

Caption: A flowchart outlining the key steps in a Minimum Inhibitory Concentration (MIC) assay.

References

Validating the Cellular Targets of Endophenazine C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endophenazine C, a member of the phenazine family of antibiotics, holds therapeutic promise; however, its precise cellular targets remain to be fully elucidated. Validating the molecular targets of a compound is a critical step in drug development, providing a deeper understanding of its mechanism of action, predicting potential off-target effects, and enabling further optimization.

This guide provides a comparative overview of established experimental approaches for validating the cellular targets of novel compounds, using this compound as a case study. As direct experimental data for this compound is not yet available, this guide extrapolates from studies on closely related phenazine antibiotics, namely pyocyanin and phenazine-1-carboxylic acid (PCA), to propose potential targets and illustrate how their validation can be approached.

Hypothetical Cellular Targets of this compound

Based on the known targets of other phenazine compounds, we can hypothesize potential cellular targets for this compound. These serve as a starting point for experimental validation.

  • Vacuolar H+-ATPase (V-ATPase): Pyocyanin, a well-studied phenazine, has been shown to inhibit the activity of V-ATPase in human lung epithelial cells.[1] This proton pump is crucial for acidifying intracellular compartments and is involved in various signaling pathways, including Notch and mTOR.[2][3][4][5][6]

  • Isocitrate Lyase (ICL): Phenazine-1-carboxylic acid (PCA) has been demonstrated to target and inhibit isocitrate lyase, a key enzyme in the glyoxylate cycle of fungi and bacteria.[7][8][9][10][11][12] This pathway is essential for the survival of many pathogens within their hosts.

Comparative Analysis of Target Validation Methodologies

Several robust methodologies can be employed to validate the interaction between this compound and its putative cellular targets. The following table summarizes key techniques, their principles, and their suitability for target validation.

Methodology Principle Advantages Limitations Relevance to this compound
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This shift is detected by quantifying the amount of soluble protein remaining after heat treatment.[13]In-cell/in-vivo target engagement confirmation without compound modification.[14][15][16]Requires a specific antibody for the target protein for Western blot detection. Not suitable for all proteins.Can directly confirm the binding of this compound to V-ATPase or ICL in intact cells.
Affinity Purification-Mass Spectrometry (AP-MS) An immobilized form of the compound is used as "bait" to capture its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.[17][18][19]Unbiased, proteome-wide identification of potential targets.[20]Can generate false positives due to non-specific binding. Compound immobilization may alter its binding properties.[19]Ideal for initial, unbiased screening to identify a broad range of potential this compound targets.
CRISPR-Cas9 Gene Knockout The gene encoding the putative target protein is permanently knocked out. The resulting cellular phenotype is then compared to the effect of the compound.Provides strong genetic evidence for the role of the target in the compound's mechanism of action.[21]The knockout may be lethal or induce compensatory mechanisms, complicating interpretation.Can be used to confirm if the knockout of the gene for V-ATPase or ICL phenocopies the effects of this compound treatment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol describes the use of CETSA to determine the thermal stabilization of a target protein upon binding of this compound, using Western blot for detection.

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., human lung epithelial cells for V-ATPase, or a fungal/bacterial strain for ICL) to 80-90% confluency.
  • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heat Challenge:

  • Aliquot the treated cell suspensions into PCR tubes.
  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[14]

3. Cell Lysis:

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[22]

4. Western Blot Analysis:

  • Collect the supernatant containing the soluble protein fraction.
  • Determine the protein concentration of each sample.
  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-V-ATPase or anti-ICL).
  • Incubate with a corresponding secondary antibody and detect the protein bands using a suitable chemiluminescence substrate.[15][16]
  • Quantify the band intensities to determine the amount of soluble protein at each temperature.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a general workflow for identifying cellular targets of this compound using an immobilized version of the compound.

1. Preparation of Affinity Matrix:

  • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads).
  • Immobilize the this compound derivative to the beads according to the manufacturer's protocol.

2. Cell Lysis and Baiting:

  • Prepare a cell lysate from the cells of interest under non-denaturing conditions.
  • Incubate the cell lysate with the this compound-coupled beads (bait) and control beads (without the compound) to allow for protein binding.[19]

3. Washing and Elution:

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
  • Elute the specifically bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.[19]

4. Mass Spectrometry Analysis:

  • Digest the eluted proteins into peptides using trypsin.
  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[17][23]
  • Compare the proteins identified from the this compound-coupled beads to the control beads to identify specific interactors.

Protocol 3: CRISPR-Cas9 Gene Knockout

This protocol provides a general workflow for validating a target using CRISPR-Cas9-mediated gene knockout.

1. gRNA Design and Cloning:

  • Design two or more guide RNAs (gRNAs) targeting a critical exon of the gene encoding the putative target protein (e.g., a V-ATPase subunit or ICL).
  • Clone the gRNAs into a suitable Cas9 expression vector.[24]

2. Transfection and Selection:

  • Transfect the gRNA/Cas9 construct into the cells of interest.
  • Select for successfully transfected cells using an appropriate marker.

3. Validation of Knockout:

  • Isolate genomic DNA from single-cell clones and perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) in the target gene.[25]
  • Perform Western blot analysis to confirm the absence of the target protein.[21]

4. Phenotypic Analysis:

  • Compare the phenotype of the knockout cells with that of wild-type cells treated with this compound. A similar phenotype provides strong evidence that the compound acts through the targeted protein.

Data Presentation

The following tables present hypothetical quantitative data to illustrate how the results of these validation studies could be presented.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for V-ATPase

This compound (µM)Melting Temperature (°C)Thermal Shift (ΔTm)
0 (Vehicle)48.5-
150.2+1.7
1053.8+5.3
10054.1+5.6

This hypothetical data shows a dose-dependent increase in the melting temperature of V-ATPase in the presence of this compound, indicating direct binding and stabilization.

Table 2: Affinity Purification-Mass Spectrometry (AP-MS) Results

Protein IdentifiedSpectral Counts (this compound)Spectral Counts (Control)Fold Enrichment
V-ATPase Subunit A 152530.4
Isocitrate Lyase 128342.7
HSP902101981.1
Tubulin3503451.0

This hypothetical data illustrates the specific enrichment of V-ATPase and Isocitrate Lyase when using this compound as bait, suggesting they are direct targets.

Table 3: CRISPR-Cas9 Knockout Phenotypic Comparison

ConditionCellular Effect (e.g., Inhibition of Proliferation, IC50)
Wild-type + this compound (10 µM)50% inhibition
V-ATPase Knockout48% inhibition
ICL Knockout52% inhibition
Wild-type (Untreated)0% inhibition

This hypothetical data shows that knocking out either V-ATPase or ICL results in a similar level of growth inhibition as treating wild-type cells with this compound, supporting their role as key targets.

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a hypothetical signaling pathway.

experimental_workflow_cetsa start Cell Culture & Treatment heat Heat Challenge (Temperature Gradient) start->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation (Pellet Aggregates) lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant wb Western Blot (Target Protein Detection) supernatant->wb analysis Data Analysis (Melting Curve) wb->analysis

CETSA Experimental Workflow.

experimental_workflow_apms start Immobilize this compound (Affinity Matrix) lysate Prepare Cell Lysate start->lysate incubation Incubate Lysate with Bait and Control Beads lysate->incubation wash Wash Beads incubation->wash elution Elute Bound Proteins wash->elution ms LC-MS/MS Analysis elution->ms identification Identify Specific Interactors ms->identification

Affinity Purification-Mass Spectrometry Workflow.

signaling_pathway_v_atpase cluster_endosome Endosome/Lysosome cluster_signaling Cellular Signaling v_atpase V-ATPase acidification Acidification v_atpase->acidification notch Notch Pathway acidification->notch Modulates mtor mTOR Pathway acidification->mtor Modulates autophagy Autophagy acidification->autophagy Regulates endophenazine This compound endophenazine->v_atpase Inhibition

Hypothetical Signaling Pathway Inhibition by this compound.

By employing these established validation techniques, researchers can systematically and rigorously identify and confirm the cellular targets of this compound. This foundational knowledge is paramount for advancing this promising compound through the drug discovery pipeline.

References

Navigating the Maze of Resistance: A Comparative Guide to Endophenazine C Cross-Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, understanding the potential for cross-resistance between novel antibiotic candidates and existing drugs is paramount for sustainable drug development. This guide provides a comparative framework for investigating the cross-resistance mechanisms of Endophenazine C, a member of the phenazine family of antibiotics with activity against Gram-positive bacteria.[1] While specific studies on this compound cross-resistance are not yet prevalent in published literature, this document outlines potential mechanisms based on known phenazine resistance patterns and details the experimental protocols required for their investigation.[2] This guide is intended for researchers, scientists, and drug development professionals actively seeking to characterize new antimicrobial agents.

Potential Cross-Resistance Mechanisms

The development of resistance to one antibiotic can sometimes confer resistance to other, often structurally unrelated, antibiotics. This phenomenon, known as cross-resistance, is a significant challenge in antimicrobial therapy.[3] For phenazine antibiotics like this compound, two primary mechanisms are hypothesized to contribute to cross-resistance: the overexpression of multidrug efflux pumps and enzymatic degradation.[2]

  • Multidrug Efflux Pumps: These membrane proteins actively transport a wide range of substrates, including various classes of antibiotics, out of the bacterial cell, preventing them from reaching their intracellular targets.[4][5] Overexpression of efflux pumps such as the AcrAB-TolC system in Gram-negative bacteria and analogous systems in Gram-positive bacteria can lead to broad-spectrum resistance.[5][6][7] It is plausible that bacteria developing resistance to other antibiotics via efflux pump upregulation would also exhibit decreased susceptibility to this compound.

  • Enzymatic Degradation: Some bacteria have evolved enzymes capable of modifying or degrading antibiotic molecules, rendering them inactive.[2] While specific enzymes targeting this compound have not been identified, the potential for enzymatic inactivation exists, and these enzymes could conceivably act on a range of antibiotic scaffolds, leading to cross-resistance.

A Framework for Investigation: Comparative Experimental Data

To elucidate the cross-resistance profile of this compound, a systematic comparison with antibiotics from different classes is necessary. The following tables present a template for organizing and comparing minimum inhibitory concentration (MIC) data from susceptibility testing.

Table 1: Comparative MIC Values (μg/mL) for this compound and Other Antibiotics Against a Panel of Gram-Positive Bacteria

Bacterial StrainThis compoundOxacillinVancomycinCiprofloxacinGentamicinClindamycin
Staphylococcus aureus ATCC 29213
Staphylococcus aureus (MRSA) USA300
Enterococcus faecalis ATCC 29212
Enterococcus faecium (VRE)
Streptococcus pneumoniae ATCC 49619

Table 2: Fold-Change in MIC for Antibiotic-Resistant Strains Compared to Susceptible Wild-Type (WT) Strain

Antibiotic ClassResistant StrainThis compound (Fold-Change in MIC)Inducing Antibiotic (Fold-Change in MIC)
β-LactamsMRSA>64
GlycopeptidesVRE>32
FluoroquinolonesCiprofloxacin-R>16
AminoglycosidesGentamicin-R>16
LincosamidesClindamycin-R>32

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible data. The following outlines the methodologies for key experiments in a cross-resistance study.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a fundamental measure of antibiotic susceptibility.

Protocol: The broth microdilution method is recommended as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

  • Preparation of Inoculum: Bacterial cultures are grown to the logarithmic phase and diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilution: The antibiotics are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic at which no visible growth is observed.[8]

Induction and Characterization of Resistant Mutants

To study the mechanisms of resistance, mutants resistant to specific antibiotics are generated and their cross-resistance profiles are assessed.

Protocol: Single-step and multi-step resistance studies can be employed.[9]

  • Single-Step Resistance Study: A high-density bacterial culture is plated on agar containing the antibiotic at concentrations 4- to 8-fold the MIC. Colonies that grow are considered spontaneous resistant mutants.[9]

  • Multi-Step Resistance Study (Serial Passage): Bacteria are serially passaged in broth containing sub-inhibitory concentrations of the antibiotic. The concentration is gradually increased in subsequent passages to select for mutants with higher levels of resistance.[9]

  • Mutant Characterization: The MICs of various antibiotics against the selected resistant mutants are determined to assess cross-resistance. Genetic characterization can then be performed to identify resistance mechanisms.[9]

Efflux Pump Activity Assay

This assay determines the contribution of efflux pumps to the observed resistance phenotype.

Protocol: An ethidium bromide (EtBr) accumulation assay in the presence and absence of an efflux pump inhibitor (EPI) like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or reserpine is commonly used.

  • Cell Preparation: Bacterial cells are grown to mid-log phase, harvested, and washed.

  • Loading: Cells are incubated with EtBr, a fluorescent substrate for many efflux pumps.

  • Measurement: The fluorescence of the cell suspension is monitored over time using a fluorometer. In the presence of an active efflux pump, EtBr is expelled, and fluorescence remains low.

  • Inhibition: The assay is repeated in the presence of an EPI. Inhibition of the efflux pump leads to intracellular accumulation of EtBr and a corresponding increase in fluorescence.

Visualizing the Pathways and Processes

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz representations of a potential cross-resistance mechanism and the experimental workflow.

Cross_Resistance_Mechanism cluster_cell Bacterial Cell Antibiotic_A Antibiotic A (e.g., Ciprofloxacin) Efflux_Pump Multidrug Efflux Pump Antibiotic_A->Efflux_Pump Target_A Intracellular Target A Antibiotic_A->Target_A Blocked Endophenazine_C This compound Endophenazine_C->Efflux_Pump Target_C Intracellular Target C Endophenazine_C->Target_C Blocked Extracellular Space Extracellular Space Efflux_Pump->Extracellular Space Efflux Antibiotic A (outside) Antibiotic A Antibiotic A (outside)->Antibiotic_A Entry This compound (outside) This compound This compound (outside)->Endophenazine_C Entry Experimental_Workflow Start Start: Bacterial Strains (WT) MIC_WT Determine Baseline MICs (this compound & Comparators) Start->MIC_WT Induce_R Induce Resistance (Serial Passage) Start->Induce_R Compare Compare Fold-Change in MICs MIC_WT->Compare Resistant_Strains Select Resistant Mutants Induce_R->Resistant_Strains MIC_R Determine MICs for Resistant Strains Resistant_Strains->MIC_R MIC_R->Compare Mechanism_Study Investigate Mechanism (Efflux Assay, Sequencing) Compare->Mechanism_Study Conclusion Conclusion on Cross-Resistance Potential Mechanism_Study->Conclusion

References

Synergistic Effects of Phenazine Compounds with Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers: The following guide addresses the synergistic anticancer potential of phenazine compounds. Initial searches for "Endophenazine C" did not yield specific published data. Therefore, this guide focuses on the broader class of phenazine natural products, including the closely related and studied Endophenazine A , to provide a relevant comparative analysis for researchers, scientists, and drug development professionals.

Phenazine compounds, a class of nitrogen-containing heterocyclic molecules produced by various bacteria, have demonstrated significant potential as anticancer agents.[1] Their therapeutic efficacy is often attributed to their capacity for redox cycling, which leads to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.[1][2] This guide provides a comparative overview of the synergistic effects of these compounds when used in combination with established anticancer drugs, supported by available experimental data and detailed protocols.

Comparative Biological Activity of Phenazine Compounds

The anticancer activity of phenazine compounds has been evaluated across various cancer cell lines. The following table summarizes the cytotoxic activities of selected phenazines, providing a baseline for their potential as standalone or combination agents.

CompoundCancer Cell LineIC50 Value (µM)Reference
Endophenazine AVariousNotable cytotoxic effects[1]
Endophenazine BVariousNotable cytotoxic effects[1]
Phenazine-1-carboxylic acid (PCA)Prostate Cancer CellsNot specified[3]
PyocyaninVariousNot specified[1]
2-bromo-1-hydroxyphenazineVariousNot specified[1]
Phenoxazine derivatives (Phx-1, Phx-3)Pancreatic (KLM-1, MIA-PaCa-2)Dose-dependent inhibition[4]
Synergistic Effects with Anticancer Drugs

The combination of phenazine-related compounds with conventional anticancer therapies holds promise for enhancing treatment efficacy.[5] Preclinical studies have begun to explore these synergistic interactions.

A study on phenoxazine derivatives, which share a similar structural backbone with phenazines, demonstrated synergistic effects with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a cytokine that induces apoptosis in cancer cells.[4][6] The combination of Phx-1 and Phx-3 with TRAIL synergistically augmented the inhibitory effects on the MIA-PaCa-2 pancreatic cancer cell line.[4]

CombinationCancer Cell LineObserved EffectMechanism of SynergyReference
Phx-1 + TRAILMIA-PaCa-2 (Pancreatic)Synergistically augmented inhibitionNot fully elucidated[4]
Phx-3 + TRAILMIA-PaCa-2 (Pancreatic)Synergistically augmented inhibitionDown-regulation of Bcl-2[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[2]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the phenazine compound, the known anticancer drug, and a combination of both.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells convert MTT into formazan crystals.

  • Crystal Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[2]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the compounds as described for the cytotoxicity assay.

  • Cell Harvesting: Cells are harvested and washed with a binding buffer.

  • Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms

Generalized Apoptosis Pathway Induced by Phenazines

The primary mechanism of action for many phenazine compounds involves the generation of ROS, leading to mitochondrial-mediated apoptosis.[2]

Phenazine_Apoptosis_Pathway Phenazine Phenazine Compound ROS Reactive Oxygen Species (ROS) Generation Phenazine->ROS Mitochondria Mitochondrial Membrane Potential Disruption ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Generalized mitochondrial apoptosis pathway induced by phenazine compounds.

Experimental Workflow for Synergy Analysis

The following workflow illustrates the process of evaluating the synergistic effects of a phenazine compound with a known anticancer drug.

Synergy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Hypothetical) Cell_Culture Cancer Cell Line Culture Treatment Treatment: - Phenazine Compound - Anticancer Drug - Combination Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Data_Analysis Combination Index (CI) Analysis Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Animal_Model Xenograft Animal Model Data_Analysis->Animal_Model Tumor_Induction Tumor Induction Animal_Model->Tumor_Induction Drug_Administration Drug Administration (Single and Combination) Tumor_Induction->Drug_Administration Tumor_Measurement Tumor Volume and Weight Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment

Caption: Experimental workflow for analyzing synergistic anticancer effects.

References

Endophenazine C: A Comparative Analysis of Cytotoxicity in Cancerous vs. Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of Endophenazine C on cancerous and non-cancerous cell lines. Due to a lack of publicly available data specifically for this compound, this analysis utilizes data from its close structural analog, Endophenazine A, as a representative of the endophenazine class of compounds. The experimental data presented herein is derived from in vitro studies and is intended to provide a foundation for further research and development.

Endophenazines are a class of phenazine antibiotics with demonstrated biological activities, including antibacterial, antifungal, and potential anticancer properties.[1][2] Understanding the differential cytotoxicity of these compounds between cancerous and non-cancerous cells is a critical step in evaluating their therapeutic potential. This guide summarizes the available quantitative data, details the experimental methodologies used, and visualizes the proposed mechanisms of action and experimental workflows.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes the IC50 values of Endophenazine A in various human cancer cell lines and a non-cancerous cell line. Lower IC50 values indicate higher cytotoxic potency.

Cell LineCell TypeCancer TypeIC50 (µg/mL)Reference
HeLaCancerousCervical Cancer30.40 - 32.51[1]
HepG2CancerousLiver Cancer78.32 - 86.45[1]
MDA-MB-231CancerousBreast Cancer23.41 - 28.26[1]
Vero Non-cancerous Kidney Epithelial 317.44 - 328.63 [1]

The data indicates that Endophenazine A exhibits significantly higher cytotoxicity against the tested cancerous cell lines compared to the non-cancerous Vero cell line.[1] The IC50 value for the Vero cell line is approximately 10-14 times higher than for the cancerous cell lines, suggesting a degree of selectivity for cancer cells.

Experimental Protocols

The cytotoxic effects of endophenazines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubated to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Endophenazine A) and a vehicle control (e.g., DMSO).[2][3]

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) under appropriate cell culture conditions (e.g., 37°C, 5% CO2).[3]

  • MTT Addition: Following incubation, the MTT solution is added to each well. Metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[3]

  • Solubilization: A solubilization solution is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.[1][2]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.[2]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Proposed Signaling Pathway of Endophenazine A EndophenazineA Endophenazine A ROS Reactive Oxygen Species (ROS) Generation EndophenazineA->ROS Redox Cycling OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDamage Mitochondrial Membrane Disruption OxidativeStress->MitochondrialDamage ApoptoticFactors Release of Pro-apoptotic Factors MitochondrialDamage->ApoptoticFactors CaspaseActivation Caspase Activation ApoptoticFactors->CaspaseActivation Apoptosis Apoptosis (Programmed Cell Death) CaspaseActivation->Apoptosis

Caption: Proposed mechanism of Endophenazine A-induced apoptosis.

G cluster_1 Experimental Workflow for Cytotoxicity Assay Start Start CellSeeding Cell Seeding (96-well plate) Start->CellSeeding CompoundAddition Addition of Endophenazine A (various concentrations) CellSeeding->CompoundAddition Incubation Incubation CompoundAddition->Incubation MTT MTT Reagent Addition Incubation->MTT Formazan Formazan Crystal Formation MTT->Formazan Solubilization Solubilization of Formazan Crystals Formazan->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance Analysis Data Analysis (IC50 Calculation) Absorbance->Analysis End End Analysis->End

Caption: Workflow for IC50 determination using the MTT assay.

Concluding Remarks

The available data on Endophenazine A, used here as a proxy for this compound, suggests a promising differential cytotoxic effect, with greater potency against cancerous cell lines than non-cancerous cells.[1] The proposed mechanism of action involves the induction of oxidative stress, leading to apoptosis.[2][3] This selective cytotoxicity is a desirable characteristic for potential anticancer agents.

However, it is crucial to underscore that these findings are based on a limited number of cell lines and that the data pertains to Endophenazine A. Further research is warranted to investigate the cytotoxicity of this compound specifically across a broader panel of cancerous and non-cancerous cell lines to validate these initial observations and to further elucidate its mechanism of action. In vivo studies will also be essential to determine the therapeutic potential of this class of compounds.

References

The Pivotal Role of Structure in the Bioactivity of Endophenazine C and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural products is paramount in the quest for novel therapeutics. Endophenazines, a class of prenylated phenazine antibiotics, have emerged as promising scaffolds due to their significant antimicrobial and cytotoxic activities. This guide provides a comparative analysis of Endophenazine C and its derivatives, offering insights into how subtle structural modifications influence their biological efficacy.

Endophenazines are primarily isolated from endophytic actinomycetes, such as Streptomyces anulatus.[1] Their core structure consists of a phenazine ring system, with variations in prenyl side chains and other substitutions dictating their specific biological activities. While comprehensive SAR studies dedicated exclusively to a wide range of this compound derivatives are limited in publicly accessible literature, a comparative analysis of naturally occurring endophenazines and other synthetic phenazine analogs provides critical insights into the key structural determinants of their potency.

Comparative Biological Activity of Endophenazine Derivatives

The biological activity of endophenazine derivatives is most commonly quantified by their Minimum Inhibitory Concentration (MIC) against various microbial strains and their half-maximal inhibitory concentration (IC50) against cancer cell lines. The available data for key endophenazine analogs are summarized below.

Antimicrobial Activity

Endophenazines generally exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with less pronounced effects on Gram-negative bacteria.

CompoundTest OrganismMIC (µg/mL)
Endophenazine A Staphylococcus aureus ATCC 259238[2]
Methicillin-Resistant S. aureus (MRSA)16[2]
Endophenazine B Staphylococcus aureus ATCC 2592316[2]
Methicillin-Resistant S. aureus (MRSA)32[2]
This compound Gram-positive bacteria & some fungiActivity reported, but specific MIC values not detailed in comparative studies.[1]
Endophenazine D Gram-positive bacteria & some fungiActivity reported, but specific MIC values not detailed in comparative studies.[1]
Endophenazine G Methicillin-Resistant S. aureus (MRSA)Low micromolar range[3]
Cytotoxic Activity

Several endophenazine derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. However, this is often accompanied by some level of toxicity towards non-cancerous cells.

CompoundCell Line (Cancer Type)IC50 (µg/mL)Cell Line (Non-cancerous)IC50 (µg/mL)
Endophenazine A HeLa (Cervical)30.40[2]Vero (Kidney)317.44[2]
HepG2 (Liver)78.32[2]
MDA-MB-231 (Breast)23.41[2]
Endophenazine B HeLa (Cervical)32.51[2]Vero (Kidney)328.63[2]
HepG2 (Liver)86.45[2]
MDA-MB-231 (Breast)28.26[2]
Endophenazine Analog (unspecified) Osteosarcoma (143B)20.0 µM[4]

Structure-Activity Relationship Insights

The comparative data, though limited for this compound itself, allows for the deduction of several key SAR trends for this class of compounds.

SAR_Endophenazine cluster_sar Structure-Activity Relationship of Endophenazines Core Phenazine Core (Essential for Activity) Prenyl C9-Prenyl Group (Enhances Potency) Core->Prenyl Lipophilicity & Membrane Permeability Hydroxyl Hydroxylation (e.g., -OH) (Modulates Activity & Spectrum) Core->Hydroxyl Alters Electronic Properties Other Other Substitutions (e.g., Halogenation, Glycosylation) (Fine-tunes Activity) Core->Other Significant Impact on Potency

Key structural features influencing the bioactivity of endophenazines.
  • The Phenazine Core : The tricyclic phenazine ring system is fundamental to the biological activity of these compounds. Its ability to undergo redox cycling is believed to be a primary mechanism of its antimicrobial and cytotoxic effects through the generation of reactive oxygen species (ROS).[5]

  • The C9-Prenyl Group : The presence of a lipophilic prenyl chain at the C9 position, as seen in Endophenazine A, is a critical determinant of potency. This group is thought to enhance the molecule's ability to permeate microbial and mammalian cell membranes, thereby increasing its intracellular concentration and efficacy.

  • Hydroxylation of the Prenyl Chain : The position of hydroxyl groups on the prenyl side chain can significantly impact activity. While specific data for this compound is sparse, the comparison between Endophenazine A (non-hydroxylated prenyl) and Endophenazine G (hydroxylated prenyl) suggests that such modifications can modulate the antibacterial spectrum and potency.

  • Other Substitutions : The phenazine core is amenable to various other substitutions. For instance, halogenation of the phenazine rings has been shown to yield potent antibacterial agents.[6] Glycosylation, leading to derivatives known as endophenasides, also alters the biological activity profile, though often resulting in moderate or weak antibacterial effects.[7]

Experimental Protocols

The evaluation of endophenazine derivatives relies on standardized in vitro assays to determine their antimicrobial and cytotoxic properties.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard for determining the MIC of antimicrobial agents.

Objective : To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials :

  • Endophenazine derivative stock solution (typically in DMSO)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure :

  • Preparation of Drug Dilutions : A two-fold serial dilution of the endophenazine derivative is prepared in the appropriate broth directly in the 96-well plate. A typical concentration range might be from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation : A suspension of the test microorganism is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation : The standardized bacterial or fungal suspension is added to each well containing the diluted compound. A positive control (microorganism and broth, no drug) and a negative control (broth only) are included.

  • Incubation : The plates are incubated at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination : The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.[8]

MIC_Workflow start Start prep_drug Prepare Serial Dilutions of Endophenazine Derivative start->prep_drug prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results end Determine MIC read_results->end

A typical experimental workflow for MIC determination.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Objective : To determine the concentration of a compound that inhibits the growth of a certain percentage of a cell population (e.g., IC50).

Materials :

  • Endophenazine derivative stock solution

  • Mammalian cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure :

  • Cell Seeding : Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified 5% CO₂ incubator at 37°C.

  • Treatment : The culture medium is replaced with fresh medium containing various concentrations of the endophenazine derivative. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) is also included. The plate is then incubated for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the treatment period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : The medium is carefully removed, and the formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured at a wavelength between 550 and 600 nm using a microplate reader.

  • IC50 Calculation : Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[9]

References

In Vivo Efficacy of Endophenazine C in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and research databases reveals a significant data gap regarding the in vivo efficacy of Endophenazine C in animal models. To date, no studies have been published that evaluate its effects in established animal models for any specific therapeutic indication, including neuropsychiatric disorders where the term "endophenotype" is most relevant.

Endophenazines A-D, including this compound, have been identified as a novel class of phenazine antibiotics isolated from the endosymbiotic bacterium Streptomyces anulatus.[1][2] Initial research has characterized their biological activity as primarily antimicrobial against Gram-positive bacteria and some fungi, with some herbicidal effects also noted.[1] However, their potential applications in other therapeutic areas, such as central nervous system disorders, remain unexplored in in vivo settings.

Given the absence of direct data for this compound, this guide will provide a comparative framework using well-established antipsychotic agents—the typical antipsychotic Haloperidol and the atypical antipsychotic Clozapine . This comparison will serve as a template for how a novel compound like this compound would be evaluated for antipsychotic potential, utilizing standard, validated animal models. The experimental data presented for Haloperidol and Clozapine are representative of typical findings in the field.

Comparative Efficacy of Standard Antipsychotics in Animal Models of Schizophrenia

The following table summarizes the comparative efficacy of Haloperidol and Clozapine in preclinical animal models that are widely used to predict antipsychotic activity. These models assess behaviors relevant to the positive, negative, and cognitive symptoms of schizophrenia.

Animal ModelKey Behavioral MeasureTypical Haloperidol EfficacyTypical Clozapine EfficacyRelevance to Schizophrenia Symptoms
Amphetamine-Induced Hyperlocomotion Reversal of psychostimulant-induced hyperactivityHighHighPositive Symptoms
Prepulse Inhibition (PPI) of Acoustic Startle Restoration of sensorimotor gating deficitsHighHighSensorimotor Gating Deficits
Conditioned Avoidance Response (CAR) Disruption of learned avoidance behaviorHighHighGeneral Antipsychotic Activity
Social Interaction Test Normalization of social withdrawalLow/VariableModerate/HighNegative Symptoms
Novel Object Recognition (NOR) Reversal of induced memory deficitsLow/NoneModerateCognitive Deficits

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and widely used in the preclinical evaluation of potential antipsychotic drugs.

Amphetamine-Induced Hyperlocomotion

This model is based on the dopamine hypothesis of schizophrenia and assesses the ability of a compound to counteract the locomotor-activating effects of a dopamine agonist like amphetamine.

  • Animals: Male Wistar rats (200-250g).

  • Procedure:

    • Animals are habituated to the open-field arenas (e.g., 40x40 cm) for 60 minutes.

    • The test compound (e.g., Haloperidol, Clozapine, or vehicle) is administered via the appropriate route (e.g., intraperitoneal, i.p.).

    • Following a pre-treatment period (typically 30-60 minutes), animals are administered d-amphetamine (e.g., 1.5 mg/kg, i.p.).

    • Locomotor activity (e.g., distance traveled, beam breaks) is then recorded for the next 60-90 minutes using an automated tracking system.

  • Endpoint: A significant reduction in amphetamine-induced hyperlocomotion by the test compound compared to the vehicle-treated group is indicative of potential antipsychotic efficacy.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, the neurological process of filtering out irrelevant sensory information, which is often deficient in individuals with schizophrenia.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • The test compound or vehicle is administered.

    • After a pre-treatment period, the animal is placed in the startle chamber for a 5-minute acclimation period with background noise.

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB pulse).

      • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Background noise only.

  • Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. Effective antipsychotics are expected to restore PPI deficits induced by dopamine agonists (like apomorphine) or NMDA antagonists (like ketamine).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in antipsychotic drug action and preclinical evaluation.

D2_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CellularResponse Cellular Response (e.g., Gene Expression, Ion Channel Modulation) DARPP32->CellularResponse Modulates Antipsychotic Antipsychotic (e.g., Haloperidol) Antipsychotic->D2R Blocks Experimental_Workflow cluster_screening In Vivo Antipsychotic Screening Workflow start Compound Selection (e.g., this compound) dosing Dose-Range Finding & Toxicity Studies start->dosing model1 Primary Efficacy Model (e.g., Amphetamine-Induced Hyperlocomotion) dosing->model1 decision1 Active? model1->decision1 model2 Secondary Efficacy Model (e.g., Prepulse Inhibition) decision1->model2 Yes stop Compound Inactive or Poor Profile decision1->stop No decision2 Active? model2->decision2 model3 Models for Negative/ Cognitive Symptoms (e.g., Social Interaction, NOR) decision2->model3 Yes decision2->stop No proceed Advance to Further Preclinical Development model3->proceed

References

Investigating Bacterial Resistance to Endophenazine C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential resistance of bacterial strains to Endophenazine C, a member of the phenazine class of antibiotics. Phenazines are redox-active secondary metabolites produced by various bacteria, including Streptomyces and Pseudomonas species, and are known for their broad-spectrum antimicrobial properties. Understanding potential resistance mechanisms is crucial for the development and long-term viability of any new antimicrobial agent. This document summarizes available data on the activity of endophenazines, details relevant experimental protocols for resistance investigation, and visualizes key pathways and workflows.

Data Presentation: Antimicrobial Activity of Endophenazines and Other Phenazines

Table 1: Minimum Inhibitory Concentration (MIC) of Endophenazine A against Staphylococcus aureus

CompoundBacterial StrainMIC (µg/mL)
Endophenazine AStaphylococcus aureus ATCC 259238 - 32
Endophenazine AMethicillin-Resistant S. aureus (MRSA)8 - 32

Table 2: Minimum Inhibitory Concentration (MIC) of Various Phenazine Antibiotics against a Panel of Bacteria

Phenazine AntibioticStaphylococcus aureus (Gram-positive)Enterococcus faecalis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Pyocyanin~5---
Phenazine-1-carboxylic acid (PCA)---50
Halogenated Phenazines (e.g., 2,4-diBr-1-OHPhz)MIC = 50 µMMBEC = 9.38 µM (VRE)--

Note: MBEC stands for Minimum Biofilm Eradication Concentration. VRE stands for Vancomycin-Resistant Enterococci. Data for different phenazines are from separate studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

To investigate potential resistance to this compound, a series of well-established experimental protocols can be employed. These protocols are designed to determine the susceptibility of bacterial strains and to elucidate the molecular mechanisms underlying any observed resistance.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is the gold standard for determining the in vitro antimicrobial activity of a compound.

Materials:

  • This compound

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound: Perform a two-fold serial dilution of this compound in CAMHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

RNA Sequencing (RNA-Seq) for Identification of Resistance Genes

RNA-Seq is a powerful tool to identify changes in gene expression in bacteria upon exposure to an antibiotic, which can reveal potential resistance mechanisms.

Procedure:

  • Bacterial Culture and Treatment: Grow the bacterial strain of interest to mid-logarithmic phase and then expose a culture to a sub-inhibitory concentration of this compound for a defined period. A control culture without the antibiotic should be grown in parallel.

  • RNA Extraction: Isolate total RNA from both the treated and control bacterial cultures using a suitable RNA extraction kit.

  • Ribosomal RNA (rRNA) Depletion: Remove the abundant ribosomal RNA from the total RNA samples to enrich for messenger RNA (mRNA).

  • cDNA Library Preparation: Convert the enriched mRNA into a cDNA library. This involves fragmentation of the RNA, reverse transcription to cDNA, and ligation of sequencing adapters.

  • High-Throughput Sequencing: Sequence the prepared cDNA libraries using a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Mapping: Align the sequencing reads to the bacterial reference genome.

    • Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the this compound-treated sample compared to the control.

    • Functional Annotation: Analyze the function of the differentially expressed genes to identify potential resistance mechanisms, such as efflux pumps, enzymes that could modify the antibiotic, or alterations in the antibiotic's target pathway.

Mandatory Visualization

Signaling Pathway: TetR21-HprS Mediated Phenazine Resistance in Staphylococcus aureus

A known mechanism of resistance to phenazine antibiotics in Staphylococcus aureus involves the TetR21 transcriptional repressor and the HprS efflux pump. This pathway could be a potential mechanism of resistance to this compound.[1][2][3]

TetR21_HprS_Pathway cluster_cell Staphylococcus aureus Cell Endophenazine_C This compound TetR21_active Active TetR21 (Repressor) Endophenazine_C->TetR21_active Binds to TetR21_inactive Inactive TetR21 TetR21_active->TetR21_inactive Conformational change hprS_promoter hprS promoter TetR21_active->hprS_promoter Binds and represses hprS_gene hprS gene Transcription_Translation Transcription & Translation HprS_pump HprS Efflux Pump Endophenazine_C_out This compound (extracellular) HprS_pump->Endophenazine_C_out Efflux Transcription_Translation->HprS_pump Endophenazine_C_in This compound

Caption: TetR21-HprS phenazine resistance pathway.

Experimental Workflow: Investigating this compound Resistance

The following workflow outlines the key steps to identify and characterize potential resistance mechanisms to this compound in a bacterial strain.

Resistance_Investigation_Workflow cluster_mic Susceptibility Testing cluster_selection Resistant Mutant Selection cluster_characterization Genomic and Transcriptomic Analysis cluster_validation Functional Validation MIC_determination Determine MIC of this compound against various bacterial strains Mutant_selection Select for spontaneous resistant mutants by plating on agar with this compound MIC_determination->Mutant_selection WGS Whole Genome Sequencing (WGS) of resistant and susceptible strains Mutant_selection->WGS RNA_seq RNA-Seq analysis of resistant and susceptible strains +/- this compound Mutant_selection->RNA_seq Identify_mutations Identify mutations (e.g., in TetR21) WGS->Identify_mutations Identify_DEGs Identify differentially expressed genes (e.g., hprS) RNA_seq->Identify_DEGs Gene_knockout Generate gene knockout/overexpression mutants of candidate resistance genes Identify_mutations->Gene_knockout Identify_DEGs->Gene_knockout Confirm_phenotype Confirm resistance phenotype by MIC testing Gene_knockout->Confirm_phenotype

Caption: Workflow for investigating antibiotic resistance.

References

The Unveiling of a Silent Disruptor: Comparative Transcriptomics of Endophenazine C on Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the gene expression alterations induced by Endophenazine C offers a compelling glimpse into its unique mechanism of action against Gram-positive bacteria. This guide provides a comparative analysis of the transcriptomic response of Staphylococcus aureus to this compound versus the well-characterized antibiotic, Vancomycin, supported by hypothetical experimental data designed to mirror real-world research.

Endophenazines, a class of phenazine antibiotics produced by endophytic actinomycetes, have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria[1][2]. Understanding the molecular underpinnings of this activity is paramount for the development of novel therapeutic strategies. This guide dissects the transcriptomic landscape of S. aureus when challenged with this compound, drawing parallels and distinctions with the effects of Vancomycin, a glycopeptide antibiotic that inhibits cell wall synthesis.

Comparative Gene Expression Analysis

To elucidate the distinct impacts of this compound and Vancomycin on S. aureus, a hypothetical transcriptomic study was conceptualized. The following tables summarize the quantitative data, showcasing the top differentially expressed genes (DEGs).

Table 1: Summary of Differentially Expressed Genes (DEGs) in S. aureus following treatment.

TreatmentTotal DEGs (p < 0.05)Upregulated GenesDownregulated Genes
This compound (10 µM)854472382
Vancomycin (2 µg/mL)621358263
Control (DMSO)---

Table 2: Top 10 Upregulated Genes in S. aureus Treated with this compound.

Gene SymbolGene NameLog2 Fold Change (Endo C vs. Control)p-valuePutative Function
mepAMepA multidrug efflux pump4.81.2e-8Multidrug efflux
sodASuperoxide dismutase A4.53.5e-8Oxidative stress response
katACatalase4.27.1e-7Oxidative stress response
rexRedox-sensing transcriptional repressor3.99.8e-7Redox sensing, regulation
msrA1Peptide methionine sulfoxide reductase A13.61.5e-6Repair of oxidative damage
clpCATP-dependent Clp protease ATP-binding subunit3.32.4e-6Protein quality control, stress response
gehGlycerol ester hydrolase (lipase)3.14.1e-6Lipid metabolism
isdAIron-regulated surface determinant A2.96.3e-6Iron acquisition
srrAStaphylococcal respiratory response regulator A2.78.9e-6Two-component system, response to hypoxia
vraSVancomycin resistance-associated sensor histidine kinase2.51.2e-5Cell wall stress response

Table 3: Top 10 Downregulated Genes in S. aureus Treated with this compound.

Gene SymbolGene NameLog2 Fold Change (Endo C vs. Control)p-valuePutative Function
agrAAccessory gene regulator A-4.22.1e-8Quorum sensing, virulence
hlaAlpha-hemolysin-3.94.8e-8Virulence factor
spaStaphylococcal protein A-3.76.2e-7Virulence factor, immune evasion
fnbAFibronectin-binding protein A-3.58.9e-7Adhesion, biofilm formation
icaAIntercellular adhesion protein A-3.21.4e-6Biofilm formation
purBAdenylosuccinate lyase-3.02.9e-6Purine biosynthesis
gltBGlutamate synthase large subunit-2.85.3e-6Amino acid metabolism
sdhASuccinate dehydrogenase subunit A-2.67.8e-6TCA cycle
atpGATP synthase subunit gamma-2.49.5e-6ATP synthesis
gyrBDNA gyrase subunit B-2.21.7e-5DNA replication

Table 4: Comparison of Key Affected Pathways.

PathwayThis compound ImpactVancomycin Impact
Oxidative Stress ResponseStrongly UpregulatedModerately Upregulated
Quorum Sensing (agr system)Strongly DownregulatedMinimally Affected
Cell Wall BiosynthesisModerately UpregulatedStrongly Upregulated
DNA Replication & RepairDownregulatedUpregulated (SOS response)
Virulence Factor ExpressionStrongly DownregulatedModerately Downregulated
Biofilm FormationStrongly DownregulatedModerately Downregulated

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Bacterial Strain and Culture Conditions
  • Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213)

  • Culture Medium: Mueller-Hinton Broth (MHB)

  • Growth Conditions: Cultures were grown aerobically at 37°C with shaking at 200 rpm to mid-logarithmic phase (OD600 ≈ 0.5).

Antibiotic Treatment
  • This compound: A stock solution in DMSO was added to the bacterial culture to a final concentration of 10 µM.

  • Vancomycin: A stock solution in sterile water was added to a final concentration of 2 µg/mL (Minimum Inhibitory Concentration).

  • Control: An equivalent volume of DMSO was added to the control culture.

  • Incubation: Treated and control cultures were incubated for 1 hour at 37°C with shaking.

RNA Extraction and Sequencing
  • RNA Stabilization: Bacterial cultures were treated with an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent, Qiagen) to prevent RNA degradation.

  • Cell Lysis: Bacterial pellets were subjected to enzymatic lysis (e.g., with lysostaphin) followed by mechanical disruption.

  • RNA Purification: Total RNA was extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol, including an on-column DNase digestion step.

  • RNA Quality Control: RNA integrity and quantity were assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation: Ribosomal RNA was depleted from the total RNA samples. RNA-seq libraries were then prepared using a stranded mRNA library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

  • Sequencing: Sequencing was performed on an Illumina sequencing platform (e.g., NovaSeq 6000) with 150 bp paired-end reads.

Data Analysis
  • Read Quality Control: Raw sequencing reads were assessed for quality using FastQC.

  • Read Alignment: Reads were aligned to the S. aureus reference genome using an aligner such as STAR.

  • Gene Expression Quantification: Gene expression levels were quantified using tools like RSEM or HTSeq.

  • Differential Gene Expression Analysis: Differential expression analysis was performed using DESeq2 or edgeR in R. Genes with a p-value < 0.05 and a log2 fold change > 1 or < -1 were considered differentially expressed.

  • Pathway Analysis: Gene ontology and pathway enrichment analysis were performed using databases such as KEGG or Gene Ontology Consortium.

Visualizing the Impact

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for comparative transcriptomic analysis.

experimental_workflow cluster_culture Bacterial Culture & Treatment cluster_processing Sample Processing & Sequencing cluster_analysis Data Analysis start S. aureus Culture (Mid-log phase) treatment Treatment (1 hour) start->treatment control Control (DMSO) treatment->control endoc This compound treatment->endoc vanco Vancomycin treatment->vanco rna_extraction RNA Extraction control->rna_extraction endoc->rna_extraction vanco->rna_extraction library_prep rRNA Depletion & Library Preparation rna_extraction->library_prep sequencing Illumina Sequencing library_prep->sequencing qc Read Quality Control sequencing->qc alignment Alignment to Reference Genome qc->alignment quantification Gene Expression Quantification alignment->quantification deg_analysis Differential Expression Analysis quantification->deg_analysis pathway_analysis Pathway Enrichment Analysis deg_analysis->pathway_analysis

Comparative transcriptomics experimental workflow.

endophenazine_c_moa cluster_cell Staphylococcus aureus cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm endoc This compound etc Electron Transport Chain endoc->etc Disrupts agr_system Quorum Sensing (agr system) endoc->agr_system Inhibits metabolism Central Metabolism (TCA, ATP synthesis) endoc->metabolism Downregulates ros Reactive Oxygen Species (ROS) (Increased Production) etc->ros Leads to stress_response Oxidative Stress Response Genes (sodA, katA) ros->stress_response Induces virulence Virulence Factors (hla, spa) agr_system->virulence Regulates biofilm Biofilm Formation (icaA) agr_system->biofilm Regulates

Proposed mechanism of action for this compound.

Concluding Remarks

The hypothetical transcriptomic data suggests that this compound exerts its antimicrobial effect on S. aureus through a multi-pronged attack. Unlike Vancomycin, which primarily targets cell wall synthesis, this compound appears to induce significant oxidative stress, disrupt central metabolism, and potently inhibit key regulatory systems like agr-mediated quorum sensing. This leads to a broad downregulation of virulence factors and biofilm formation genes.

This distinct mode of action, characterized by the induction of an oxidative burst and the suppression of virulence, positions this compound as a promising candidate for further investigation in the fight against antibiotic-resistant Gram-positive pathogens. The data presented in this guide, while hypothetical, provides a robust framework for designing and interpreting future experimental studies on the transcriptomic effects of this intriguing natural product.

References

Endophenazine C: A Comparative Analysis of its Mechanism of Action Against Other Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanism of action of Endophenazine C and other notable natural products. While quantitative data for this compound remains limited in publicly available literature, this document synthesizes the existing knowledge on the broader endophenazine family and contrasts it with well-characterized compounds like Pyocyanin, Phenazine-1-carboxylic acid (PCA), and Actinomycin D. Experimental data, detailed protocols, and visual representations of signaling pathways are presented to facilitate a deeper understanding of their therapeutic potential.

Overview of Phenazine Antibiotics

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, most notably from the genera Pseudomonas and Streptomyces. These compounds are known for their redox-active properties, which are central to their biological activities. The general mechanism of action for many phenazine antibiotics involves redox cycling, a process where the phenazine molecule accepts electrons from cellular reducing agents, such as NADH or NADPH, and subsequently transfers them to molecular oxygen. This transfer results in the generation of reactive oxygen species (ROS), including superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂). The accumulation of ROS leads to oxidative stress, causing damage to vital cellular components like DNA, proteins, and lipids, ultimately leading to microbial cell death.

Endophenazines are a sub-class of phenazines produced by the endosymbiotic actinomycete Streptomyces anulatus. Endophenazines A, B, C, and D were first isolated from this bacterium and have shown antimicrobial activities, particularly against Gram-positive bacteria and some filamentous fungi.[1]

Comparative Biological Activity

Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected natural products against various microorganisms.

CompoundOrganismMIC (µg/mL)Reference
Endophenazine A Staphylococcus aureus8 - 16[2]
Methicillin-resistant S. aureus (MRSA)16[2]
Endophenazine B Staphylococcus aureus16[2]
Methicillin-resistant S. aureus (MRSA)32[2]
Pyocyanin Staphylococcus aureusVaries (e.g., 50 µM)[3]
Phenazine-1-carboxylic acid (PCA) Vibrio anguillarum50[4]
Acidovorax citrulliEC₅₀: 19.81[5]
Actinomycin D -Not typically used as an antibacterial agent due to high toxicity-

Note: The antimicrobial activity of this compound has been qualitatively described as being effective against Gram-positive bacteria and some filamentous fungi.[1] However, specific MIC values are not available in the cited literature.

Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected natural products against various cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (µg/mL)Reference
Endophenazine A HeLaCervical Cancer30.40[2]
HepG2Liver Cancer86.45[2]
MDA-MB-231Breast Cancer23.41[2]
Endophenazine B HeLaCervical Cancer32.51[2]
HepG2Liver Cancer78.32[2]
MDA-MB-231Breast Cancer28.26[2]
Phenazine-1-carboxylic acid (PCA) HePG2Liver Cancer45.5[6]
Actinomycin D VariousVariousPotent, often in the nanomolar range

Note: Cytotoxicity data for this compound is not available in the reviewed literature.

Mechanisms of Action and Signaling Pathways

Endophenazines and other Phenazines: Redox Cycling and Oxidative Stress

The primary mechanism of action for endophenazines, like other phenazines, is believed to be the induction of oxidative stress through redox cycling. The phenazine core can accept electrons from cellular reductants and transfer them to molecular oxygen, generating ROS. This leads to widespread cellular damage and ultimately cell death.

G cluster_cell Bacterial Cell NADPH NADPH NADP NADP+ NADPH->NADP e⁻ Phenazine Phenazine (e.g., this compound) ReducedPhenazine Reduced Phenazine Phenazine->ReducedPhenazine e⁻ O2 O₂ ReducedPhenazine->O2 e⁻ ROS ROS (O₂⁻, H₂O₂) O2->ROS CellularDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellularDamage CellDeath Cell Death CellularDamage->CellDeath

Caption: General mechanism of action for phenazine antibiotics via redox cycling and ROS generation.

Pyocyanin , a well-studied phenazine from Pseudomonas aeruginosa, also functions through ROS generation but has been shown to have additional mechanisms, including the inhibition of cellular respiration and the disruption of active transport across the cell membrane.

Actinomycin D: DNA Intercalation and Transcription Inhibition

In contrast to the phenazines, Actinomycin D, produced by Streptomyces species, exerts its potent cytotoxic effects through a different mechanism. It intercalates into the minor groove of DNA, specifically at G-C rich regions, forming a stable complex. This complex physically obstructs the progression of RNA polymerase, thereby inhibiting transcription. This ultimately leads to a depletion of short-lived mRNAs and subsequent inhibition of protein synthesis, culminating in cell cycle arrest and apoptosis.[2]

G cluster_nucleus Cell Nucleus ActinomycinD Actinomycin D DNA DNA ActinomycinD->DNA Intercalates Transcription Transcription ActinomycinD->Transcription Inhibits DNA->Transcription RNAPolymerase RNA Polymerase RNAPolymerase->Transcription mRNA mRNA Transcription->mRNA ProteinSynthesis Protein Synthesis mRNA->ProteinSynthesis CellCycleArrest Cell Cycle Arrest ProteinSynthesis->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of Actinomycin D through DNA intercalation and transcription inhibition.

Experimental Protocols

This section details the standardized methodologies used to obtain the comparative data presented in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as follows:

  • Preparation of Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plate is then incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_workflow MIC Determination Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate C->D E Determine lowest concentration with no visible growth (MIC) D->E

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Cytotoxicity Testing: MTT Assay for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a specific density and allowed to attach overnight in a CO₂ incubator.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with no compound is also included. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the purple solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow IC₅₀ Determination Workflow (MTT Assay) A Seed cells in 96-well plate B Treat cells with various concentrations of test compound A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance D->E F Calculate cell viability and determine IC₅₀ E->F

Caption: Experimental workflow for IC₅₀ determination using the MTT assay.

Conclusion

This compound, as part of the broader phenazine family, likely exerts its biological effects through the generation of reactive oxygen species, a mechanism shared by compounds like Pyocyanin and Phenazine-1-carboxylic acid. This contrasts with the DNA intercalating and transcription-inhibiting mechanism of Actinomycin D. While quantitative data for this compound is currently lacking, the available information on its analogs, Endophenazines A and B, suggests a promising profile for further investigation. The detailed experimental protocols provided in this guide offer a standardized framework for future studies to elucidate the specific activity of this compound and other novel natural products, paving the way for the development of new therapeutic agents.

References

Endophenazine C and Endophenazine A: A Head-to-Head Bioactivity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Endophenazine C and Endophenazine A, two members of the phenazine family of natural products isolated from Streptomyces anulatus.[1][2] Phenazines are redox-active heterocyclic compounds known for a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4] This document summarizes the available experimental data for Endophenazine A and contextualizes the known activity of this compound to facilitate informed decisions in research and drug development.

While both compounds are of interest, publicly available quantitative bioactivity data for this compound is limited. The initial discovery reported general antimicrobial activity for Endophenazines A-D against Gram-positive bacteria and some fungi.[2] In contrast, Endophenazine A has been more extensively characterized. This guide presents the detailed data for Endophenazine A and provides a framework for the evaluation of this compound.

Comparative Bioactivity: Quantitative Data Summary

The following tables summarize the available quantitative data for the bioactivity of Endophenazine A. Data for this compound is noted as not publicly available from the reviewed literature.

Table 1: Comparative Antibacterial Activity

CompoundTest OrganismStrainMIC (µg/mL)Reference
Endophenazine A Staphylococcus aureusATCC 259238[5]
Methicillin-Resistant S. aureus (MRSA)Clinical Isolate16[5]
This compound Staphylococcus aureus-Data not available
Methicillin-Resistant S. aureus (MRSA)-Data not available

MIC: Minimum Inhibitory Concentration

Table 2: Comparative Anticancer Activity (IC₅₀ values)

CompoundCell LineCancer TypeIC₅₀ (µg/mL)Reference
Endophenazine A HeLaCervical Cancer30.40[5]
HepG2Liver Cancer78.32[5]
MDA-MB-231Breast Cancer23.41[5]
This compound HeLaCervical CancerData not available
HepG2Liver CancerData not available
MDA-MB-231Breast CancerData not available

IC₅₀: Half-maximal Inhibitory Concentration

Proposed Mechanism of Action

The biological activity of phenazine compounds is often attributed to their ability to undergo redox cycling.[3] This process generates reactive oxygen species (ROS) within target cells, leading to oxidative stress. The subsequent damage to cellular components such as DNA, proteins, and lipids can trigger cell death pathways, including apoptosis, which is a key mechanism for anticancer activity.[6]

phenazine_moa cluster_cell Target Cell (Bacterium / Cancer Cell) Endophenazine Endophenazine (A or C) ROS ROS Generation (e.g., O₂⁻, H₂O₂) Endophenazine->ROS Redox Cycling Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis / Cell Death Cellular_Damage->Apoptosis

Caption: Proposed mechanism of action for Endophenazine antibiotics.

Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized in vitro assays. The following are detailed methodologies for these key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to determine the antibacterial potency of a compound.

  • Preparation of Materials:

    • Bacterial Strains: e.g., Staphylococcus aureus ATCC 25923.

    • Culture Media: Mueller-Hinton Broth (MHB).

    • Test Compounds: Endophenazine A or C dissolved in a suitable solvent (e.g., DMSO).

    • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

  • Inoculum Preparation:

    • A pure culture of the test bacterium is grown in MHB to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution and Inoculation:

    • The test compound is serially diluted (typically two-fold) in MHB across the wells of the 96-well plate.

    • Control wells are included: a growth control (broth and bacteria, no compound) and a sterility control (broth only).

    • The standardized bacterial inoculum is added to each well (except the sterility control).

  • Incubation and Reading:

    • The plate is incubated at 37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

mic_workflow start Start: Prepare Bacterial Inoculum dilution Perform Serial Dilution of Endophenazine in 96-well Plate start->dilution inoculate Inoculate Wells with Bacterial Suspension dilution->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read Read Plate for Visible Growth incubate->read end Determine MIC Value read->end

References

Comparison Guide: Assessing the Potential for Endophenazine C to Overcome Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Endophenazine C is a hypothetical compound created for this guide. The data, experimental protocols, and analyses presented are based on established methodologies in cancer drug discovery and are intended for illustrative purposes.

Introduction

The emergence of drug resistance is a primary factor limiting the long-term efficacy of targeted cancer therapies.[1] Tumors can develop resistance through various mechanisms, including genetic mutations in the drug target or the activation of alternative signaling pathways that bypass the inhibited node.[1][2] This guide provides a comparative analysis of the hypothetical novel compound, this compound, against an established therapy in the context of overcoming acquired resistance in non-small cell lung cancer (NSCLC).

This compound is conceptualized as a potent, covalent inhibitor of SHP2 (Src homology 2 domain-containing phosphatase), a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). Its mechanism offers a rational strategy to counteract resistance mediated by the activation of bypass pathways. This guide will compare its performance with Osimertinib, a third-generation epidermal growth factor receptor (EGFR) inhibitor, in both sensitive and resistant preclinical models.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo performance of this compound compared to relevant alternatives. The data illustrates this compound's potential in a setting of acquired resistance driven by MET amplification, a known clinical mechanism of resistance to EGFR inhibitors.

Table 1: Comparative In Vitro Cell Viability (IC50) in NSCLC Cell Lines

CompoundPC-9 (EGFR-mutant, Sensitive) IC50 (nM)H1975 (EGFR T790M, Osimertinib-Sensitive) IC50 (nM)PC-9/GR (MET-amplified, Osimertinib-Resistant) IC50 (nM)
Osimertinib 1215> 10,000
Allosteric SHP2 Inhibitor 850920750
This compound 780810690
Osimertinib + this compound (1:1 ratio) 101245

Data represents the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Table 2: Comparative In Vivo Efficacy in an Osimertinib-Resistant Xenograft Model (PC-9/GR)

Treatment Group (daily oral dosing)Tumor Growth Inhibition (TGI) at Day 21Average Change in Body Weight
Vehicle Control 0%+2%
Osimertinib (5 mg/kg) 15%+1%
This compound (25 mg/kg) 25%-3%
Osimertinib (5 mg/kg) + this compound (25 mg/kg) 85%-4%

TGI is a measure of the reduction in tumor size compared to the vehicle control group.

Signaling Pathways and Experimental Logic

The diagrams below illustrate the underlying biological rationale and the experimental approach for evaluating this compound.

EGFR_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk rtk pathway pathway drug drug resistance resistance endo_c endo_c EGFR EGFR SHP2 SHP2 EGFR->SHP2 MET MET MET->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits MET_Amp MET Amplification (Bypass Signal) MET_Amp->MET Activates Endophenazine_C This compound Endophenazine_C->SHP2 Inhibits

Caption: EGFR signaling, MET bypass resistance, and points of inhibition.

Experimental_Workflow start Start: Identify Resistance Mechanism cell_selection Select Cell Line Panel (Sensitive vs. Resistant) start->cell_selection invitro_assay In Vitro IC50 Assays (Single Agent & Combo) cell_selection->invitro_assay western_blot Western Blot for Pathway Modulation (p-ERK) invitro_assay->western_blot synergy_analysis Analyze for Synergy (e.g., Bliss, HSA models) western_blot->synergy_analysis invivo_model Establish Resistant Xenograft Model synergy_analysis->invivo_model invivo_study In Vivo Efficacy Study (Tumor Growth Inhibition) invivo_model->invivo_study pk_pd Pharmacokinetic/ Pharmacodynamic Analysis invivo_study->pk_pd end Decision Point: Advance to Clinic pk_pd->end

Caption: Workflow for evaluating a resistance-breaking compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings.

1. Cell Viability Assay (IC50 Determination)

  • Principle: To measure the concentration of a compound required to inhibit cell growth by 50%.

  • Method:

    • NSCLC cell lines (PC-9, H1975, PC-9/GR) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

    • Compounds (Osimertinib, this compound) are serially diluted in culture medium to create a 10-point dose-response curve.

    • The medium is removed from the cells and replaced with medium containing the diluted compounds. Cells are incubated for 72 hours at 37°C and 5% CO2.

    • Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP, an indicator of metabolically active cells.

    • Luminescence is read on a plate reader. Data is normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression model (log[inhibitor] vs. response) in GraphPad Prism software.

2. Western Blotting for Pathway Modulation

  • Principle: To detect changes in protein expression and phosphorylation, confirming that the drug is hitting its target and modulating the intended signaling pathway.

  • Method:

    • PC-9/GR cells are seeded in 6-well plates and grown to 70-80% confluency.

    • Cells are treated with Osimertinib (1 µM), this compound (1 µM), or the combination for 2 hours.

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated overnight with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. In Vivo Xenograft Efficacy Study

  • Principle: To evaluate the anti-tumor efficacy of a compound in a living organism using human tumor cells implanted in immunodeficient mice.

  • Method:

    • Female athymic nude mice (6-8 weeks old) are subcutaneously inoculated with 5 x 10^6 PC-9/GR cells suspended in Matrigel.

    • Tumors are allowed to grow to an average volume of 150-200 mm³. Mice are then randomized into treatment groups (n=8-10 per group).

    • Compounds are formulated for oral gavage and administered daily. The vehicle group receives the formulation buffer only.

    • Tumor volume is measured twice weekly with calipers using the formula: (Length x Width²)/2. Body weight is monitored as a measure of general toxicity.

    • The study is concluded after 21 days or when tumors in the control group reach the maximum allowed size.

    • Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.

The hypothetical data presented suggests that this compound, by targeting the central SHP2 node, can effectively overcome resistance to EGFR inhibitors mediated by bypass signaling. The strong synergy observed when combined with Osimertinib in the resistant model highlights a promising therapeutic strategy. This approach of combining targeted therapies to block both the primary oncogenic driver and the escape pathway is a key strategy in modern oncology drug development.[3][4] Further preclinical development, including comprehensive safety and pharmacokinetic studies, would be warranted based on these illustrative results.

References

Validating Endophenazine C's Biosynthetic Gene Cluster: A Comparative Guide to Heterologous Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a natural product's biosynthetic gene cluster (BGC) is a critical step in harnessing its full potential. This guide provides a comprehensive comparison of heterologous expression as a primary method for validating the Endophenazine C BGC, weighing its performance against alternative approaches and providing detailed experimental insights.

Endophenazines are a family of phenazine antibiotics produced by various microorganisms, with this compound being a compound of significant interest due to its potential therapeutic applications. Elucidating and validating its biosynthetic pathway is paramount for sustainable production and future bioengineering efforts. Heterologous expression, the process of transferring the BGC into a well-characterized host organism, has emerged as a powerful tool for this purpose.

Heterologous Expression: A Superior Strategy for BGC Validation

Heterologous expression offers several advantages over traditional methods like gene knockout in the native producer. By moving the BGC into a host with a clean metabolic background, it is often easier to detect and analyze the produced secondary metabolites. Furthermore, genetically tractable hosts like Aspergillus oryzae or Streptomyces coelicolor allow for more straightforward genetic manipulation and optimization of production.

Alternative methods, such as gene knockout, are instrumental in confirming the involvement of a specific gene in a biosynthetic pathway. However, this approach can be challenging in genetically intractable native producers and may not fully elucidate the function of each enzyme in the pathway or reveal the full chemical potential of the BGC. Heterologous expression, in contrast, can not only validate the cluster but also serve as a platform for precursor feeding studies and combinatorial biosynthesis to generate novel derivatives.

Performance Comparison: Heterologous Expression vs. Other Methods

While specific quantitative data for the heterologous production of this compound remains limited in publicly available literature, studies on the closely related Endophenazine A provide a strong benchmark. Through metabolic engineering of a heterologous host, Pseudomonas chlororaphis P3, researchers have achieved remarkable yields of Endophenazine A, reaching up to 279.43 mg/L.[1][2] This significantly surpasses the typical low-milligram per liter yields often observed from native producers under laboratory conditions.

Validation MethodPrimary OutcomeTypical Titer Range (for Endophenazine A)AdvantagesLimitations
Heterologous Expression Production of the target compound in a new host, enabling pathway elucidation and yield optimization.High (up to 279.43 mg/L in engineered host)[1][2]- Overcomes limitations of intractable native hosts.- Facilitates purification and structural elucidation.- Platform for metabolic engineering and diversification.- Codon usage and precursor availability can be challenging.- Requires specialized cloning and transformation techniques.
Gene Knockout Confirmation of a gene's essentiality for the biosynthesis of the target compound.Dependent on native producer's capacity (often low).- Direct evidence of gene function in vivo.- Can be difficult in genetically challenging organisms.- Polar effects on downstream genes can complicate interpretation.
In Vitro Enzymatic Assays Characterization of individual enzyme function and substrate specificity.Not applicable (measures enzyme activity).- Precise determination of enzyme kinetics and mechanism.- Requires purified, active enzymes.- Does not always reflect the in vivo context.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the shikimate pathway, which provides the precursor chorismic acid for the formation of the core phenazine structure. The endophenazine BGC from Streptomyces anulatus contains a set of core genes responsible for assembling the phenazine-1-carboxylic acid (PCA) scaffold. Subsequent tailoring enzymes, including methyltransferases, oxidoreductases, and potentially glycosyltransferases, are then responsible for modifying the PCA core to generate the final this compound structure. Mutational analysis of the endophenazine BGC has identified key regulatory genes, such as ppzY (a LysR-type regulator) that likely controls the biosynthesis of the phenazine core.[3][4]

Endophenazine_C_Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismic_Acid Chorismic Acid Shikimate_Pathway->Chorismic_Acid Phenazine_Core_BGC Phenazine Core Biosynthesis Genes (e.g., phzE, phzD, phzF) Chorismic_Acid->Phenazine_Core_BGC PCA Phenazine-1-carboxylic acid (PCA) Phenazine_Core_BGC->PCA Tailoring_Enzymes Tailoring Enzymes (Methyltransferases, Oxidoreductases, etc.) PCA->Tailoring_Enzymes Endophenazine_C This compound Tailoring_Enzymes->Endophenazine_C

Proposed biosynthetic pathway for this compound.

Experimental Workflow for Heterologous Expression

The successful heterologous expression of a bacterial BGC, such as that for this compound, in a fungal host like Aspergillus oryzae involves a series of well-defined steps. This workflow is designed to ensure the correct assembly of the expression vector, efficient transformation of the host, and subsequent analysis of metabolite production.

Heterologous_Expression_Workflow cluster_0 Vector Construction cluster_1 Host Transformation cluster_2 Analysis BGC_Isolation Isolate this compound BGC from Streptomyces gDNA Ligation Ligate BGC into Vector BGC_Isolation->Ligation Vector_Prep Prepare Aspergillus Expression Vector Vector_Prep->Ligation Transformation PEG-mediated Transformation Ligation->Transformation Protoplast_Prep Prepare A. oryzae Protoplasts Protoplast_Prep->Transformation Selection Select Transformants on appropriate medium Transformation->Selection Fermentation Ferment Transformed Strains Selection->Fermentation Extraction Extract Secondary Metabolites Fermentation->Extraction Analysis Analyze by HPLC-MS, NMR Extraction->Analysis Validation_Logic BGC_Identification BGC Identification (Genome Mining) Heterologous_Expression Heterologous Expression BGC_Identification->Heterologous_Expression Gene_Knockout Gene Knockout in Native Host BGC_Identification->Gene_Knockout Pathway_Elucidation Complete Pathway Elucidation Heterologous_Expression->Pathway_Elucidation Yield_Improvement Yield Improvement Heterologous_Expression->Yield_Improvement Novel_Derivatives Generation of Novel Derivatives Heterologous_Expression->Novel_Derivatives Gene_Knockout->Pathway_Elucidation In_Vitro_Assays In Vitro Enzymatic Assays In_Vitro_Assays->Pathway_Elucidation

References

A Comparative Guide to the Redox Properties of Endophenazine C and Other Phenazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the redox properties of Endophenazine C and other well-characterized phenazine compounds. Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, which are intrinsically linked to their ability to undergo redox cycling. Understanding the comparative redox behavior of these molecules is crucial for applications in drug development, microbiology, and bioelectrochemistry.

Quantitative Comparison of Redox Potentials

The standard reduction potential (E°') is a key determinant of a phenazine's biological activity, indicating its tendency to accept electrons. A more negative redox potential generally correlates with stronger reducing capabilities. The following table summarizes the experimentally determined redox potentials of this compound and other common phenazines at neutral pH.

CompoundAbbreviationRedox Potential (E°' vs. SHE) [V]Experimental Conditions
This compound -Data Not Available-
PyocyaninPYO-0.034pH 7.0, Aqueous solution
Phenazine-1-carboxylic acidPCA-0.116pH 7.0, Aqueous solution
1-Hydroxyphenazine1-OH-PHZ-0.113pH 7.0, Aqueous solution
Phenazine MethosulfatePMS+0.080pH 7.0, Phosphate buffer

Experimental Protocols: Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is the standard electrochemical technique used to determine the redox potentials of phenazine compounds.

Objective: To measure the formal reduction potential (E°') of a phenazine derivative.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) Electrode

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: Phosphate-buffered saline (PBS) at pH 7.0, deoxygenated by bubbling with nitrogen gas.

  • Phenazine sample solution (e.g., 1 mM in a suitable solvent, such as DMSO or ethanol).

  • Potentiostat

Methodology:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol and then deionized water to remove any residual polishing material.

  • Cell Assembly: Assemble the three-electrode system in an electrochemical cell containing the deoxygenated electrolyte solution.

  • Blank Scan: Run a cyclic voltammogram of the electrolyte solution alone to establish the background current over the desired potential window.

  • Sample Analysis: Add the phenazine sample solution to the electrochemical cell to achieve the desired final concentration (e.g., 100 µM).

  • Data Acquisition: Apply a potential waveform, sweeping the potential from an initial value (e.g., +0.4 V) to a final value (e.g., -0.8 V) and back to the initial potential at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis: The resulting voltammogram will show a cathodic (reduction) peak and an anodic (oxidation) peak. The formal reduction potential (E°') is calculated as the midpoint of the cathodic and anodic peak potentials (E°' = (Epc + Epa) / 2). The obtained potential is then converted to be versus the Standard Hydrogen Electrode (SHE).

Signaling Pathways and Logical Relationships

The redox cycling of phenazines plays a critical role in various biological processes, including quorum sensing in bacteria like Pseudomonas aeruginosa. The following diagram illustrates the logical relationship in a simplified quorum sensing circuit influenced by phenazine production.

phenazine_quorum_sensing High Cell Density High Cell Density Quorum Sensing Activation Quorum Sensing Activation High Cell Density->Quorum Sensing Activation Phenazine Biosynthesis (phz genes) Phenazine Biosynthesis (phz genes) Quorum Sensing Activation->Phenazine Biosynthesis (phz genes) Phenazine Production (e.g., PCA, PYO) Phenazine Production (e.g., PCA, PYO) Phenazine Biosynthesis (phz genes)->Phenazine Production (e.g., PCA, PYO) Redox Cycling Redox Cycling Phenazine Production (e.g., PCA, PYO)->Redox Cycling Generation of ROS Generation of ROS Redox Cycling->Generation of ROS Electron Shuttling Electron Shuttling Redox Cycling->Electron Shuttling Virulence Factor Expression Virulence Factor Expression Generation of ROS->Virulence Factor Expression Biofilm Formation Biofilm Formation Electron Shuttling->Biofilm Formation

Caption: Phenazine production and its impact on bacterial signaling.

The following diagram illustrates a generalized workflow for assessing the redox properties of phenazine compounds.

phenazine_redox_workflow cluster_synthesis Compound Preparation cluster_electrochemistry Electrochemical Analysis cluster_biological Biological Assays Phenazine Synthesis/Isolation Phenazine Synthesis/Isolation Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Phenazine Synthesis/Isolation->Structural Characterization (NMR, MS) Cyclic Voltammetry Cyclic Voltammetry Structural Characterization (NMR, MS)->Cyclic Voltammetry Determination of Redox Potential Determination of Redox Potential Cyclic Voltammetry->Determination of Redox Potential ROS Generation Assay ROS Generation Assay Determination of Redox Potential->ROS Generation Assay Antimicrobial Activity Assay Antimicrobial Activity Assay Determination of Redox Potential->Antimicrobial Activity Assay Biofilm Formation Assay Biofilm Formation Assay Determination of Redox Potential->Biofilm Formation Assay

Caption: Experimental workflow for phenazine redox property analysis.

Safety Operating Guide

Proper Disposal Procedures for Endophenazine C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Endophenazine C is readily available in public domains. The following handling and disposal procedures are based on the known hazards of the parent phenazine class of compounds and related phenothiazine derivatives.[1][2][3][4] It is imperative that users conduct a thorough internal risk assessment before handling or disposing of this compound. All local, state, and federal regulations for hazardous waste disposal must be followed.[1]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are working in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid generating dust from the solid compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][4]

  • Skin Protection:

    • Hand Protection: Use nitrile rubber gloves.[1]

    • Body Protection: Wear a laboratory coat, long-sleeved clothing, and closed-toe shoes.[1]

  • Respiratory Protection: If ventilation is inadequate or when handling larger quantities, use a NIOSH-approved respirator with a cartridge appropriate for organic vapors and particulates.[1]

Hazard Summary and Data

This compound belongs to the phenazine family of compounds, which are known for their biological activity.[5][6][7][8] Based on related compounds like phenazine and phenothiazine, this compound should be treated as a hazardous substance. Potential hazards include being harmful if swallowed, causing skin and eye irritation, and being toxic to aquatic life.[2][9]

Hazard Profile (Based on Phenazine and Phenothiazine)Data
GHS Classification (Inferred) Acute Toxicity, Oral (Category 4)[2][9][10]
Skin Irritation/Sensitization (Category 1/2)[2][10]
Eye Irritation (Category 2A)[11]
Hazardous to the Aquatic Environment[2]
Toxicity to Fish (Phenothiazine) LC50 - Oncorhynchus mykiss (rainbow trout) - 70.7 mg/l - 96 h[2]
Toxicity to Daphnia (Phenothiazine) EC50 - Daphnia magna (Water flea) - 11.92 mg/l - 48 h[2]
Biodegradability (Phenothiazine) Not readily biodegradable[2]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on the quantity and form of the waste (solid compound, solutions, or contaminated materials).

1. Disposal of Empty Containers:

  • Thoroughly remove all contents from the container.

  • Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect the first rinseate as hazardous waste for disposal.[12] Subsequent rinses may also need to be collected depending on local regulations.

  • After thorough rinsing and air-drying, deface or remove the original label.[12]

  • Dispose of the clean, dry container as regular solid waste (e.g., glass recycling), in accordance with institutional policies.[12]

2. Disposal of Small Quantities of this compound (Solid or Solution):

This procedure is suitable for residual amounts from experimental use.

  • If in solid form, dissolve the this compound in a combustible solvent such as ethanol or acetone.

  • Transfer the solution to a properly labeled hazardous waste container. The container must be compatible with the solvent used.

  • The waste container label should include: "Hazardous Waste," the full chemical name ("this compound"), the solvent used, and the associated hazards (e.g., "Toxic," "Flammable").

  • Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

3. Disposal of Bulk Quantities or Expired Product:

Do not attempt to dispose of large quantities of this compound through laboratory procedures.

  • Ensure the material is in a sealed, properly labeled container.

  • Arrange for disposal through a licensed hazardous waste disposal company.[2] Contact your institution's EHS department to coordinate the pickup and disposal.

4. Disposal of Contaminated Labware and Debris:

This includes items such as gloves, pipette tips, weigh boats, and paper towels that have come into direct contact with this compound.

  • Collect all contaminated solid waste in a designated, clearly labeled hazardous waste bag or container.

  • The container should be labeled as "Hazardous Waste" and specify the contaminant ("this compound contaminated debris").

  • When the container is full, seal it and arrange for pickup by your institution's EHS department for incineration or other approved disposal methods.

Experimental Protocols Cited

While no experimental protocols for the disposal of this compound are published, the procedures outlined above are based on standard laboratory practices for the safe disposal of hazardous organic compounds. The primary method for disposal of organic waste, such as this compound, is typically incineration by a licensed hazardous waste facility.[2][13] For unused medicines in a non-laboratory setting, the FDA recommends mixing them with an unappealing substance and disposing of them in the household trash if a take-back program is not available.[14] However, for a research chemical like this compound, this is not an appropriate method.

Disposal Workflow Diagram

Endophenazine_C_Disposal_Workflow This compound Disposal Decision Workflow start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_compound Solid this compound (Bulk or Residual) waste_type->solid_compound Solid solution This compound in Solution waste_type->solution Solution contaminated_debris Contaminated Debris (Gloves, Tips, etc.) waste_type->contaminated_debris Contaminated Material empty_container Empty Container waste_type->empty_container Empty Container dissolve Dissolve in Combustible Solvent solid_compound->dissolve collect_hw Collect in Labeled Hazardous Waste Container solution->collect_hw collect_debris Collect in Labeled Solid Hazardous Waste Bin contaminated_debris->collect_debris rinse Triple Rinse with Appropriate Solvent empty_container->rinse dissolve->collect_hw ehs_pickup Arrange for EHS Pickup and Final Disposal collect_hw->ehs_pickup collect_debris->ehs_pickup collect_rinseate Collect First Rinseate as Hazardous Waste rinse->collect_rinseate dispose_container Dispose of Clean Container as Non-Hazardous Waste rinse->dispose_container collect_rinseate->ehs_pickup

Caption: Decision workflow for the safe disposal of this compound waste streams.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.